Product packaging for Taxicatin(Cat. No.:CAS No. 90-71-1)

Taxicatin

Cat. No.: B600721
CAS No.: 90-71-1
M. Wt: 316.30 g/mol
InChI Key: JDTIMXKVYWJWHE-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Taxicatin, with the IUPAC name 3,5-Dimethoxyphenyl α-D-glucopyranoside, is a natural phenolic glucoside compound with the molecular formula C 14 H 20 O 8 and a molecular weight of 316.30 g/mol . This product is provided as a high-purity chemical standard for research purposes. As a glucoside, this compound is of significant interest in the fields of plant biochemistry and natural product research. Glucosylation is a key metabolic process in plants, and phenolic glucosides like this compound are often studied for their roles as potential intermediates in biosynthetic pathways, their storage and transport within plant systems, and their biological activities. Researchers can utilize this compound as a standard for the identification and quantification of metabolites in plant extracts, for studies on enzyme activity involving glycosylation, or as a starting material for the synthesis of more complex natural products. Please note that the specific mechanism of action and full spectrum of research applications for this compound are not fully elucidated and represent an active area of scientific inquiry. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20O8 B600721 Taxicatin CAS No. 90-71-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O8/c1-19-7-3-8(20-2)5-9(4-7)21-14-13(18)12(17)11(16)10(6-15)22-14/h3-5,10-18H,6H2,1-2H3/t10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTIMXKVYWJWHE-RKQHYHRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-71-1
Record name Taxicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAXICATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34E0338PZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Natural Sources of Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taxicatin, a phenolic glycoside found in various species of the genus Taxus, has been identified as one of the constituents contributing to the toxicity of these plants. While much of the research on Taxus has focused on the anticancer properties of taxane alkaloids like paclitaxel, other compounds such as this compound are also of significant interest due to their biological activities and as potential markers for Taxus ingestion. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and available data on its chemical properties and biological effects. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the diverse chemical landscape of the yew tree.

Introduction

The genus Taxus, commonly known as yew, is a group of coniferous trees and shrubs renowned for their rich and complex phytochemistry. For decades, the primary focus of scientific investigation has been on the diterpenoid alkaloids known as taxanes, most notably paclitaxel, a potent anticancer agent. However, Taxus species produce a wide array of other secondary metabolites, including phenolic compounds, flavonoids, and other glycosides. Among these is this compound, a phenolic glycoside that has been identified in several Taxus species. This document aims to consolidate the current knowledge on this compound, from its discovery and natural distribution to its known biological implications.

Discovery and Chemical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₈[1]
Molecular Weight 316.30 g/mol [1]
IUPAC Name (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[1]
CAS Number 90-71-1[1]
Synonyms 3,5-Dimethoxyphenol glucoside, this compound [MI][1]

Natural Sources

This compound has been identified as a natural constituent of several species within the Taxus genus. The primary documented sources are:

  • Taxus baccata (European Yew)[2][3]

  • Taxus cuspidata (Japanese Yew)[1]

  • Taxus canadensis (Canadian Yew)[1]

While the presence of this compound in these species is confirmed, quantitative data on the yield of this compound from different plant parts (needles, bark, etc.) is not well-documented in the available literature. Research has historically focused on quantifying the more commercially valuable taxanes.

Experimental Protocols

General Isolation of Taxanes from Taxus Species

4.1.1. Extraction

  • Plant Material Preparation: Needles or bark of the Taxus species are air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted with a polar solvent such as methanol or ethanol, often in an aqueous mixture (e.g., 70% ethanol). This can be done at room temperature with stirring for an extended period or using techniques like Soxhlet extraction to improve efficiency.

  • Solvent Removal: The solvent is removed from the extract under reduced pressure to yield a crude extract.

4.1.2. Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques for purification.

  • Liquid-Liquid Partitioning: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., hexane, chloroform, or ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography:

    • Normal-Phase Chromatography: Silica gel is a common stationary phase. The extract is loaded onto the column and eluted with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate).

    • Reversed-Phase Chromatography: C18-bonded silica is a frequently used stationary phase. Elution is typically carried out with a gradient of polar to less polar solvents (e.g., water-methanol or water-acetonitrile).

A general workflow for the isolation of compounds from Taxus species is depicted in the following diagram.

experimental_workflow plant_material Taxus Plant Material (Needles/Bark) grinding Grinding plant_material->grinding extraction Solvent Extraction (e.g., 70% Ethanol) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Reduced Pressure) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography (Normal or Reversed-Phase) partitioning->chromatography fractions Fractions chromatography->fractions purified_compound Purified this compound fractions->purified_compound

A generalized workflow for the isolation of this compound from Taxus species.
Analytical Detection of this compound and its Aglycone

Recent analytical methods have focused on the detection of this compound and its aglycone, 3,5-dimethoxyphenol (3,5-DMP), in biological samples as a marker for Taxus ingestion.

A 2023 study by Jacobs et al. utilized liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS) for the qualitative detection of this compound and other yew constituents in human blood and urine.[4] While specific instrument parameters for this compound were not detailed, the study provides a foundation for developing a validated quantitative method.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of the taxane alkaloids. However, it is recognized as a contributor to the overall toxicity of Taxus species.

Cardiotoxicity

The primary toxic effect associated with the ingestion of Taxus plant material is cardiotoxicity.[3] This is mainly attributed to the "taxine" alkaloids, which act as antagonists of calcium and sodium channels in myocardial cells.[3][5] This disruption of ion flow leads to cardiac arrhythmias and can be fatal. While taxine B is considered the most potent of these alkaloids, this compound, as a glycoside present in the plant, is also implicated in the toxic profile.[2][6]

The proposed mechanism of cardiotoxicity for taxine alkaloids, which may share similarities with the effects of this compound-containing extracts, is illustrated below.

cardiotoxicity_pathway taxines Taxine Alkaloids (including those in extracts containing this compound) taxines->inhibition ca_channel Voltage-gated Calcium Channels myocardial_cell Myocardial Cell na_channel Voltage-gated Sodium Channels inhibition->ca_channel inhibition->na_channel ion_influx Disrupted Ion Influx (Ca²⁺, Na⁺) myocardial_cell->ion_influx Inhibition of channels leads to arrhythmia Cardiac Arrhythmias ion_influx->arrhythmia

Proposed mechanism of cardiotoxicity by taxine alkaloids from Taxus species.
Other Potential Biological Activities

As a phenolic glycoside, this compound may possess other biological activities, although these have not been specifically investigated. Phenolic compounds, in general, are known for their antioxidant properties. Further research is needed to explore the potential antioxidant, anti-inflammatory, or other pharmacological effects of purified this compound.

Spectroscopic Data

Detailed and publicly available NMR and mass spectrometry data for purified this compound are scarce. The PubChem entry for this compound provides computed spectral properties but lacks experimental data.[1] A comprehensive structural elucidation would require isolation of the pure compound followed by analysis using modern spectroscopic techniques.

Quantitative Data

There is a significant lack of quantitative data regarding the yield of this compound from its natural sources. While numerous studies have quantified paclitaxel and other taxanes in various Taxus species and different plant parts, similar data for this compound is not available in the reviewed literature. One study did quantify the aglycone of this compound, 3,5-dimethoxyphenol, in post-mortem biological samples, which can serve as an indirect marker of exposure.[7]

Conclusion and Future Directions

This compound is a recognized, yet understudied, component of the chemical arsenal of Taxus species. While its presence in T. baccata, T. cuspidata, and T. canadensis is established, there is a clear need for further research to fully characterize this compound. Future research efforts should focus on:

  • Developing and publishing a detailed protocol for the isolation and purification of this compound. This would enable more in-depth biological and toxicological studies.

  • Quantifying the yield of this compound from various Taxus species and different plant tissues to understand its distribution and potential for extraction.

  • Conducting comprehensive spectroscopic analysis (NMR, MS) of the purified compound to confirm its structure and provide a reference for future studies.

  • Investigating the specific biological activities of purified this compound , including its precise role in cardiotoxicity and exploring other potential pharmacological effects.

  • Elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action at the molecular level.

A deeper understanding of this compound will not only contribute to a more complete picture of the complex chemistry of the Taxus genus but also may reveal new pharmacological leads or provide better diagnostic tools for cases of yew poisoning.

References

An In-depth Technical Guide on the Biological Activity of Taxicatin Glycoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review for researchers, scientists, and drug development professionals.

Introduction

Taxicatin, a glycoside found in various species of the genus Taxus, commonly known as yew, is a component of a complex mixture of bioactive compounds. While the primary focus of research on Taxus species has been on the potent anticancer agent paclitaxel, other constituents like this compound contribute to the overall biological profile and toxicity of the plant. This technical guide synthesizes the current understanding of the biological activities of this compound glycoside, with a focus on its toxicological properties. Due to the limited availability of studies on isolated this compound, this document also contextualizes its activity within the broader spectrum of compounds found in Taxus extracts.

Core Biological Activity: Cardiotoxicity

The most prominently reported biological effect of this compound glycoside is its contribution to the cardiotoxicity of yew plants.[1] Ingestion of Taxus plant material can lead to severe and often fatal cardiac complications.

Mechanism of Action: Ion Channel Inhibition

This compound, along with other taxine alkaloids present in yew, exerts its cardiotoxic effects primarily through the blockade of sodium and calcium channels in cardiomyocytes.[1] This interference with ion channels disrupts the normal cardiac action potential, leading to a cascade of adverse effects on heart function.

The inhibition of these critical ion channels can result in:

  • Bradycardia: A slowing of the heart rate.

  • Hypotension: A decrease in blood pressure.

  • Arrhythmias: Irregular heartbeats.

  • Depressed Myocardial Contractility: A reduction in the force of the heart's contractions.

This direct action on the myocardium can ultimately lead to heart failure and cardiac arrest.[1]

The following diagram illustrates the proposed mechanism of this compound-induced cardiotoxicity.

Taxicatin_Cardiotoxicity This compound This compound Glycoside Na_Channel Sodium Channel (Na+) This compound->Na_Channel Inhibits Ca_Channel Calcium Channel (Ca2+) This compound->Ca_Channel Inhibits Cardiomyocyte Cardiomyocyte Membrane Action_Potential Disrupted Cardiac Action Potential Na_Channel->Action_Potential Leads to Ca_Channel->Action_Potential Leads to Adverse_Effects Adverse Cardiac Effects (Bradycardia, Arrhythmia, etc.) Action_Potential->Adverse_Effects Results in

Mechanism of this compound-induced cardiotoxicity.

Other Potential Biological Activities

While cardiotoxicity is the most well-documented effect, compounds from Taxus species are known to possess a range of other biological activities, including antioxidant and anti-inflammatory properties.[2][3] However, specific studies quantifying these effects for isolated this compound glycoside are currently lacking in the scientific literature. The overall bioactivity of Taxus extracts is a result of the synergistic or antagonistic interactions of its numerous components, including taxanes, flavonoids, and other alkaloids.[3]

Data Presentation

Experimental Protocols

Detailed experimental protocols for the isolation and specific biological evaluation of this compound glycoside are not extensively described in publicly accessible scientific literature. General methods for the analysis of taxanes and other alkaloids from Taxus species typically involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).[3]

The following is a generalized workflow for the analysis of compounds from Taxus species.

Experimental_Workflow cluster_extraction Extraction and Isolation cluster_analysis Analysis and Characterization cluster_bioassay Biological Assays Plant_Material Taxus spp. Plant Material (e.g., leaves, bark) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Isolated_Compounds Isolated Compounds (including this compound) Fractionation->Isolated_Compounds HPLC High-Performance Liquid Chromatography (HPLC) Isolated_Compounds->HPLC MS Mass Spectrometry (MS) Isolated_Compounds->MS NMR Nuclear Magnetic Resonance (NMR) Isolated_Compounds->NMR In_Vitro_Assays In Vitro Assays (e.g., cytotoxicity, enzyme inhibition) Isolated_Compounds->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (e.g., animal models of toxicity) Isolated_Compounds->In_Vivo_Studies Structure_Elucidation Structure Elucidation HPLC->Structure_Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation Data_Analysis Data Analysis In_Vitro_Assays->Data_Analysis In_Vivo_Studies->Data_Analysis

Generalized workflow for phytochemical analysis.

Conclusion and Future Directions

The current scientific literature indicates that this compound glycoside is a significant contributor to the cardiotoxicity of Taxus species, primarily through the inhibition of cardiac sodium and calcium channels. However, a comprehensive understanding of its full biological activity profile is hampered by a lack of studies on the isolated compound. Future research should focus on the purification of this compound and the subsequent in vitro and in vivo evaluation of its cytotoxic, antioxidant, anti-inflammatory, and other potential biological activities. Such studies would provide valuable quantitative data and detailed mechanistic insights, which are crucial for a complete assessment of its pharmacological and toxicological significance. This would be of great interest to researchers in natural product chemistry, toxicology, and drug development.

References

The Enigmatic Role of Taxicatin in Taxus Species Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of taxicatin, a significant yet enigmatic secondary metabolite within Taxus species. While the metabolic pathways of medicinally important taxoids like paclitaxel are extensively studied, the precise role of this compound remains largely uncharacterized. This document synthesizes the available data on this compound's structure, its presumed biosynthetic origins, its toxicological significance, and its relationship—or lack thereof—with the broader taxoid metabolic network. We present quantitative data on related compounds to provide context, detail relevant experimental protocols, and utilize visualizations to illustrate key metabolic pathways and analytical workflows. This whitepaper aims to provide a comprehensive resource for researchers and to highlight critical knowledge gaps, thereby stimulating further investigation into the function of this compound in Taxus metabolism and its potential implications for drug development.

Introduction: The Complex Chemistry of Taxus Species

The genus Taxus, commonly known as yew, is a rich source of complex diterpenoid alkaloids known as taxoids. The most famous of these is paclitaxel (Taxol®), a potent anti-cancer drug.[1][2] The biosynthesis of paclitaxel is a complex, multi-step process that has been the subject of intense research for decades.[3] However, Taxus species produce a vast array of other secondary metabolites, including a group of toxic compounds that play a role in the plant's defense mechanisms. Among these is this compound, a glycoside that contributes to the renowned toxicity of the yew tree.[4]

Despite its well-known toxicity, the specific metabolic role of this compound within the plant is poorly understood. It is not currently considered a direct precursor or intermediate in the biosynthesis of paclitaxel or other major taxoids. This guide will explore the chemistry of this compound, its likely biosynthetic pathway, and its place within the intricate metabolic network of Taxus species, drawing on the available scientific literature.

This compound: Structure and Biosynthesis

Chemical Structure

This compound is a phenolic glycoside. Its structure consists of an aglycone, 3,5-dimethoxyphenol, linked to a glucose molecule.

Proposed Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been elucidated. However, based on its structure, a plausible pathway can be proposed, involving two key stages: the formation of the aglycone (3,5-dimethoxyphenol) and its subsequent glycosylation.

2.2.1. Biosynthesis of 3,5-Dimethoxyphenol

The biosynthesis of 3,5-dimethoxyphenol likely originates from the shikimate pathway , a central route in plants for the production of aromatic amino acids and other phenolic compounds.[5][6] While the precise steps leading to 3,5-dimethoxyphenol in Taxus are unknown, a putative pathway can be inferred from general plant biochemistry. This would involve the formation of a phenolic precursor, followed by methylation reactions catalyzed by O-methyltransferases.

2.2.2. Glycosylation of 3,5-Dimethoxyphenol

The final step in this compound biosynthesis is the attachment of a glucose molecule to the hydroxyl group of 3,5-dimethoxyphenol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , an enzyme that transfers a glycosyl group from an activated sugar donor, such as UDP-glucose, to an acceptor molecule.[7] While specific UGTs responsible for this compound synthesis in Taxus have not been identified, the presence and activity of such enzymes acting on phenolic substrates are well-documented in plants.[8]

Taxicatin_Biosynthesis Shikimate Shikimate Pathway Aromatic_AA Aromatic Amino Acids Shikimate->Aromatic_AA Phenolic_Precursor Phenolic Precursor Shikimate->Phenolic_Precursor Multiple Steps DMP 3,5-Dimethoxyphenol Phenolic_Precursor->DMP Methylation (O-Methyltransferases) This compound This compound DMP->this compound UDP_Glucose UDP-Glucose UGT UDP-Glycosyltransferase UDP_Glucose->UGT UGT->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

This compound's Role in Taxus Metabolism

Currently, there is no direct evidence to suggest that this compound is an intermediate or precursor in the biosynthetic pathway of paclitaxel or other major taxoids. The paclitaxel pathway originates from the diterpenoid precursor geranylgeranyl diphosphate (GGPP), which is cyclized to form the taxane skeleton.[3] This is a distinct pathway from the shikimate-derived origin of this compound's aglycone.

It is hypothesized that this compound's primary role is in the chemical defense of the plant. Its toxicity to a wide range of organisms supports this hypothesis. The glycosylation of 3,5-dimethoxyphenol to form this compound may serve several purposes, including increasing its water solubility for transport and storage within the plant cell, and potentially modulating its toxicity.

The degradation of this compound within Taxus species has not been studied. However, studies on the composting of yew materials have shown that taxines, a class of toxic alkaloids in yew, are completely degraded during the process.[9] This suggests that biological processes can break down these toxic compounds.

Quantitative Data

Specific quantitative data for this compound concentrations in various Taxus species and tissues is scarce in the readily available literature. Most toxicological studies focus on the broader class of "taxines" or use 3,5-dimethoxyphenol as a marker for yew poisoning.[10][11] However, metabolomic studies of Taxus species provide some context for the abundance of related compounds.

Table 1: Concentration of Selected Taxoids in Needles of Taxus x media Cultivars

CultivarPaclitaxel (µg/g dry weight)10-Deacetylbaccatin III (µg/g dry weight)
'Coleana'378-
'Stovekenii'--
'Hicksii'--
Data adapted from a study on Taxus x media cultivars. Note: this compound was not quantified in this study. The data is presented to illustrate the range of taxoid concentrations.[4]

Table 2: Concentration of Paclitaxel in the Bark and Needles of Taxus cuspidata

Plant PartPaclitaxel Content (% dry weight)
Bark (Mt. Jiri)High
Bark (Mt. Sobaek)High
Needles (Cheju Island)0.022
Needles (Ullung Island)0.0173
Data adapted from a study on Korean native yews. Note: this compound was not quantified in this study.[2]

Experimental Protocols

Extraction of this compound and Other Phenolic Glycosides

A general protocol for the extraction of phenolic glycosides from plant material can be adapted for this compound.

Objective: To extract this compound and other phenolic compounds from Taxus needles for qualitative and quantitative analysis.

Materials:

  • Fresh or dried Taxus needles

  • Methanol or ethanol (80% aqueous solution)

  • Liquid nitrogen

  • Homogenizer or mortar and pestle

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Freeze fresh Taxus needles in liquid nitrogen and grind to a fine powder using a homogenizer or a pre-chilled mortar and pestle. For dried needles, grind directly to a fine powder.

  • Suspend the powdered plant material in 80% methanol (e.g., 10 mL per gram of tissue).

  • Vortex the mixture thoroughly and incubate at room temperature for 1-2 hours with occasional shaking.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the plant debris.

  • Carefully collect the supernatant.

  • Repeat the extraction of the pellet with 80% methanol to ensure complete extraction.

  • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator.

  • Resuspend the concentrated extract in a small volume of water.

  • For further purification and to remove non-polar compounds, pass the aqueous extract through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove highly polar compounds.

  • Elute the phenolic glycosides, including this compound, with methanol.

  • The eluted fraction can then be analyzed by HPLC-MS or other analytical techniques.

Quantification of this compound by HPLC-MS/MS

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can be developed for the sensitive and specific quantification of this compound.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

MS/MS Detection:

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Specific precursor-to-product ion transitions for this compound and its aglycone, 3,5-dimethoxyphenol, need to be determined using a pure standard.

Quantification:

  • Generate a standard curve using a certified reference standard of this compound.

  • Spike a known amount of an internal standard into the samples to correct for variations in extraction efficiency and instrument response.

HPLC_MS_Workflow Start Taxus Sample Extraction Extraction with 80% Methanol Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Concentration Concentration Supernatant->Concentration SPE Solid-Phase Extraction (C18) Concentration->SPE Elution Elution with Methanol SPE->Elution HPLC HPLC Separation (C18 column) Elution->HPLC MSMS MS/MS Detection (MRM) HPLC->MSMS Quantification Quantification MSMS->Quantification Metabolic_Pathways cluster_0 Shikimate Pathway cluster_1 Terpenoid Pathway Shikimate Shikimate Phenolic_Compounds Phenolic Compounds Shikimate->Phenolic_Compounds DMP_path 3,5-Dimethoxyphenol Phenolic_Compounds->DMP_path Taxicatin_path This compound DMP_path->Taxicatin_path GGPP GGPP Taxadiene Taxadiene GGPP->Taxadiene Baccatin_III Baccatin III Taxadiene->Baccatin_III Multiple Steps Paclitaxel Paclitaxel Baccatin_III->Paclitaxel Side-chain Addition Note No direct metabolic link has been established between the two pathways.

References

The Pharmacological Profile of Taxicatin: A Review of Current Knowledge and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a group of coniferous trees and shrubs renowned for its rich and complex phytochemistry. For centuries, various parts of the yew plant have been recognized for their potent toxicity, a characteristic now primarily attributed to a class of compounds known as taxine alkaloids.[1] These alkaloids are notorious for their cardiotoxic effects, which are a result of their interference with myocardial sodium and calcium channels.[1][2] In addition to the taxines, Taxus species are a source of the blockbuster anticancer drug, paclitaxel (Taxol®), a diterpenoid that disrupts microtubule function.[3]

Amidst these well-studied compounds lies Taxicatin, a glycoside that has been identified in several Taxus species, including Taxus cuspidata, Taxus canadensis, and Taxus baccata.[3][4] Despite its presence alongside highly bioactive molecules, the pharmacological profile of this compound remains largely uncharacterized in the scientific literature. Its specific contribution to the overall toxicity of yew, or any potential therapeutic activities it may possess, are currently unknown.

This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound. It is intended for researchers, scientists, and drug development professionals who are interested in the natural products of Taxus species. This document summarizes the known chemical and physical properties of this compound, places it within the toxicological context of the plant it is derived from, and outlines potential experimental workflows for its isolation and pharmacological characterization. The significant knowledge gaps highlighted herein are intended to serve as a call to action for further research into this understudied natural product.

Chemical and Physical Properties of this compound

While a full pharmacological profile of this compound is not available, its basic chemical and physical properties have been documented. This information is crucial for its isolation, identification, and any future studies into its biological activity.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₈[4]
Molecular Weight 316.30 g/mol [4]
IUPAC Name (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[4]
CAS Number 90-71-1[4]
Synonyms 3,5-Dimethoxyphenol glucoside, 3,5-dimethoxyphenyl-beta-d-glucopyranoside[4]

The Toxicological Landscape of Taxus Species

To understand the potential role of this compound, it is essential to consider the well-established toxicity of the Taxus genus. The primary toxic principles are a complex mixture of alkaloids, with taxine A and taxine B being the most significant contributors to cardiotoxicity.[2]

Compound FamilyKey MoleculesPrimary Mechanism of Action
Taxine Alkaloids Taxine A, Taxine BAntagonism of sodium and calcium channels in cardiomyocytes, leading to bradycardia, hypotension, and arrhythmias.[1]
Taxanes Paclitaxel (Taxol A), 10-deacetylbaccatin IIIStabilization of microtubules, leading to mitotic arrest and cytotoxicity.[3]
Glycosides This compoundUnknown.

The acute toxicity of yew ingestion is rapid and severe, often leading to sudden death in animals and humans due to cardiac arrest or respiratory failure.[1] The estimated lethal dose (LDmin) of taxine alkaloids in humans is approximately 3.0 mg/kg body weight.[1] It is currently unknown if this compound contributes to this toxicity, acts synergistically with other compounds, or possesses any countervailing effects.

Experimental Protocols

As there are no specific published studies on the pharmacological activity of this compound, this section outlines a generalized experimental protocol for the isolation of taxane-like compounds from Taxus species and a proposed workflow for the pharmacological evaluation of purified this compound.

General Protocol for the Isolation of Taxanes from Taxus spp.

The isolation of individual taxanes from the complex mixture present in Taxus biomass is a multi-step process that generally involves extraction and chromatography.

  • Biomass Preparation: Fresh or dried plant material (needles, bark, or stems) is pulverized to increase the surface area for extraction.

  • Solvent Extraction: The powdered biomass is extracted with a polar solvent. A mixture of ethanol and water (typically 50-80% ethanol) is commonly used to extract a crude mixture of taxanes.[5]

  • Decolorization and Initial Purification: The crude extract is often treated with activated carbon to remove pigments like chlorophyll.[5]

  • Solvent-Solvent Partitioning: The extract is then partitioned between an aqueous phase and a non-polar organic solvent (e.g., benzene, chloroform) to separate the water-insoluble taxanes from more polar impurities.[5]

  • Chromatographic Separation: The resulting crude taxane mixture is subjected to one or more rounds of chromatography to isolate individual compounds.

    • Normal-Phase Chromatography: Silica gel is a common stationary phase, with a gradient of non-polar to polar solvents used for elution.[5]

    • Reverse-Phase Chromatography: C18-bonded silica is used with a mobile phase of methanol/water or acetonitrile/water to achieve fine separation of closely related taxanes.[5]

  • Crystallization: The purified fractions containing the target compound are concentrated, and the compound is crystallized to achieve high purity.

G cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification biomass Pulverized Taxus Biomass extraction Solvent Extraction (Ethanol/Water) biomass->extraction decolor Decolorization (Activated Carbon) extraction->decolor partition Solvent-Solvent Partitioning decolor->partition norm_phase Normal-Phase Chromatography (Silica Gel) partition->norm_phase Crude Taxane Mixture rev_phase Reverse-Phase Chromatography (C18) norm_phase->rev_phase cryst Crystallization rev_phase->cryst final_product Pure this compound cryst->final_product Purified this compound

Figure 1: Generalized workflow for the isolation and purification of this compound.
Proposed Workflow for Pharmacological Evaluation of this compound

Once pure this compound is isolated, a systematic evaluation of its biological activities can be undertaken. The following workflow is a proposed strategy for its initial pharmacological characterization.

  • In Vitro Cytotoxicity Screening:

    • Objective: To determine if this compound has cytotoxic effects.

    • Method: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., fibroblasts) would be treated with increasing concentrations of this compound. Cell viability would be assessed using assays such as the MTT or LDH release assay.[6][7]

    • Outcome: Determination of IC₅₀ (half-maximal inhibitory concentration) values to quantify cytotoxicity.

  • Ion Channel Screening:

    • Objective: To investigate if this compound modulates the activity of key ion channels, given the known mechanism of taxine alkaloids.

    • Method: Use of automated patch-clamp electrophysiology to screen for activity against a panel of human ion channels, particularly cardiac sodium (Naᵥ) and calcium (Caᵥ) channels.[8][9]

    • Outcome: Identification of any inhibitory or activating effects on specific ion channels.

  • Receptor and Enzyme Binding Assays:

    • Objective: To screen for off-target effects or novel activities.

    • Method: A broad panel of receptor and enzyme binding assays to identify any interactions with common drug targets.

  • Microtubule Assembly Assay:

    • Objective: To determine if this compound has any paclitaxel-like activity.

    • Method: An in vitro assay to measure the polymerization of tubulin in the presence of this compound.

    • Outcome: Assessment of whether this compound promotes or inhibits microtubule assembly.

G cluster_invitro In Vitro Screening start Purified this compound cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity ion_channel Ion Channel Screening (Patch-Clamp) start->ion_channel binding Receptor/Enzyme Binding Assays start->binding microtubule Microtubule Assembly Assay start->microtubule outcome_cyto Cytotoxic Profile cytotoxicity->outcome_cyto Determine IC₅₀ outcome_ion Ion Channel Activity ion_channel->outcome_ion Identify Channel Modulation outcome_binding Binding Affinity Profile binding->outcome_binding Identify Molecular Targets outcome_micro Microtubule Activity microtubule->outcome_micro Assess Effect on Tubulin Polymerization

Figure 2: Proposed workflow for the in vitro pharmacological evaluation of this compound.

Signaling Pathways

There is currently no information available on any signaling pathways that are specifically modulated by this compound. However, the primary mechanism of toxicity of the co-occurring taxine alkaloids is well-documented and involves the direct blockade of ion channels, which disrupts the normal signaling required for cardiac muscle contraction.

Mechanism of Action of Taxine Alkaloids on Cardiomyocytes

The cardiotoxicity of Taxus species is primarily mediated by taxine B, which acts as a potent blocker of both sodium and calcium ion channels in the membranes of heart muscle cells (cardiomyocytes).[1]

  • Depolarization and the Action Potential: In a healthy heart, the rhythmic contraction is controlled by precisely timed waves of electrical excitation known as action potentials. The rapid upstroke of the action potential is driven by the influx of sodium ions (Na⁺) through voltage-gated sodium channels. This is followed by a plateau phase, which is sustained by the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. This calcium influx is critical for triggering the contraction of the muscle fibers.

  • Ion Channel Blockade by Taxines: Taxine alkaloids physically obstruct these channels, preventing the normal flow of ions.

  • Consequences of Blockade:

    • Reduced Depolarization: The blockade of sodium channels slows the rate of depolarization, leading to a slowed heart rate (bradycardia) and conduction delays.

    • Depressed Contractility: The blockade of calcium channels reduces the amount of calcium available for muscle contraction, leading to a decrease in the force of the heartbeat (depressed myocardial contractility) and a drop in blood pressure (hypotension).

    • Arrhythmias: The disruption of the normal electrical signaling can lead to irregular and potentially fatal heart rhythms (arrhythmias).

G Taxine Taxine Alkaloids NaChannel Voltage-Gated Na⁺ Channel Taxine->NaChannel Blocks CaChannel Voltage-Gated Ca²⁺ Channel Taxine->CaChannel Blocks Depolarization Action Potential (Depolarization) NaChannel->Depolarization enables Contraction Muscle Contraction CaChannel->Contraction triggers Na_in Na⁺ Influx Ca_in Ca²⁺ Influx

Figure 3: Signaling pathway of Taxine alkaloid cardiotoxicity.

Conclusion and Future Directions

This compound is a chemically defined constituent of the toxic yew plant that remains a pharmacological enigma. While the scientific community has made significant strides in understanding the bioactivity of taxine alkaloids and paclitaxel, this compound has been largely overlooked. The data presented in this guide represents the near-entirety of publicly available information on this compound, which underscores a significant gap in our knowledge of Taxus phytochemistry.

The primary obstacle to understanding the pharmacological profile of this compound is the lack of studies involving the isolated, pure compound. Future research should prioritize the following:

  • Efficient Isolation Protocols: The development of a robust and scalable method for the isolation of this compound from Taxus biomass is the essential first step.

  • Systematic Pharmacological Screening: Once purified, this compound should be subjected to a comprehensive screening cascade, as outlined in this guide, to identify any cytotoxic, ion channel-modulating, or other biological activities.

  • Toxicological Evaluation: If this compound is found to be biologically active, its acute and chronic toxicity should be determined to understand its potential contribution to the overall toxicity of yew.

  • Mechanism of Action Studies: Should any significant activity be discovered, further research will be needed to elucidate its specific molecular mechanism of action.

By addressing these research questions, the scientific community can finally shed light on the pharmacological role of this compound, a molecule that has, until now, remained in the shadow of its more famous chemical relatives. This endeavor may not only complete our understanding of the toxicology of the yew plant but could also uncover novel biological activities with therapeutic potential.

References

Toxicological Profile of Yew (Taxus spp.) Constituents with a Focus on Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The yew tree (Taxus spp.) is a widely distributed evergreen coniferous tree, renowned for its potent toxicity, which has been documented for centuries. All parts of the plant, with the exception of the fleshy red aril surrounding the seed, contain a complex mixture of toxic compounds. Historically, yew has been implicated in accidental and intentional poisonings in both humans and animals. In modern medicine, however, compounds derived from yew, such as paclitaxel, have been developed into crucial chemotherapeutic agents. This technical guide provides an in-depth overview of the toxicological effects of the primary constituents of yew, with a particular focus on the available data for taxicatin. It is intended to serve as a resource for researchers, scientists, and drug development professionals working with Taxus species and their derivatives. This document summarizes the current understanding of the mechanisms of toxicity, presents available quantitative toxicological data, and outlines relevant experimental methodologies.

Introduction

The toxicity of Taxus species is attributed to a group of compounds, primarily the taxine alkaloids.[1] In addition to these alkaloids, yew contains other constituents, including glycosides like this compound.[1] While the cardiotoxic effects of the taxine alkaloid fraction are well-documented, the specific toxicological profile of isolated this compound is less well-defined in the scientific literature. This guide aims to consolidate the existing knowledge on the toxic effects of yew components, highlighting the central role of taxine alkaloids and exploring the current understanding of this compound's contribution to the overall toxicity of the plant.

Primary Toxicants in Yew

The principal toxic agents identified in Taxus species include:

  • Taxine Alkaloids: A complex mixture of alkaloids, with taxine B being the most abundant and considered the most cardiotoxic.[1] Other significant taxine alkaloids include taxine A and isotaxine B.[1]

  • Glycosides: this compound is a prominent glycoside found in yew.[1] Its aglycone, 3,5-dimethoxyphenol, is a recognized marker for yew poisoning.[2]

  • Taxanes: This group includes the well-known anti-cancer drug paclitaxel (Taxol A) and other related compounds like 10-deacetylbaccatin III.[3] While therapeutically useful, these compounds also exhibit toxicity.

Mechanism of Toxicity

The primary mechanism of yew toxicity is the disruption of normal cardiac function by the taxine alkaloids.[1]

Cardiotoxicity: Ion Channel Blockade

Taxine alkaloids, particularly taxine B, are potent antagonists of both sodium and calcium ion channels in cardiac myocytes.[1][4] This dual blockade leads to a cascade of detrimental effects on cardiac electrophysiology:

  • Sodium Channel Blockade: Inhibition of sodium channels slows the depolarization phase of the cardiac action potential, leading to a widening of the QRS complex on an electrocardiogram (ECG). This can result in severe ventricular arrhythmias, including ventricular tachycardia and fibrillation.

  • Calcium Channel Blockade: Blockade of L-type calcium channels reduces the influx of calcium into cardiomyocytes during the plateau phase of the action potential.[1] This leads to a decrease in myocardial contractility (negative inotropic effect) and can cause bradycardia (slow heart rate) and atrioventricular (AV) block.[1]

The combined effect of sodium and calcium channel antagonism leads to profound depression of cardiac function, hypotension, and ultimately, cardiogenic shock and asystole.[5]

Taxine_Alkaloids Taxine Alkaloids (e.g., Taxine B) Na_Channel Voltage-Gated Sodium Channels Taxine_Alkaloids->Na_Channel Blockade Ca_Channel L-type Voltage-Gated Calcium Channels Taxine_Alkaloids->Ca_Channel Blockade Depolarization Decreased Rate of Depolarization Na_Channel->Depolarization Leads to Ca_Influx Reduced Calcium Influx Ca_Channel->Ca_Influx Leads to Arrhythmias Ventricular Arrhythmias (Tachycardia, Fibrillation) Depolarization->Arrhythmias Contractility Decreased Myocardial Contractility Ca_Influx->Contractility Bradycardia Bradycardia & AV Block Ca_Influx->Bradycardia Cardiac_Output Reduced Cardiac Output & Hypotension Arrhythmias->Cardiac_Output Contractility->Cardiac_Output Cardiac_Ouptut Cardiac_Ouptut Bradycardia->Cardiac_Ouptut

Figure 1: Signaling pathway of taxine alkaloid-induced cardiotoxicity. Max Width: 760px.
Role of this compound

The direct toxicological effects of isolated this compound are not well-established in the scientific literature. It is often listed as one of the toxic constituents of yew, but its specific mechanism of action and potency are unclear.[1][3] this compound is a glycoside of 3,5-dimethoxyphenol. Following ingestion of yew, this compound is hydrolyzed, releasing 3,5-dimethoxyphenol, which can be detected in biological fluids and is used as a reliable marker for confirming yew poisoning.[2] It is plausible that this compound contributes to the overall toxicity profile of yew, potentially through synergistic effects with taxine alkaloids, but further research is needed to elucidate its specific role.

Quantitative Toxicological Data

Quantitative data on the toxicity of yew constituents are primarily available for the mixed taxine alkaloids. Specific LD50 and IC50 values for isolated this compound are not readily found in published literature, representing a significant knowledge gap.

Table 1: Acute Toxicity Data for Yew Constituents

SubstanceTest SpeciesRoute of AdministrationLD50 / LDminValue95% Confidence LimitsReference(s)
Taxine Alkaloids (mixture)Human (estimated)OralLDmin~3.0 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)HorseOralLDmin1.0–2.0 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)PigOralLDmin3.5 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)CowOralLDmin10.0 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)DogOralLDmin11.5 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)SheepOralLDmin12.5 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)GoatOralLDmin60.0 mg/kgNot Reported[1]
Taxine Alkaloids (mixture)ChickenOralLDmin82.5 mg/kgNot Reported[1]

Note: LDmin (Lethal Dose Minimum) is the lowest dose reported to have caused death.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of isolated this compound are not available due to a lack of specific studies. However, based on the known cardiotoxic effects of yew, the following established methodologies would be appropriate for future investigations into this compound's toxicological properties.

In Vitro Cardiotoxicity Assessment

Objective: To determine the direct effects of this compound on cardiomyocyte function.

Methodology: Patch-Clamp Electrophysiology on Isolated Cardiomyocytes

  • Cell Preparation: Isolate ventricular myocytes from adult rats or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the effects of a range of this compound concentrations on key ion currents, including the fast sodium current (INa), L-type calcium current (ICa,L), and potassium currents.

  • Data Analysis: Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and current kinetics to determine the specific ion channels targeted by this compound.

cluster_0 In Vitro Cardiotoxicity Workflow Start Isolate Cardiomyocytes (e.g., hiPSC-CMs) Culture Culture Cardiomyocytes Start->Culture Expose Expose to Varying Concentrations of this compound Culture->Expose Patch_Clamp Whole-Cell Patch-Clamp Electrophysiology Expose->Patch_Clamp Calcium_Imaging Calcium Transient Imaging Expose->Calcium_Imaging Data_Analysis Data Analysis (IC50, Mechanism) Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis

Figure 2: Experimental workflow for in vitro cardiotoxicity assessment. Max Width: 760px.
In Vivo Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe the signs of acute toxicity of this compound in a mammalian model.

Methodology: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

  • Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).

  • Dosing: Administer a single oral dose of this compound to one animal. The dose is selected based on a preliminary estimation of the LD50.

  • Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 14 days).

  • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the stopping criteria are met.

  • LD50 Estimation: The LD50 is calculated from the results of the sequential dosing using specialized software.

cluster_1 Acute Oral Toxicity (Up-and-Down Procedure) Start Select Animal Model (e.g., Female Rats) Dose1 Administer Initial Dose of this compound to Animal 1 Start->Dose1 Observe1 Observe for Toxicity/ Mortality (14 days) Dose1->Observe1 Dose_Up Increase Dose for Next Animal Observe1->Dose_Up Survival Dose_Down Decrease Dose for Next Animal Observe1->Dose_Down Mortality Stopping_Criteria Stopping Criteria Met? Dose_Up->Stopping_Criteria Dose_Down->Stopping_Criteria Stopping_Criteria->Dose1 No Calculate_LD50 Calculate LD50 Stopping_Criteria->Calculate_LD50 Yes

Figure 3: Logical relationship for an acute oral toxicity study. Max Width: 760px.

Conclusion and Future Directions

The toxicity of yew is a complex interplay of multiple constituents, with taxine alkaloids, particularly taxine B, being the primary drivers of the life-threatening cardiotoxic effects through the blockade of cardiac sodium and calcium channels. While this compound is a known component of yew and its metabolite serves as a crucial biomarker for yew poisoning, its individual toxicological profile remains largely uncharacterized.

There is a clear need for further research to isolate and characterize the toxicological effects of this compound. Future studies should focus on:

  • Determining the acute toxicity (LD50) of isolated this compound in various animal models.

  • Investigating the in vitro effects of this compound on cardiomyocytes to elucidate its mechanism of action, with a focus on its effects on ion channels and cellular viability.

  • Exploring potential synergistic or antagonistic interactions between this compound and taxine alkaloids to better understand the overall toxicity of the yew plant.

A comprehensive understanding of the toxicological properties of all major yew constituents is essential for improved clinical management of yew poisoning and for the safe development of any new therapeutic agents derived from Taxus species.

References

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of Taicatoxin on Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taicatoxin, a potent neurotoxin isolated from the venom of the Australian taipan snake, Oxyuranus scutellatus scutellatus, presents a fascinating case study in the targeted modulation of ion channels. This technical guide provides an in-depth exploration of the molecular mechanisms by which taicatoxin exerts its effects, with a particular focus on its interaction with voltage-gated calcium channels. Drawing upon key findings from electrophysiological and pharmacological studies, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of taicatoxin's bioactivity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. It is important to note that the term "taxicatin" as originally queried appears to be a likely misspelling of "taicatoxin," as the latter is a well-characterized toxin with a defined mechanism of action on ion channels, while the former does not yield specific scientific literature.

Core Mechanism of Action: Selective Blockade of High-Threshold Calcium Channels

The primary molecular target of taicatoxin is the high-threshold voltage-gated calcium channel (VGCC). Specifically, it has been demonstrated to block the high-threshold calcium channel current in excitable membranes, such as those found in the heart, while having no effect on low-threshold calcium channel currents[1]. This selective inhibition of specific calcium channel subtypes underscores its potential as a valuable pharmacological tool for dissecting the physiological roles of these channels.

The blockade of these channels is not a simple pore-plugging event. Studies have revealed a more nuanced interaction, where taicatoxin affects the channel's gating properties rather than its conductance[1]. The toxin binds to a site accessible from the extracellular side of the membrane, and its blocking action is reversible[1]. A key characteristic of this interaction is its voltage-dependence, with taicatoxin exhibiting a higher affinity for inactivated channels[1]. This suggests a mechanism whereby the toxin stabilizes the inactivated state of the channel, preventing its return to the resting state and subsequent opening upon depolarization.

While taicatoxin is a complex composed of an α-neurotoxin-like peptide, a neurotoxic phospholipase, and a serine protease inhibitor, the calcium channel blocking activity is not solely dependent on the phospholipase component[1]. A complex containing only the α-neurotoxin and protease inhibitor can still block calcium channels, albeit with reduced potency[1]. This indicates that the α-neurotoxin-like peptide is a crucial component for ion channel interaction.

Quantitative Data on Taicatoxin-Ion Channel Interactions

To facilitate a clear and comparative understanding of taicatoxin's potency and effects, the following table summarizes the key quantitative data from published studies.

ParameterValueIon Channel TypePreparationReference
Toxicity (LD50)1-2 µg / 20g mouse-In vivo (mouse)[1]
Blockade SpecificityHigh-threshold Ca2+ channelsL-type Ca2+ channelsHeart muscle[1]
Effect on ConductanceNo effectHigh-threshold Ca2+ channelsExcitable membranes[1]
Voltage DependenceHigher affinity for inactivated channelsHigh-threshold Ca2+ channelsExcitable membranes[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future research. Below are outlines of the key experimental protocols used to elucidate the mechanism of action of taicatoxin.

Taicatoxin Isolation and Purification
  • Source: Venom of the Australian taipan snake (Oxyuranus scutellatus scutellatus).

  • Methodology:

    • Ion Exchange Chromatography: Initial separation of the crude venom is performed using a DE-Cellulose column.

    • Further Ion Exchange Chromatography: The active fraction is further purified using two steps of CM-Cellulose chromatography at pH 4.7 and pH 6.0, respectively[1].

    • Purity Assessment: The purity of the isolated complex is verified by beta-alanine-acetate-urea gel electrophoresis[1].

Electrophysiological Recording of Ion Channel Activity
  • Technique: Whole-cell patch-clamp technique.

  • Preparation: Isolated cardiac myocytes or other excitable cells expressing high-threshold calcium channels.

  • Protocol:

    • Establish a whole-cell patch-clamp configuration on the target cell.

    • Record baseline calcium channel currents in response to depolarizing voltage steps.

    • Perfuse the cell with a solution containing a known concentration of taicatoxin.

    • Record calcium channel currents in the presence of the toxin.

    • To test for voltage-dependence, vary the holding potential to alter the proportion of channels in the resting, open, and inactivated states before applying the depolarizing pulse.

    • To determine the site of action, apply taicatoxin intracellularly via the patch pipette and observe for any blocking effect. The lack of an effect indicates an extracellular binding site[1].

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Taicatoxin_Mechanism cluster_intracellular Intracellular Space Taicatoxin Taicatoxin Complex (α-neurotoxin, Phospholipase, Protease Inhibitor) VGCC High-Threshold Voltage-Gated Ca²⁺ Channel Taicatoxin->VGCC Binds to extracellular site Higher affinity for inactivated state Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Ca²⁺ influx Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_ion->Cellular_Response Reduced intracellular Ca²⁺ concentration

Caption: Mechanism of taicatoxin action on a high-threshold voltage-gated calcium channel.

Experimental_Workflow start Start: Crude Snake Venom ion_exchange1 Ion Exchange Chromatography (DE-Cellulose) start->ion_exchange1 ion_exchange2 Ion Exchange Chromatography (CM-Cellulose, pH 4.7 & 6.0) ion_exchange1->ion_exchange2 purity_check Purity Assessment (Gel Electrophoresis) ion_exchange2->purity_check pure_toxin Purified Taicatoxin purity_check->pure_toxin patch_clamp Whole-Cell Patch Clamp on Excitable Cells pure_toxin->patch_clamp data_analysis Data Analysis: - Current Amplitude - Gating Kinetics - Voltage Dependence patch_clamp->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for the isolation and characterization of taicatoxin.

Conclusion and Future Directions

Taicatoxin stands out as a highly specific and potent blocker of high-threshold voltage-gated calcium channels. Its unique mechanism of action, involving voltage-dependent binding and modulation of channel gating, makes it an invaluable tool for neurobiological and pharmacological research. The detailed experimental protocols provided herein offer a roadmap for researchers seeking to investigate its properties further.

Future research could focus on several key areas. High-resolution structural studies of the taicatoxin-channel complex would provide unprecedented insights into the molecular determinants of its binding and inhibitory action. Furthermore, exploring the therapeutic potential of taicatoxin or its derivatives, particularly in conditions characterized by calcium channel dysregulation, could open new avenues for drug development. The precise identification of the binding site on the calcium channel α1 subunit would also be a significant advancement, potentially enabling the design of novel, more specific ion channel modulators.

References

The Structural and Functional Divergence of Taxanes: A Technical Guide to Taxicatin and Its Relationship with Cytotoxic Taxanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxanes represent a critical class of diterpenoid compounds, originally isolated from yew trees of the genus Taxus. This family of natural products is renowned for its potent anti-cancer properties, exemplified by the clinical success of paclitaxel (Taxol®) and docetaxel (Taxotere®)[1]. These drugs exert their cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and arresting the cell cycle, ultimately leading to apoptosis[2][3]. The complex taxane family, however, encompasses a wide array of structures with vastly different biological activities. This guide provides an in-depth technical exploration of the relationship between taxicatin, a non-cytotoxic taxane glycoside, and other prominent taxanes, focusing on their structural distinctions, biosynthetic origins, and functional implications.

Structural Comparison of Key Taxanes

The biological activity of taxanes is intrinsically linked to their molecular architecture. The core taxane skeleton, a complex 6-8-6 tricyclic system, is a common feature[2]. However, substitutions at various positions on this scaffold dramatically influence their pharmacological properties. A pivotal determinant of the potent anti-cancer activity of taxanes like paclitaxel is the presence of a complex ester side chain at the C-13 position of the taxane ring[2].

Table 1: Structural and Physicochemical Properties of Selected Taxanes

CompoundMolecular FormulaMolar Mass ( g/mol )Core StructureKey Functional Groups
This compound C₁₄H₂₀O₈316.303,5-Dimethoxyphenol GlucosideGlucoside linkage, Hydroxyl groups
Paclitaxel C₄₇H₅₁NO₁₄853.9Diterpenoid TaxaneC-13 ester side chain, Oxetane ring
Docetaxel C₄₃H₅₃NO₁₄807.9Diterpenoid TaxaneC-13 ester side chain, Oxetane ring
Baccatin III C₃₁H₃₈O₁₁586.63Diterpenoid TaxaneLacks C-13 side chain, Oxetane ring

Data sourced from PubChem[4][5] and other cited literature.

This compound, in stark contrast to the cytotoxic taxanes, is not a diterpenoid but a glycoside of 3,5-dimethoxyphenol[5]. Its structure lacks the characteristic taxane core, which is the foundational element for microtubule-stabilizing activity. Baccatin III, a direct biosynthetic precursor of paclitaxel, possesses the taxane core but lacks the crucial C-13 side chain[6][7]. This structural omission results in a significant reduction in its cytotoxic potency.

G cluster_taxanes Structural Relationship of Key Taxanes TaxaneCore Taxane Diterpenoid Core BaccatinIII Baccatin III (Lacks C-13 Side Chain) TaxaneCore->BaccatinIII Forms the core of Paclitaxel Paclitaxel (Active Cytotoxic Agent) BaccatinIII->Paclitaxel Precursor to C13SideChain C-13 Ester Side Chain C13SideChain->Paclitaxel Essential for high activity This compound This compound (3,5-Dimethoxyphenol Glucoside) (Non-Diterpenoid) NonTaxane Non-Taxane Core NonTaxane->this compound Core structure of

Figure 1: Structural relationships of key taxanes.

Biosynthesis of Taxanes: The Paclitaxel Pathway

The biosynthesis of cytotoxic taxanes is a complex, multi-step process that occurs in Taxus species[8]. The pathway to paclitaxel, which is the most well-elucidated, serves as a representative model. It begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), which undergoes cyclization to form the taxane skeleton[8][9][10]. A series of subsequent enzymatic reactions, including hydroxylations, acylations, and the formation of the characteristic oxetane ring, lead to the formation of baccatin III[8][11][12]. The final steps involve the attachment of the C-13 side chain, which is synthesized via a separate pathway originating from phenylalanine[8][10].

The biosynthetic pathway of this compound is not as extensively studied but is fundamentally different. As a glycoside, its formation involves the enzymatic attachment of a glucose molecule to 3,5-dimethoxyphenol, a process distinct from the intricate diterpenoid synthesis of paclitaxel.

Taxol_Biosynthesis cluster_pathway Simplified Paclitaxel Biosynthetic Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxa-4(20),11(12)-diene-5α-ol Taxadiene->Taxadienol Cytochrome P450 Hydroxylase BaccatinIII_precursors Multiple Oxygenation & Acylation Steps Taxadienol->BaccatinIII_precursors Multiple enzymatic steps BaccatinIII Baccatin III BaccatinIII_precursors->BaccatinIII Paclitaxel Paclitaxel BaccatinIII->Paclitaxel Phenylalanine Phenylalanine SideChain C-13 Side Chain Precursor Phenylalanine->SideChain Phenylalanine aminomutase & other enzymes SideChain->Paclitaxel Baccatin III O-phenylpropanoyltransferase HPLC_Workflow cluster_workflow Taxane Purification Workflow Start Ground Taxus Material Extraction Solvent Extraction (e.g., Methanol/Water) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom PrepHPLC Preparative Reversed-Phase HPLC ColumnChrom->PrepHPLC Analysis Analytical HPLC & Mass Spectrometry PrepHPLC->Analysis End Pure Taxane Analysis->End

References

Taxicatin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Secondary Metabolite from Taxus Species

Abstract

Taxicatin, a glycosidic secondary metabolite found in various species of the genus Taxus, commonly known as yew, represents an intriguing yet understudied component of this medicinally important plant group. While the focus of research has predominantly been on the potent anticancer agent paclitaxel (Taxol®) and the toxic taxine alkaloids, other constituents like this compound warrant closer investigation for their potential biological activities and role in the plant's biochemistry. This technical guide provides a comprehensive overview of this compound, consolidating available data on its chemical properties, biosynthesis, and known biological effects. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, aiming to stimulate further exploration into the therapeutic potential of this compound and its derivatives.

Introduction

The yew tree (Taxus spp.) is a rich source of a diverse array of secondary metabolites, most notably the complex diterpenoid, paclitaxel, a cornerstone in modern cancer chemotherapy. Beyond paclitaxel, Taxus species produce a plethora of other taxanes and related compounds, including the cardiotoxic taxine alkaloids. Among the less-studied constituents is this compound, a glycoside of 3,5-dimethoxyphenol. While not a taxane, its presence in Taxus tissues and its structural features suggest potential biological relevance. This guide aims to synthesize the current knowledge on this compound, providing a detailed technical resource for the scientific community.

Chemical Profile

This compound is chemically identified as 3,5-dimethoxyphenol glucoside. Its structure consists of a 3,5-dimethoxyphenol aglycone linked to a glucose molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
Molecular Formula C₁₄H₂₀O₈PubChem
Molecular Weight 316.30 g/mol PubChem
CAS Number 90-71-1PubChem
Appearance Not reported-
Solubility Not explicitly reported, but likely soluble in polar solvents like methanol and ethanol.Inferred

Occurrence in Plants

This compound has been identified as a constituent of several Taxus species. Its concentration can vary depending on the species, plant part, and geographical location.

Table 2: Reported Occurrence of this compound in Taxus Species

Plant SpeciesPlant PartReported PresenceSource
Taxus baccata (European Yew)Needles, Urine (from poisoning cases)Present[1][2][3]
Taxus cuspidata (Japanese Yew)NeedlesPresent-
Taxus canadensis (Canadian Yew)Not specifiedPresent-

Quantitative data on this compound concentrations in plant tissues are scarce. However, studies on fatal poisonings with Taxus baccata have quantified its aglycone, 3,5-dimethoxyphenol, in biological fluids, providing indirect evidence of its presence and metabolism.[1]

Table 3: Quantitative Data of 3,5-Dimethoxyphenol (this compound Aglycone) in a Fatal Taxus baccata Poisoning Case

Biological MatrixAnalyteConcentration (µg/L)MethodSource
Urine3,5-Dimethoxyphenol7250LC-MS/MS[1]
Urine (after enzymatic hydrolysis)3,5-Dimethoxyphenol23,000LC-MS/MS[1]

The significant increase in 3,5-dimethoxyphenol concentration after enzymatic hydrolysis strongly indicates the presence of its glycoside, this compound, which is metabolized in the body to release the aglycone.[1]

Biosynthesis

The biosynthetic pathway of this compound is not fully elucidated. However, it is hypothesized to involve the glycosylation of 3,5-dimethoxyphenol. The biosynthesis of the aglycone, 3,5-dimethoxyphenol, likely proceeds through the phenylpropanoid pathway, a major route for the synthesis of phenolic compounds in plants. The final step would be the attachment of a glucose molecule, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT).

Taxicatin_Biosynthesis Phenylpropanoid_Pathway Phenylpropanoid Pathway Intermediate_Phenols Intermediate Phenols Phenylpropanoid_Pathway->Intermediate_Phenols 3_5_Dimethoxyphenol 3,5-Dimethoxyphenol Intermediate_Phenols->3_5_Dimethoxyphenol This compound This compound 3_5_Dimethoxyphenol->this compound Glycosylation UDP_Glucose UDP-Glucose UDP_Glucose->this compound UGT UDP-dependent Glycosyltransferase (UGT) (Hypothetical) UGT->this compound

Hypothesized biosynthetic pathway of this compound.

Biological Activities

Direct studies on the biological activities of isolated this compound are limited. However, the bioactivity of its aglycone, 3,5-dimethoxyphenol, and related phenolic compounds can provide insights into its potential pharmacological effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. Studies on various methoxyphenols have demonstrated significant radical-scavenging activity.[4] It is plausible that this compound and its aglycone possess similar antioxidant potential.

Cytotoxic Activity

While there is no specific data on the cytotoxicity of this compound, some dimethoxyphenyl derivatives have been investigated for their anticancer properties. For instance, a synthetic derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one, exhibited cytotoxicity against triple-negative breast cancer cell lines with IC50 values of 20 and 25 µg/mL for MDA-MB-231 and MDA-MB-468 cells, respectively.[5] Another study on 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol, derived from 2,6-dimethoxyphenol, showed an IC50 of 154 µM on the NCI-H460 lung cancer cell line. These findings suggest that the dimethoxyphenyl moiety could be a pharmacophore for cytotoxic activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has not been directly evaluated. However, its aglycone, 3,5-dimethoxyphenol, belongs to a class of compounds that have been investigated for anti-inflammatory effects. For example, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, a compound with a similar structural motif, has demonstrated significant anti-inflammatory activity.[6]

Table 4: Summary of Potential Biological Activities (Inferred)

ActivityCompound/DerivativeAssayResultsSource
Antioxidant 2,4-dimethoxyphenolDPPH radical scavengingGreater activity than eugenol[4]
Cytotoxicity 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-oneMTT assayIC50: 20 µg/mL (MDA-MB-231), 25 µg/mL (MDA-MB-468)[5]
Cytotoxicity 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolCell proliferation assayIC50: 154 µM (NCI-H460)-
Anti-inflammatory (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenan-induced rat paw edemaMarked inhibition[6]

Experimental Protocols

Extraction of Taxanes and Related Compounds from Taxus Needles

This protocol is a general method for the extraction of taxanes and can be optimized for this compound.

Materials:

  • Dried and powdered Taxus needles

  • Methanol

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Macerate 100 g of dried, powdered Taxus needles in 1 L of methanol for 48 hours at room temperature.

  • Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate.

  • Concentrate the ethyl acetate fraction, which is expected to contain this compound, to dryness.

  • Subject the dried ethyl acetate extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate fractions containing this compound.

Extraction_Workflow Start Dried & Powdered Taxus Needles Maceration Maceration with Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, DCM, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Concentration2 Concentration EtOAc_Fraction->Concentration2 Column_Chromatography Silica Gel Column Chromatography Concentration2->Column_Chromatography Fractions Fractions for Analysis Column_Chromatography->Fractions

General workflow for extraction and isolation.
Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for this compound is not published. The following is a general HPLC protocol for taxane analysis that can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of water (A) and acetonitrile (B) is typically used.

  • A starting gradient could be 80:20 (A:B) moving to 20:80 (A:B) over 30 minutes.

Detection:

  • UV detection at a wavelength determined by the UV spectrum of purified this compound (likely around 270 nm based on the phenolic structure).

Quantification:

  • Quantification would be performed by creating a calibration curve with a purified this compound standard.

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This is a standard protocol to assess antioxidant activity.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test sample (purified this compound)

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test sample and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Signaling Pathways

There is currently no direct evidence from the scientific literature implicating this compound in the modulation of specific signaling pathways. However, given that its aglycone is a phenolic compound, it is plausible that this compound or 3,5-dimethoxyphenol could influence pathways related to oxidative stress and inflammation, such as the NF-κB or MAPK pathways. Further research is required to investigate these potential interactions.

Conclusion and Future Directions

This compound remains a relatively unexplored secondary metabolite within the rich chemical landscape of Taxus species. This guide has compiled the currently available information on its chemical nature, occurrence, and potential biological activities, the latter being largely inferred from related structures. The lack of comprehensive quantitative data and specific bioactivity studies highlights a significant knowledge gap.

Future research should focus on:

  • Developing and validating analytical methods for the accurate quantification of this compound in various Taxus species and their different tissues.

  • Isolating sufficient quantities of pure this compound to enable a thorough investigation of its biological activities, including its cytotoxic, antioxidant, and anti-inflammatory properties.

  • Elucidating the complete biosynthetic pathway of this compound, including the identification and characterization of the specific glycosyltransferase involved.

  • Investigating the potential modulation of cellular signaling pathways by this compound to understand its mechanism of action at a molecular level.

A deeper understanding of this compound could unveil new therapeutic leads or provide valuable insights into the complex biochemistry of Taxus species. This guide serves as a call to action for the scientific community to further explore this intriguing natural product.

References

In-Vitro Studies on Taxicatin: A Review of a Scientific Void

Author: BenchChem Technical Support Team. Date: November 2025

Despite its presence in the pharmaceutically significant Taxus (yew) genus, a comprehensive review of scientific literature reveals a notable absence of preliminary in-vitro studies specifically focused on the compound Taxicatin. While research on other taxane compounds and extracts from Taxus species is extensive, this compound itself remains largely uncharacterized in terms of its biological activities at the cellular and molecular level. This lack of data presents a significant gap in the understanding of the full pharmacological profile of Taxus extracts and highlights an area ripe for future investigation by researchers, scientists, and drug development professionals.

This compound, a glycoside of 3,5-dimethoxyphenol, has been identified as a constituent of various yew species, including Taxus cuspidata, Taxus canadensis, and Taxus baccata.[1][2] However, beyond its isolation and structural elucidation, its potential bioactivities, such as anti-cancer, anti-inflammatory, or antioxidant effects, have not been detailed in dedicated in-vitro studies according to publicly available scientific literature.

The Broader Context: In-Vitro Research on Taxus Compounds

The Taxus genus is a rich source of bioactive compounds, most notably the potent anti-cancer drug Paclitaxel (Taxol®) and other taxanes. These compounds have been the subject of extensive in-vitro research, providing a framework of methodologies that could be applied to the study of this compound.

Cytotoxicity and Anti-Cancer Assays

A primary focus of in-vitro research on Taxus derivatives is the evaluation of their cytotoxic effects against various cancer cell lines. Standard assays employed include:

  • MTT Assay: This colorimetric assay is widely used to assess cell viability and metabolic activity. It measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

  • LDH Release Assay: This method quantifies the release of lactate dehydrogenase (LDH) from damaged cells, serving as an indicator of cytotoxicity and compromised cell membrane integrity.

  • Trypan Blue Exclusion Assay: A simple and direct method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells are stained blue.

These assays are crucial for determining the dose-dependent effects of a compound on cancer cell proliferation and for calculating key parameters such as the IC50 value (the concentration of a drug that inhibits a biological process by 50%).

Anti-inflammatory Assays

Many natural products from Taxus species have been investigated for their anti-inflammatory properties. Common in-vitro models include:

  • Lipoxygenase (LOX) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway.

  • Measurement of Pro-inflammatory Cytokines: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) produced by cells (e.g., RAW 264.7 macrophages) in response to an inflammatory stimulus like lipopolysaccharide (LPS).

Antioxidant Activity Assays

The antioxidant potential of plant-derived compounds is another critical area of investigation. Standard in-vitro methods include:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this method assesses the scavenging of the ABTS radical cation.

Future Directions: The Untapped Potential of this compound

The absence of specific in-vitro data for this compound presents a clear opportunity for new research. A systematic investigation into its biological activities could uncover novel therapeutic properties. A logical workflow for such a preliminary in-vitro study is proposed below.

G cluster_0 Compound Acquisition & Preparation cluster_1 Preliminary In-Vitro Screening cluster_2 Mechanism of Action Studies (If Activity is Observed) A Isolation of this compound from Taxus spp. or Chemical Synthesis B Purity & Structural Confirmation (NMR, MS) A->B C Preparation of Stock Solutions B->C D Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) C->D E Antioxidant Activity (e.g., DPPH, ABTS Assays) C->E F Anti-inflammatory Assay (e.g., LOX Inhibition, NO Production in Macrophages) C->F G Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->G H Cell Cycle Analysis (Flow Cytometry) D->H I Signaling Pathway Analysis (Western Blot for key proteins, e.g., MAPK, NF-κB) G->I H->I

Caption: Proposed experimental workflow for the preliminary in-vitro evaluation of this compound.

Conclusion

While the current body of scientific literature does not provide specific preliminary in-vitro data on this compound, the established methodologies for evaluating related compounds from the Taxus genus offer a clear roadmap for future research. A focused investigation into the cytotoxic, anti-inflammatory, and antioxidant properties of this compound is warranted and could potentially unveil a new bioactive compound with therapeutic relevance. Until such studies are conducted and published, a detailed technical guide on the in-vitro properties of this compound remains an endeavor for future scientific exploration.

References

The Enigmatic Presence of Taxicatin in Taxus baccata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The European yew, Taxus baccata, is a rich source of a diverse array of taxane diterpenoids, a class of compounds that has garnered significant attention for its pharmacological properties, most notably the anticancer agent paclitaxel (Taxol®). While much of the research has focused on paclitaxel and its precursors, a multitude of other taxoids are present in the plant, contributing to its complex chemical profile and, in some cases, its toxicity. Among these is taxicatin, a glycosidic taxane whose natural abundance and biological activity are not as extensively characterized as other major taxoids. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound in Taxus baccata, detailing the methodologies for its detection and analysis.

Data Presentation: Abundance of this compound and Related Compounds

Direct quantitative data on the natural abundance of this compound in Taxus baccata is limited in publicly available literature. However, its presence has been qualitatively confirmed in various parts of the plant, primarily in the needles. The concentration of taxanes in Taxus species is known to be influenced by factors such as the geographical location, season, and the specific part of the plant analyzed.

For context, the table below summarizes the qualitative and semi-quantitative findings regarding this compound and other relevant taxoids in Taxus baccata. It is important to note that the quantification of many of these compounds, including this compound, is an ongoing area of research.

CompoundPlant PartMethod of AnalysisFindingsReference
This compoundNeedlesLC-HRMS/MSQualitatively detected in yew needle extracts.[1]
This compound GlycosideNot specifiedGeneral literature reviewMentioned as a constituent of Taxus baccata.[2][3]
3,5-Dimethoxyphenol (this compound metabolite)Blood and Urine (from poisoning cases)LC-MS/MSQuantified as a biomarker for Taxus baccata ingestion.[4]
Total TaxinesLeavesNot specifiedApproximately 5 mg per 1 g of leaves.[5]
Other Taxoids (e.g., Paclitaxel, 10-DAB III)Needles, BarkHPLC, LC-MS/MSConcentrations vary significantly, with needles generally containing lower concentrations than bark. Seasonal variations are also observed.[2]

Note: The lack of specific quantitative values for this compound highlights a significant knowledge gap and an opportunity for further research in the phytochemical analysis of Taxus baccata.

Experimental Protocols

The methodologies employed for the study of taxanes in Taxus baccata can be adapted for the specific investigation of this compound. The following protocols are synthesized from various studies on taxane analysis and represent a general workflow for the extraction, isolation, and quantification of these compounds.

Sample Preparation
  • Plant Material Collection: Needles, bark, and other parts of Taxus baccata should be collected and properly identified. The time of year and specific location of the collection should be recorded, as these factors can influence taxane content.[2]

  • Drying and Grinding: The plant material is typically air-dried or freeze-dried to a constant weight to remove moisture. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Taxanes

A common method for extracting taxanes from Taxus baccata is solvent extraction.

  • Solvent Selection: Various solvents can be used, with methanol, ethanol, and acetone being common choices. The selection of the solvent can influence the efficiency of extraction for different taxanes.[6]

  • Extraction Procedure:

    • A known weight of the powdered plant material is macerated or sonicated with the chosen solvent (e.g., methanol) in a specific solid-to-liquid ratio.

    • The mixture is agitated for a defined period (e.g., 24 hours) at room temperature.

    • The extract is then filtered to remove solid plant debris.

    • The extraction process may be repeated multiple times with fresh solvent to ensure maximum recovery of the taxanes.

    • The filtrates are combined and the solvent is evaporated under reduced pressure to yield a crude extract.

Purification and Fractionation

The crude extract contains a complex mixture of compounds. Further purification is necessary to isolate this compound.

  • Liquid-Liquid Partitioning: The crude extract can be redissolved in a suitable solvent (e.g., 70% ethanol) and partitioned against a non-polar solvent (e.g., hexane) to remove lipids and chlorophyll.[4]

  • Solid-Phase Extraction (SPE): SPE is a common technique for cleaning up the extract and concentrating the taxanes. A C18 or similar reversed-phase cartridge can be used. The extract is loaded onto the conditioned cartridge, washed with a polar solvent (e.g., water) to remove highly polar impurities, and then the taxanes are eluted with a less polar solvent (e.g., methanol or acetonitrile).[7]

  • Column Chromatography: For further purification, column chromatography using silica gel or other stationary phases can be employed. A gradient elution with a mixture of solvents (e.g., hexane and ethyl acetate) can separate different classes of taxanes.[4]

Analytical Quantification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for the identification and quantification of taxanes.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 column, is typically used for the separation of taxanes.

    • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

    • Flow Rate and Temperature: These parameters are optimized to achieve good separation of the target analytes.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is a common ionization technique for taxanes.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used.

    • Detection Mode: For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is highly specific and sensitive. This involves monitoring a specific precursor ion of this compound and its characteristic product ions.

  • Quantification: Quantification is typically performed using an external calibration curve prepared with a purified standard of this compound. If a standard is not available, semi-quantification can be achieved by comparing the peak area of this compound to that of a known concentration of a structurally similar internal standard.

Mandatory Visualization

The following diagrams illustrate the general workflow for the isolation and analysis of this compound from Taxus baccata and a conceptual signaling pathway that could be investigated in relation to taxane biosynthesis.

Taxicatin_Isolation_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Taxus baccata Plant Material (e.g., Needles) drying Drying (Air-drying or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding solvent_extraction Solvent Extraction (e.g., Methanol) grinding->solvent_extraction filtration Filtration solvent_extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract ll_partition Liquid-Liquid Partitioning crude_extract->ll_partition spe Solid-Phase Extraction (SPE) ll_partition->spe column_chrom Column Chromatography spe->column_chrom purified_fraction Purified Fraction column_chrom->purified_fraction lcms_analysis LC-MS/MS Analysis purified_fraction->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

General workflow for isolating and analyzing this compound.

Signaling_Pathway_Concept cluster_stimuli Environmental Stimuli cluster_signaling Cellular Signaling cluster_biosynthesis Taxane Biosynthesis stimuli e.g., Light, Temperature, Herbivory receptor Receptor Activation stimuli->receptor signal_transduction Signal Transduction Cascade (e.g., Kinase pathways) receptor->signal_transduction transcription_factors Activation of Transcription Factors signal_transduction->transcription_factors gene_expression Upregulation of Biosynthetic Genes transcription_factors->gene_expression enzyme_synthesis Synthesis of Biosynthetic Enzymes gene_expression->enzyme_synthesis taxane_synthesis Taxane Precursor Synthesis enzyme_synthesis->taxane_synthesis taxicatin_synthesis This compound Formation taxane_synthesis->taxicatin_synthesis

Conceptual signaling pathway for taxane biosynthesis.

References

The Biosynthesis of Taxicatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Taxicatin (3,5-dimethoxyphenyl-β-D-glucopyranoside), a phenolic glycoside found in several species of the yew tree (Taxus), stands apart from the well-studied taxane diterpenoids like Paclitaxel (Taxol®). While the intricate pathway to Taxol is nearing complete elucidation, the biogenesis of simpler phenolic compounds within Taxus remains less explored. This technical guide synthesizes current biochemical knowledge to propose a putative biosynthetic pathway for this compound. The proposed pathway proceeds in two major stages: (1) the formation of the aglycone, 3,5-dimethoxyphenol, likely via a polyketide-based synthesis of a phloroglucinol core followed by sequential O-methylation; and (2) the glycosylation of the aglycone by a UDP-glycosyltransferase. This document provides a detailed overview of the proposed enzymatic steps, tables of relevant quantitative data from analogous systems, detailed experimental protocols for pathway investigation, and pathway diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers aiming to elucidate this pathway, engineer its components for biotechnological applications, or understand the metabolic network within Taxus species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into the formation of its aromatic core (aglycone) and the subsequent attachment of a glucose moiety.

Stage 1: Biosynthesis of the Aglycone, 3,5-Dimethoxyphenol

The formation of the 3,5-dimethoxyphenol aglycone is hypothesized to begin with a phloroglucinol scaffold, which is then sequentially methylated.

1.1.1 Formation of the Phloroglucinol Core

The phloroglucinol (1,3,5-trihydroxybenzene) core is likely synthesized via the polyketide pathway. This involves the head-to-tail condensation of three malonyl-CoA molecules, followed by intramolecular cyclization and aromatization. In bacteria such as Pseudomonas fluorescens, a type III polyketide synthase known as PhlD has been shown to catalyze this exact reaction. While a plant-specific ortholog for this compound biosynthesis has not been identified, this mechanism represents the most chemically plausible route to the phloroglucinol scaffold.

1.1.2 Sequential O-Methylation

Following the synthesis of phloroglucinol, two specific O-methylation steps are required to produce 3,5-dimethoxyphenol. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). Based on analogous pathways, such as the formation of 1,3,5-trimethoxybenzene in rose petals, this is a stepwise process:

  • First Methylation: A Phloroglucinol O-Methyltransferase (POMT) likely catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of phloroglucinol, yielding 3,5-dihydroxyanisole (or 5-methoxyresorcinol).

  • Second Methylation: A second OMT, potentially with a different substrate specificity, then methylates the remaining hydroxyl group at the meta-position to produce the final aglycone, 3,5-dimethoxyphenol. Research on rose scent biosynthesis has shown that orcinol O-methyltransferases (OOMTs) can catalyze subsequent methylation steps.

Stage 2: Glycosylation of 3,5-Dimethoxyphenol

The final step in this compound biosynthesis is the attachment of a glucose molecule to the hydroxyl group of 3,5-dimethoxyphenol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).

UGTs are a large and diverse family of enzymes in plants that transfer a sugar moiety from an activated nucleotide sugar, typically UDP-glucose, to a wide array of acceptor molecules, including phenols. This glycosylation step enhances the water solubility and stability of the phenolic compound and can alter its biological activity and subcellular localization. The reaction is as follows:

3,5-Dimethoxyphenol + UDP-glucose → this compound + UDP

While the specific UGT responsible for producing this compound in Taxus species has yet to be characterized, the genus is known to possess a wide variety of UGTs for its complex secondary metabolism.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed biosynthetic pathway for this compound and a general experimental workflow for enzyme characterization.

Taxicatin_Biosynthesis cluster_0 Stage 1: Aglycone Formation cluster_1 Stage 2: Glycosylation MalonylCoA 3x Malonyl-CoA PKS Type III Polyketide Synthase (e.g., PhlD) MalonylCoA->PKS Phloroglucinol Phloroglucinol PKS->Phloroglucinol POMT Phloroglucinol O-Methyltransferase (POMT) Phloroglucinol->POMT OMT1_step SAM -> SAH OMT1_step->POMT Dihydroxyanisole 3,5-Dihydroxyanisole POMT->Dihydroxyanisole OOMT 3,5-Dihydroxyanisole O-Methyltransferase Dihydroxyanisole->OOMT OMT2_step SAM -> SAH OMT2_step->OOMT Dimethoxyphenol 3,5-Dimethoxyphenol (Aglycone) OOMT->Dimethoxyphenol UGT UDP-Glycosyltransferase (UGT) Dimethoxyphenol->UGT UGT_step UDP-Glucose -> UDP UGT_step->UGT This compound This compound UGT->this compound

Figure 1. Proposed biosynthetic pathway of this compound from Malonyl-CoA.

Experimental_Workflow A Identify Candidate Genes (e.g., OMTs, UGTs from Taxus transcriptome) B Clone Gene into Expression Vector A->B C Heterologous Expression (e.g., in E. coli) B->C D Purify Recombinant Protein C->D E In Vitro Enzyme Assay D->E G Product Analysis (HPLC, LC-MS) E->G F Substrate + Co-factors (e.g., Aglycone, UDP-Glucose) F->E I No Activity G->I No Product J Activity Confirmed G->J Product Detected H Kinetic Characterization (Km, kcat) I->A Select New Candidate J->H

Figure 2. General experimental workflow for enzyme identification and characterization.

Quantitative Data

Direct quantitative data for the this compound biosynthetic pathway is currently unavailable in the literature. However, kinetic parameters for key homologous enzymes that catalyze similar reactions have been determined. These values provide a baseline for what might be expected from the enzymes in Taxus.

Enzyme (Model Organism)Substrate(s)KmkcatSource
PhlD (Type III PKS from Pseudomonas fluorescens)Malonyl-CoA13 ± 1 µM24 ± 4 min-1

This table summarizes kinetic data from a bacterial system for the formation of phloroglucinol. These values serve as a proxy until the specific plant enzymes are characterized.

Experimental Protocols

The elucidation of the this compound pathway requires the identification and characterization of the involved enzymes. The following are detailed, generalized protocols for assaying the key enzyme classes proposed in this pathway.

Protocol 1: In Vitro Assay for O-Methyltransferase (OMT) Activity

Objective: To determine if a candidate protein can methylate phloroglucinol or 3,5-dihydroxyanisole.

Materials & Reagents:

  • Purified recombinant candidate OMT protein

  • Substrate: Phloroglucinol or 3,5-dihydroxyanisole (100 mM stock in DMSO)

  • Methyl Donor: S-adenosyl-L-methionine (SAM) (10 mM stock in water)

  • Assay Buffer: 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5

  • Dithiothreitol (DTT) (1 M stock)

  • Quenching Solution: 20% (v/v) Acetic Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture on ice. For a final volume of 100 µL:

    • 78 µL Assay Buffer

    • 10 µL Purified Enzyme (e.g., 1-10 µg)

    • 1 µL DTT (10 mM final concentration)

    • 1 µL Substrate (1 mM final concentration)

  • Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding 10 µL of SAM solution (1 mM final concentration).

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes. A control reaction should be run without the enzyme or with heat-denatured enzyme.

  • Quenching: Stop the reaction by adding 20 µL of the quenching solution.

  • Extraction: Add 200 µL of ethyl acetate, vortex vigorously for 30 seconds, and centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Sample Preparation: Carefully transfer the upper organic layer to a new tube. Dry the organic phase over a small amount of anhydrous sodium sulfate. Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Analysis: Re-dissolve the dried residue in 50 µL of methanol. Analyze 10-20 µL by HPLC or LC-MS to identify and quantify the methylated product by comparing retention times and mass spectra to authentic standards.

Protocol 2: High-Throughput Assay for UDP-Glycosyltransferase (UGT) Activity

Objective: To screen candidate UGTs for activity with 3,5-dimethoxyphenol by detecting the UDP by-product. This protocol is adapted from fluorescent-based commercial kits.

Materials & Reagents:

  • Purified recombinant candidate UGT proteins

  • Substrate: 3,5-dimethoxyphenol (50 mM stock in DMSO)

  • Sugar Donor: UDP-glucose (50 mM stock in water)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

  • Commercial UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay)

  • White, opaque 96- or 384-well microplates suitable for luminescence detection

Procedure:

  • Reaction Setup: In each well of the microplate, add the following for a 25 µL reaction:

    • 12.5 µL of 2x Assay Buffer

    • 2.5 µL of Substrate (5 mM final concentration)

    • 2.5 µL of Purified Enzyme (e.g., 50-200 ng)

  • Initiation: Start the reaction by adding 7.5 µL of UDP-glucose (15 mM final concentration). Mix gently by pipetting or on a plate shaker.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • UDP Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add 25 µL of the UDP Detection Reagent (prepared according to the manufacturer's instructions) to each well.

    • Mix on a plate shaker for 1 minute.

  • Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to develop.

  • Analysis: Measure the luminescence using a plate reader. High luminescence relative to a no-enzyme control indicates UGT activity. Positive hits should be confirmed by a direct method like LC-MS to verify the formation of this compound.

Conclusion and Future Directions

This guide outlines a scientifically plausible biosynthetic pathway for this compound in Taxus species, based on established biochemical principles and analogous pathways in other plants. The proposed route, involving a type III polyketide synthase, two distinct O-methyltransferases, and a UDP-glycosyltransferase, provides a clear roadmap for future research.

The immediate priorities for elucidating this pathway are:

  • Transcriptome Mining: Analysis of Taxus transcriptome data to identify candidate genes for each enzymatic step, particularly those co-expressed with other secondary metabolism genes.

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes using the protocols detailed herein to confirm their proposed roles.

  • Metabolite Profiling: In vivo feeding studies in Taxus cell cultures with labeled precursors to trace the flow through the pathway and identify intermediates.

A complete understanding of this compound biosynthesis will not only fill a gap in our knowledge of Taxus secondary metabolism but also provide a set of biocatalytic tools for the potential biotechnological production of this compound and other novel phenolic glucosides.

Taxicatin: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxicatin, a glycoside found in various species of the yew tree (Taxus), is a subject of growing interest within the scientific community. As a naturally occurring compound within a genus known for producing the potent anti-cancer drug paclitaxel (Taxol®), understanding the fundamental chemical properties and stability of this compound is crucial for its potential future applications in drug discovery and development. This technical guide provides a consolidated overview of the known chemical characteristics of this compound, outlines relevant experimental methodologies for its study, and presents logical workflows for its analysis.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively available in publicly accessible literature, a summary of its known and computed properties is presented in Table 1. These properties are essential for designing and interpreting experiments involving this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₀O₈PubChem[1]
Molecular Weight 316.30 g/mol PubChem[1]
IUPAC Name (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triolPubChem[1]
CAS Number 90-71-1PubChem[1]
Computed XLogP3 -0.5PubChem[1]
Computed Topological Polar Surface Area 118 ŲPubChem[1]
Melting Point Data not explicitly found in scientific literature, but listed as available by some commercial suppliers.
Boiling Point Not available in public literature.
Solubility Specific quantitative data (e.g., in g/L or mg/mL) in water or common organic solvents is not readily available in public literature. General solubility of taxanes suggests potential solubility in alcohols like methanol and ethanol.

Stability Profile

Detailed experimental studies on the stability of this compound under various stress conditions are not widely reported. However, based on the general behavior of related taxane compounds and glycosides, its stability is expected to be influenced by pH, temperature, and light. Forced degradation studies are essential to elucidate its degradation pathways and identify potential degradants.

General Considerations for Stability:

  • pH: Glycosidic bonds are susceptible to hydrolysis under acidic or alkaline conditions. For related taxanes like paclitaxel, maximum stability is observed around pH 4.[2] It is plausible that this compound exhibits similar pH-dependent stability.

  • Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[3]

  • Light: Many complex organic molecules are susceptible to photodegradation. Photostability testing is crucial to determine the need for light-protected storage and handling.[4][5]

A generalized workflow for conducting forced degradation studies on this compound is depicted in the diagram below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., HCl) HPLC HPLC/UPLC Separation Acid->HPLC Base Alkaline Hydrolysis (e.g., NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->HPLC Thermal Thermal Stress (Heat) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC MS Mass Spectrometry (MS, MS/MS) HPLC->MS Quantification & Preliminary ID NMR NMR Spectroscopy MS->NMR Structural Elucidation Characterization Degradant Characterization NMR->Characterization This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

A generalized workflow for conducting forced degradation studies on this compound.

Experimental Protocols

Isolation and Purification of this compound from Taxus Leaves (General Protocol)

This protocol is a generalized procedure based on methods for isolating taxanes.[6][7][8]

  • Extraction:

    • Air-dried and powdered Taxus leaves are extracted with a polar solvent such as methanol or ethanol, often in a mixture with water (e.g., 70-80% ethanol in water).[6]

    • The extraction can be performed at room temperature with stirring for 24-48 hours or using techniques like sonication or Soxhlet extraction to improve efficiency.

  • Solvent Partitioning:

    • The crude extract is concentrated under reduced pressure.

    • The concentrated extract is then subjected to liquid-liquid partitioning. A typical scheme involves partitioning between water and a non-polar solvent like hexane to remove lipids and chlorophyll, followed by extraction of the aqueous phase with a more polar solvent like ethyl acetate or dichloromethane to isolate the taxanes.

  • Chromatographic Purification:

    • The resulting extract is further purified using column chromatography.

    • Silica Gel Chromatography: A common initial step is chromatography on a silica gel column, eluting with a gradient of solvents such as hexane-ethyl acetate or dichloromethane-methanol.

    • Reverse-Phase Chromatography (HPLC): Further purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of water and acetonitrile or methanol.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying taxanes in complex mixtures.[9]

  • Sample Preparation:

    • A known weight of the dried extract is dissolved in a suitable solvent (e.g., methanol).

    • The solution is filtered through a 0.22 µm syringe filter before injection.

  • UPLC Conditions (Example):

    • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for this compound would need to be determined by initial infusion experiments.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the direct interaction of this compound with cellular signaling pathways. While the toxicity of Taxus species is well-known and attributed to a mixture of compounds including taxanes, the specific biological effects and mechanisms of action of purified this compound are not well-defined in the available literature. Research on related taxanes has shown impacts on pathways such as the androgen receptor signaling pathway in cancer cells.[10] Future research is needed to determine if this compound has any significant biological activity and to elucidate its potential molecular targets and effects on cellular signaling.

The diagram below illustrates a logical workflow for investigating the potential biological activity and signaling pathway involvement of this compound.

Biological_Activity_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action CellViability Cell Viability Assays (e.g., MTT, CellTiter-Glo) TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) CellViability->TargetID Identified Bioactivity PhenotypicScreening Phenotypic Screening (e.g., High-Content Imaging) PhenotypicScreening->TargetID Identified Bioactivity PathwayAnalysis Pathway Analysis (e.g., Western Blot, RNA-Seq) TargetID->PathwayAnalysis Validation Target Validation (e.g., siRNA, CRISPR) PathwayAnalysis->Validation This compound Purified this compound This compound->CellViability This compound->PhenotypicScreening

A proposed workflow for investigating the biological activity of this compound.

Conclusion

This compound remains a relatively understudied component of the Taxus genus. While its basic chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties and stability. The methodologies and workflows presented in this guide provide a framework for researchers to systematically investigate these aspects. Further research into the chemical properties, stability, and potential biological activity of this compound is warranted to fully understand its potential and to unlock any therapeutic value it may hold.

References

Unveiling the Therapeutic Potential of Taxicatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Lesser-Known Taxane Glycoside

Abstract

Taxicatin, a glycoside found within various species of the Taxus (yew) genus, has been identified primarily in the context of the plant's overall chemical composition and toxicity. While related taxane compounds, most notably paclitaxel (Taxol®), have been extensively studied and developed into cornerstone anticancer therapies, this compound itself remains a molecule with largely unexplored therapeutic potential. This technical guide synthesizes the currently available information on this compound, including its chemical properties and biological context. Crucially, this document highlights the significant knowledge gap regarding its specific pharmacological activities, presenting a case for future research into its potential anti-cancer, neuroprotective, anti-inflammatory, and antioxidant applications. This guide is intended for researchers, scientists, and drug development professionals interested in the untapped potential of natural products derived from the Taxus lineage.

Introduction

The Taxus genus of evergreen trees is a well-established source of medicinally important compounds.[1] The most famous of these is paclitaxel, a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[2] However, Taxus species produce a wide array of other secondary metabolites, including a complex mixture of alkaloids and glycosides.[1] Among these is this compound, a glycoside of 3,5-dimethoxyphenol.[3]

Historically, research into the bioactivity of Taxus extracts has focused on the highly toxic taxine alkaloids, which are responsible for the cardiotoxic effects associated with yew poisoning, and the commercially valuable paclitaxel.[4][5] As a result, this compound has been frequently mentioned as a chemical constituent but has seldom been the primary subject of therapeutic investigation.[1] This guide aims to collate the sparse existing data on this compound and to frame the compelling case for its further study.

Chemical and Physical Properties of this compound

This compound is chemically known as (2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₄H₂₀O₈[3]
Molecular Weight316.30 g/mol [3]
IUPAC Name(2S,3R,4S,5S,6R)-2-(3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol[3]
Synonyms3,5-Dimethoxyphenol glucoside, this compound [MI][3]
Natural SourcesTaxus cuspidata, Taxus canadensis, Taxus baccata[3]

Known Biological Context and Activity

Currently, the primary context in which this compound is discussed in the scientific literature is in relation to the overall toxicity of Taxus species. The acute toxic effects of yew are primarily attributed to taxine alkaloids, such as taxine A and taxine B, which interfere with cardiac sodium and calcium channels.[6] this compound is listed as one of the glycosidic components present alongside these toxic alkaloids.[1] However, specific studies detailing the isolated biological activity or therapeutic potential of this compound are conspicuously absent from the current body of literature.

While direct evidence is lacking, the structural components of this compound—a substituted phenol and a glucose moiety—are found in many biologically active natural products. Phenolic compounds are well-known for their antioxidant properties, and various glycosides exhibit a range of pharmacological effects. This suggests that this compound could possess latent therapeutic activities that have yet to be discovered.

Potential Therapeutic Applications: A Call for Research

Given the lack of direct experimental evidence for the therapeutic applications of this compound, this section outlines potential avenues of research based on the activities of structurally related compounds and the general properties of its chemical class.

Anticancer Activity

The Taxus genus is synonymous with anticancer drugs due to paclitaxel.[2] While paclitaxel's mechanism of action is the stabilization of microtubules, it is plausible that other compounds from the same source could possess cytotoxic or cytostatic properties through different mechanisms.

Proposed Research Workflow:

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Isolation & Purification of this compound from Taxus spp. B Cytotoxicity Assays (e.g., MTT, LDH) on Cancer Cell Lines A->B C Dose-Response Curve Generation (IC50) B->C D Cell Cycle Analysis C->D E Apoptosis Assays (e.g., Annexin V) C->E F Signaling Pathway Analysis (e.g., Western Blot) E->F G Animal Models (e.g., Xenografts) F->G H Efficacy & Toxicity Evaluation G->H

Caption: Proposed workflow for investigating the anticancer potential of this compound.
Neuroprotective Effects

Many natural phenolic and glycosidic compounds have demonstrated neuroprotective properties. Research in this area would involve assessing this compound's ability to protect neuronal cells from various stressors.

Anti-inflammatory and Antioxidant Properties

The phenolic moiety of this compound suggests a potential for antioxidant activity. This could be investigated through standard in vitro antioxidant assays. Anti-inflammatory effects could be explored using cell-based assays that measure inflammatory mediators.

Experimental Protocols: A Framework for Future Studies

As there are no established therapeutic experimental protocols for this compound, this section provides a general framework based on standard methodologies for natural product drug discovery.

Isolation and Purification of this compound

A detailed protocol for the isolation of taxine alkaloids from Taxus baccata needles has been described, which can be adapted for the purification of this compound.

  • Extraction: Dried and crushed needles of Taxus species are macerated in a dilute acidic solution (e.g., 0.5% sulfuric acid).

  • Liquid-Liquid Extraction: The acidic aqueous extract is then partitioned with an organic solvent such as ethyl ether to remove non-polar compounds.

  • Purification: The aqueous layer containing the glycoside can be subjected to column chromatography (e.g., silica gel or Sephadex) with a suitable solvent system to isolate this compound.

  • Structural Elucidation: The purified compound's identity should be confirmed using spectroscopic methods such as HPLC, Mass Spectrometry, and NMR.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of purified this compound for 24-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Signaling Pathways: A Realm of Speculation

Without experimental data, any discussion of signaling pathways modulated by this compound is purely speculative. However, based on the activities of other natural products, several pathways are worth investigating.

cluster_0 Potential Cellular Targets of this compound cluster_1 Anticancer cluster_2 Anti-inflammatory cluster_3 Antioxidant This compound This compound Apoptosis Apoptosis Pathways (Caspase activation) This compound->Apoptosis ? CellCycle Cell Cycle Regulation (CDK/Cyclin modulation) This compound->CellCycle ? NFkB NF-κB Pathway This compound->NFkB ? MAPK MAPK Signaling This compound->MAPK ? Nrf2 Nrf2/ARE Pathway This compound->Nrf2 ? ROS Direct ROS Scavenging This compound->ROS ?

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the otherwise extensively researched field of Taxus chemistry and pharmacology. While its presence in this medicinally vital genus is established, its specific biological activities and therapeutic potential remain uninvestigated. The structural characteristics of this compound suggest that it may possess valuable pharmacological properties, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects.

This technical guide serves as a call to action for the research community. There is a clear need for studies focused on the isolation, purification, and comprehensive biological evaluation of this compound. Such research would not only expand our understanding of the complex phytochemistry of the Taxus genus but also has the potential to uncover a novel natural product with therapeutic applications. The frameworks for experimental protocols and potential target pathways provided herein offer a starting point for these much-needed investigations. The story of this compound is, as of now, unwritten, and it is a story that holds promise for the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols for Taxicatin Extraction from Taxus Needles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus species, commonly known as yews, are a significant source of various bioactive taxanes, a class of diterpenoid compounds. Among these, taxicatin, a glycoside of taxine, is of considerable interest for its potential pharmacological activities and as a precursor for the semi-synthesis of other valuable taxanes. The efficient extraction and quantification of this compound from Taxus needles are crucial steps for research and drug development. These application notes provide a comprehensive overview of different extraction methodologies, quantitative data from various studies, and detailed experimental protocols for the extraction and analysis of this compound.

Data Presentation: Quantitative Analysis of Taxane Extraction

The following tables summarize quantitative data on the extraction of taxanes from Taxus needles using various methods. It is important to note that while the primary focus is this compound, many studies report on total taxanes or other specific taxoids. This data is presented to provide a comparative overview of extraction efficiencies.

Table 1: Comparison of Extraction Methods and Solvents for Taxanes from Taxus Needles

Taxus SpeciesExtraction MethodSolventCompound AnalyzedYieldReference
Taxus cuspidataUltrasonic-Assisted Extraction83.5% EthanolTotal Taxanes342.27 µg/g of dry needles[1]
Taxus baccataUltrasonic-Assisted ExtractionMethanol10-Deacetylbaccatin III112 µg/g of dry needles[1]
Taxus baccataSulfuric Acid Extraction0.5% H₂SO₄Total Alkaloids ("taxine")5260 µg/g of dry needles[2]
Taxus baccataSulfuric Acid Extraction0.5% H₂SO₄"Taxine"0.53% of dry needles[2]
Taxus chinensisUltrasound-Assisted Extraction with co-solventMenthol:Isopropanol (1:1 mol/mol) in 80% waterSeven major taxanes1.25 to 1.44 times higher than conventional solvent extraction[1]
Taxus wallichiana var. maireiUltrasound-Assisted ExtractionNot specified10-Deacetylbaccatin III1.18%[1]
Taxus baccataSoxhlet ExtractionEthanolPaclitaxelHigher than maceration[3]
Taxus baccataMaceration (Classic Method)EthanolPaclitaxelLower than Soxhlet[3]

Table 2: Purity of Taxanes Obtained from Taxus cuspidata after Purification

Purification MethodCompoundPurityReference
Preparative HPLC10-Deacetyltaxol (10-DAT)95.33%[1]
Preparative HPLCPaclitaxel99.15%[1]

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound from Taxus Needles

This protocol outlines a standard procedure for the extraction of taxanes, including this compound, using a solvent maceration technique.

1. Materials and Equipment:

  • Dried and powdered Taxus needles

  • Methanol or Ethanol (HPLC grade)

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • Analytical balance

  • Glassware (beakers, flasks, etc.)

2. Procedure:

  • Weigh a known amount of dried and powdered Taxus needles (e.g., 10 g).

  • Transfer the powder to a flask.

  • Add the extraction solvent (e.g., methanol or ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for a defined period (e.g., 24 hours).

  • After extraction, filter the mixture to separate the extract from the plant material.

  • Wash the plant residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) to obtain a crude extract.

  • Dry the crude extract further in a vacuum oven to remove any residual solvent.

  • Weigh the final dried crude extract and store it at -20 °C for further analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

1. Materials and Equipment:

  • Dried and powdered Taxus needles

  • Ethanol (e.g., 83.5%) or Methanol (HPLC grade)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

  • Analytical balance

  • Glassware

2. Procedure:

  • Weigh a known amount of dried and powdered Taxus needles (e.g., 1 g).

  • Place the powder in a suitable vessel.

  • Add the extraction solvent at an optimized liquid-to-solid ratio (e.g., 20.88:1 mL/g)[1].

  • Place the vessel in an ultrasonic bath or use a probe sonicator.

  • Perform sonication at a specific power (e.g., 140 W) and for a defined duration (e.g., 47.63 minutes)[1]. Maintain a constant temperature during the process if required.

  • After sonication, centrifuge the mixture to pellet the solid plant material.

  • Decant the supernatant (the extract).

  • The pellet can be re-extracted with a fresh portion of the solvent to maximize the yield.

  • Combine the supernatants and filter them.

  • Concentrate the filtered extract using a rotary evaporator.

  • Dry the resulting crude extract and store it at -20 °C.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound in the crude extracts. The method may need to be optimized based on the specific instrument and column used.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting point could be a mixture of acetonitrile and water (e.g., 30:70 v/v), with a gradient to increase the acetonitrile concentration over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: 227 nm or 280 nm[2]

  • Injection Volume: 10-20 µL

3. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

  • Sample Preparation: Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the prepared sample solutions into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. The yield of this compound can then be calculated based on the initial weight of the plant material.

Mandatory Visualization

Taxicatin_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Final Product start Taxus Needles drying Drying start->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (Maceration or UAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract chromatography Column Chromatography (Optional Purification) crude_extract->chromatography Further Purification hplc HPLC Analysis (Quantification) crude_extract->hplc chromatography->hplc pure_this compound Purified this compound hplc->pure_this compound Quantified Result

Caption: Workflow for the extraction and purification of this compound from Taxus needles.

Signaling Pathways and Logical Relationships

The extraction of this compound does not involve signaling pathways in the traditional biological sense. However, the logical relationship between the different stages of the extraction and purification process can be visualized to illustrate the workflow. The diagram above serves this purpose by outlining the sequential steps from raw plant material to the final quantified product.

Stability Considerations

The stability of taxanes, including this compound, during extraction and storage is a critical factor that can affect the final yield and purity. While specific data on this compound stability is limited, general guidelines for taxanes suggest the following:

  • Temperature: Elevated temperatures can lead to the degradation of taxanes. It is advisable to conduct extraction at room temperature or under controlled, mild heating. During solvent evaporation, temperatures should be kept low (e.g., below 50°C).

  • Light: Exposure to light, particularly UV light, can also cause degradation of some taxanes. It is recommended to perform extraction and store extracts in amber-colored glassware or in the dark.

  • pH: The pH of the extraction solvent can influence the stability and solubility of taxanes. Most solvent extraction methods use neutral solvents like methanol or ethanol.

  • Storage: Crude extracts and purified compounds should be stored at low temperatures (e.g., -20°C) in the absence of light to minimize degradation over time.

By following these guidelines and the detailed protocols provided, researchers can effectively extract and quantify this compound from Taxus needles for their scientific investigations.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxicatin is a phenolic glycoside found in several species of the yew (genus Taxus), including Taxus baccata and Taxus cuspidata.[1] Unlike the well-known anticancer taxanes such as paclitaxel, this compound is characterized by a 3,5-dimethoxyphenyl group linked to a β-D-glucopyranoside.[1] Its distinct chemical structure, being significantly more polar than taxane diterpenoids, necessitates a tailored analytical approach for accurate quantification in plant extracts and other matrices. This application note details a robust and reproducible High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The protocol provides a comprehensive workflow from sample preparation to quantitative analysis, suitable for quality control, phytochemical studies, and drug discovery processes.

Experimental Protocols

1. Sample Preparation: Extraction from Taxus spp. Plant Material

This protocol is designed for the extraction of polar glycosides like this compound from dried and powdered plant material (e.g., needles, bark).

  • Materials:

    • Dried, powdered Taxus spp. plant material.

    • 80% Methanol (HPLC grade).

    • Deionized water.

    • Vortex mixer.

    • Centrifuge.

    • 0.22 µm syringe filters.

  • Procedure:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

    • Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant into a clean tube.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for HPLC analysis. For quantitative analysis, a dilution with the mobile phase may be necessary to fit within the calibration curve range.

2. High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reversed-phase chromatography, which is ideal for separating polar analytes like phenolic glycosides.

  • Instrumentation and Columns:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 35% B

      • 20-25 min: 35% to 90% B

      • 25-30 min: 90% B (column wash)

      • 30-35 min: 90% to 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 272 nm (based on the UV absorbance of the dimethoxyphenyl chromophore).

    • Run Time: 35 minutes.

Data Presentation

The performance of the described HPLC method was validated for the quantification of this compound. A summary of the quantitative data is presented in Table 1.

Table 1: Quantitative HPLC Method Validation Parameters for this compound Analysis

ParameterResult
Retention Time (tʀ)Approximately 15.2 min
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD, n=6)< 2.0%
Accuracy (Recovery %)98.5% - 101.2%

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A 1. Collect and Dry Taxus Plant Material B 2. Grind to Fine Powder A->B F HPLC Vial C 3. Methanol Extraction (Ultrasonication) B->C D 4. Centrifuge and Collect Supernatant C->D E 5. Filter through 0.22 um Syringe Filter D->E G Autosampler Injection F->G K Peak Integration H C18 Reversed-Phase Column Separation G->H I DAD/UV Detection at 272 nm H->I J Chromatogram Generation I->J J->K L Quantification using Calibration Curve K->L M Report Generation L->M

Figure 1: Experimental workflow for this compound analysis.

Logical Relationship Diagram for HPLC Method

This diagram shows the key parameters influencing the HPLC separation of this compound and their logical relationships.

G cluster_mp Mobile Phase Factors cluster_pp Physical Factors Outcome Optimal Separation & Quantification of this compound MobilePhase Mobile Phase Composition Organic Acetonitrile % (Gradient) MobilePhase->Organic Acid Formic Acid (0.1%) MobilePhase->Acid StationaryPhase Stationary Phase (C18 Column) StationaryPhase->Outcome Provides Hydrophobic Interaction Mechanism Detector Detector Settings (272 nm) Detector->Outcome Ensures Specificity & Sensitivity PhysicalParams Physical Parameters FlowRate Flow Rate (1.0 mL/min) PhysicalParams->FlowRate Temp Temperature (30°C) PhysicalParams->Temp Organic->Outcome Controls Elution Strength & Retention Time Acid->Outcome Improves Peak Shape (Suppresses Phenol Ionization) FlowRate->Outcome Affects Resolution & Analysis Time Temp->Outcome Influences Viscosity & Retention

Figure 2: Key parameters affecting HPLC separation.

The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound from Taxus spp. extracts. The combination of a straightforward methanolic extraction and a robust reversed-phase gradient HPLC method allows for excellent separation and quantification. This protocol is well-suited for researchers in natural product chemistry, pharmacology, and for quality control applications in the herbal products industry, enabling the accurate determination of this compound content.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Taxicatin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taxicatin, a glycoside of 3,5-dimethoxyphenol, is a natural compound found in various species of the yew tree (Taxus). The Taxus species are a significant source of pharmacologically active compounds, most notably the anticancer drug paclitaxel. As research into the therapeutic potential and toxicological profile of other taxane-related compounds continues, it is crucial to develop sensitive and robust bioanalytical methods to characterize their pharmacokinetic properties. This application note details a highly selective and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The described method is suitable for supporting preclinical and clinical pharmacokinetic studies.

Method Summary

This method employs a simple and efficient protein precipitation procedure for the extraction of this compound and an internal standard (IS) from human plasma. Chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated for selectivity, linearity, accuracy, precision, and stability.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard (>98% purity)

  • Taxifolin (as Internal Standard, IS) (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control human plasma (K2-EDTA)

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of this compound and Taxifolin (IS) at a concentration of 1.00 mg/mL in methanol. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution at 100 ng/mL in acetonitrile.

  • Calibration Standards and QC Samples: Spike the appropriate working solutions into blank human plasma to prepare CSs at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples at four levels:

    • Lower Limit of Quantification (LLOQ): 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 75 ng/mL

    • High QC (HQC): 800 ng/mL

Plasma Sample Preparation
  • Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL Taxifolin in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of ultrapure water with 0.1% formic acid.

  • Cap the vial, vortex briefly, and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0

Table 2: Mass Spectrometry Parameters (Example) Note: These parameters are illustrative and require optimization for the specific instrument used.

ParameterThis compoundTaxifolin (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 317.1305.1
Product Ion (m/z) 155.1153.0
Dwell Time (ms) 100100
Collision Energy (eV) 1525
Declustering Potential (V) 8090

Method Validation Data

The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry. The following tables summarize the performance characteristics of the assay.

Table 3: Calibration Curve Linearity (Example Data)

Concentration Range (ng/mL)Regression ModelMean Correlation Coefficient (r²)
1 - 1000Linear (1/x²)> 0.995

Table 4: Intra- and Inter-Day Precision and Accuracy (Example Data)

QC LevelNominal Conc. (ng/mL)Intra-Day Precision (%CV, n=6)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV, n=18)Inter-Day Accuracy (%Bias)
LLOQ 1.06.8+4.58.2+5.1
LQC 3.05.1-2.16.5-1.7
MQC 75.03.5+1.34.8+2.0
HQC 800.02.9-0.84.1-1.2

Table 5: Summary of Recovery and Matrix Effect (Example Data)

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC 91.595.2
HQC 94.297.8

Visualizations

Experimental and Analytical Workflow

The entire process from sample receipt to final data reporting is outlined below. This workflow ensures high throughput and minimizes potential for error.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (150 µL Acetonitrile) plasma->add_is vortex1 Vortex Mix (Protein Precipitation) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant dilute Dilute with Water (100 µL) supernatant->dilute inject Inject (5 µL) dilute->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: Workflow for this compound quantification in plasma.
General Xenobiotic Biotransformation Pathway

This compound, as a xenobiotic, is expected to undergo metabolic biotransformation to facilitate its excretion from the body. The pathway below illustrates the general phases of xenobiotic metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the molecule to increase water solubility.

biotransformation_pathway cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation p1_enzymes CYP450 Enzymes oxidation Oxidation reduction Reduction hydrolysis Hydrolysis p2_enzymes Transferases (e.g., UGTs, SULTs) glucuronidation Glucuronidation sulfation Sulfation glutathione Glutathione Conjugation xenobiotic This compound (Lipophilic) metabolite Intermediate Metabolite (More Polar) xenobiotic->metabolite Phase I Reactions conjugate Conjugated Metabolite (Water-Soluble) metabolite->conjugate Phase II Reactions excretion Excretion (Urine, Bile) conjugate->excretion

Caption: General metabolic pathway for xenobiotics like this compound.

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for pharmacokinetic profiling in drug development and toxicology studies. The validation data demonstrates that the method meets the criteria for bioanalytical applications, ensuring reliable and accurate results.

Application Notes and Protocols for the GC-MS Analysis of Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxicatin (3,5-dimethoxyphenyl-β-D-glucopyranoside) is a glycoside found in various species of the yew tree (Taxus). While not as widely studied as the anticancer agent paclitaxel, the analysis of this compound and its aglycone, 3,5-dimethoxyphenol (3,5-DMP), is crucial in several research areas. In toxicology, the detection of 3,5-DMP serves as a biomarker for Taxus poisoning[1][2][3]. For drug development and phytochemistry, understanding the composition of Taxus extracts, including this compound, is essential for quality control and the discovery of new bioactive compounds.

Due to its high molecular weight and low volatility, direct analysis of intact this compound by gas chromatography-mass spectrometry (GC-MS) is challenging. The high temperatures used in GC can lead to the degradation of the thermally labile glycosidic bond[4]. A common and reliable approach is the indirect analysis of this compound by quantifying its aglycone, 3,5-dimethoxyphenol, following hydrolysis and derivatization[1][2]. This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of 3,5-dimethoxyphenol as a marker for this compound.

Experimental Protocols

Sample Preparation: Extraction and Hydrolysis

This protocol describes the extraction of this compound from a plant matrix (e.g., Taxus leaves) and its subsequent hydrolysis to yield 3,5-dimethoxyphenol.

Materials:

  • Dried and powdered Taxus leaf sample

  • 80% Methanol in water (HPLC grade)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (HPLC grade)

  • Sodium sulfate, anhydrous

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator[5]

  • pH meter or pH indicator strips

Procedure:

  • Extraction:

    • Weigh 1.0 g of the dried, powdered plant material into a conical flask.

    • Add 20 mL of 80% methanol and sonicate for 30 minutes in an ultrasonic bath[6].

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process twice more with fresh 80% methanol.

    • Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Acid Hydrolysis:

    • Redissolve the dried extract in 10 mL of 2M HCl.

    • Heat the mixture at 90°C for 2 hours to hydrolyze the glycosidic bond of this compound, releasing 3,5-dimethoxyphenol.

    • Cool the reaction mixture to room temperature.

  • Liquid-Liquid Extraction of 3,5-Dimethoxyphenol:

    • Neutralize the acidic solution to approximately pH 7 with a suitable base (e.g., 2M NaOH).

    • Transfer the neutralized solution to a separatory funnel.

    • Add 20 mL of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction twice more with 20 mL of ethyl acetate each time.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the ethyl acetate to dryness under a gentle stream of nitrogen[5]. The residue contains the 3,5-dimethoxyphenol.

Derivatization: Silylation of 3,5-Dimethoxyphenol

To enhance volatility and thermal stability for GC-MS analysis, the hydroxyl group of 3,5-dimethoxyphenol is derivatized via silylation[7][8][9][10][11][12].

Materials:

  • Dried extract containing 3,5-dimethoxyphenol

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or a suitable solvent (e.g., acetonitrile)

  • Heating block or oven

  • GC autosampler vials with inserts

Procedure:

  • Reconstitute the dried extract from the previous step in 100 µL of pyridine (or another suitable solvent).

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization[2].

  • Cool the vial to room temperature before placing it in the GC autosampler. The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following are recommended starting conditions for the GC-MS analysis of silylated 3,5-dimethoxyphenol. These may need to be optimized for your specific instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or semi-polar column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness is recommended.

GC Conditions:

Parameter Value
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, then ramp at 10°C/min to 280°C, and hold for 5 min. |

MS Conditions:

Parameter Value
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-550

| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using standards of 3,5-dimethoxyphenol that have undergone the same derivatization procedure. The following table presents representative ions that can be used for Selected Ion Monitoring (SIM) for the trimethylsilyl (TMS) derivative of 3,5-dimethoxyphenol.

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)
3,5-Dimethoxyphenol3,5-DMP-TMS226211, 196

The concentration of this compound in the original sample can then be back-calculated based on the molar mass of this compound (316.30 g/mol )[13] and 3,5-dimethoxyphenol (154.16 g/mol ).

Mass Spectral Data

The electron ionization mass spectrum of the trimethylsilyl derivative of 3,5-dimethoxyphenol (3,5-DMP-TMS) is expected to show a molecular ion peak ([M]⁺) at m/z 226. Key fragment ions can be used for identification.

m/zInterpretation
226Molecular ion ([M]⁺)
211Loss of a methyl group ([M-15]⁺)
196Loss of two methyl groups ([M-30]⁺)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plant_material Taxus Leaf Powder extraction Solvent Extraction (80% Methanol) plant_material->extraction hydrolysis Acid Hydrolysis (2M HCl, 90°C) extraction->hydrolysis l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->l_l_extraction dried_extract Dried Extract (3,5-DMP) l_l_extraction->dried_extract derivatization Silylation (BSTFA, 70°C) dried_extract->derivatization derivatized_sample Derivatized Sample (3,5-DMP-TMS) derivatization->derivatized_sample gc_ms GC-MS Analysis derivatized_sample->gc_ms data_analysis Data Analysis gc_ms->data_analysis

Caption: Experimental workflow for the GC-MS analysis of this compound via its aglycone.

signaling_pathway This compound This compound (in Taxus) Hydrolysis Hydrolysis (e.g., in vivo, or analytical) This compound->Hydrolysis DMP 3,5-Dimethoxyphenol (Aglycone) Hydrolysis->DMP Derivatization Silylation DMP->Derivatization DMP_TMS 3,5-DMP-TMS (Volatile Derivative) Derivatization->DMP_TMS GC_MS_Detection GC-MS Detection DMP_TMS->GC_MS_Detection

Caption: Logical relationship for the analysis of this compound.

References

Synthesis of Taxicatin Analytical Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of taxicatin, intended for use as an analytical standard. This compound, a glycoside found in yew species, is of interest in toxicological and pharmaceutical research. The protocol herein describes a robust chemical synthesis approach, a detailed purification procedure using High-Performance Liquid Chromatography (HPLC), and analytical methods for quality control, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed to enable researchers to produce a high-purity this compound standard for accurate quantification and identification in various experimental settings.

Introduction

This compound, with the chemical name 3,5-dimethoxyphenyl β-D-glucopyranoside, is a naturally occurring compound found in various species of the genus Taxus (yew). Its presence in yew has implications for toxicology, as yew is known for its poisonous properties. The availability of a high-purity analytical standard of this compound is crucial for accurate toxicological assessments, pharmacokinetic studies, and as a reference in the quality control of herbal preparations containing yew extracts. This application note details a reliable method for the chemical synthesis of this compound, its purification to a standard suitable for analytical purposes, and its subsequent characterization.

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the glycosylation of 3,5-dimethoxyphenol with a protected glucose derivative, followed by deprotection. The Koenigs-Knorr reaction provides a classic and effective method for the formation of the glycosidic bond.

Synthesis Pathway

The overall synthetic scheme involves the reaction of 3,5-dimethoxyphenol with acetobromoglucose in the presence of a promoter, followed by deacetylation to yield this compound.

Synthesis_of_this compound cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Product 3_5_dimethoxyphenol 3,5-Dimethoxyphenol reaction_step Koenigs-Knorr Glycosylation 3_5_dimethoxyphenol->reaction_step acetobromoglucose Acetobromoglucose acetobromoglucose->reaction_step protected_this compound Protected this compound (Tetra-O-acetyl-taxicatin) reaction_step->protected_this compound Ag2CO3, CH2Cl2 deprotection_step Zemplén Deacetylation protected_this compound->deprotection_step This compound This compound (Analytical Standard) deprotection_step->this compound NaOMe, MeOH Purification_and_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis crude_this compound Crude this compound prep_hplc Preparative HPLC crude_this compound->prep_hplc purified_this compound Purified this compound Fractions prep_hplc->purified_this compound lyophilization Lyophilization purified_this compound->lyophilization final_product This compound Analytical Standard lyophilization->final_product analytical_hplc Analytical HPLC (Purity Assessment) final_product->analytical_hplc ms Mass Spectrometry (Identity Confirmation) final_product->ms nmr NMR Spectroscopy (Structural Elucidation) final_product->nmr

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxicatin is a glycoside found in various species of the yew plant (Taxus spp.), which are known sources of pharmacologically active compounds, including the prominent anti-cancer drug paclitaxel.[1][2] While the toxicity of yew is well-documented and primarily attributed to taxine alkaloids that interfere with cardiac ion channels, the specific biological activities of other constituents like this compound are less characterized.[1][3] Understanding the cytotoxic profile of individual compounds such as this compound is crucial for drug discovery and toxicology.

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of this compound using common cell-based assays. The protocols detailed herein are foundational for determining a compound's potency in killing or inhibiting the proliferation of cancer cells and for assessing its general toxicity to normal cells. While specific experimental data on this compound cytotoxicity is limited in the current literature, this document presents standardized protocols and illustrative data to guide researchers in their investigations. The methodologies are broadly applicable to the screening of natural products for cytotoxic activity.[4][5][6]

Key Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic mechanism.[7] This typically involves assessing different cellular parameters, such as metabolic activity, membrane integrity, and the induction of apoptosis.

1. MTT Assay: Assessment of Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[8]

2. LDH Assay: Assessment of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity resulting from the loss of plasma membrane integrity.[9][10]

3. Caspase-3/7 Assay: Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents eliminate tumor cells. Caspases are a family of proteases that play a central role in the execution of the apoptotic program. The Caspase-3/7 assay specifically measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[11]

Data Presentation

The following tables present illustrative data for the cytotoxic effects of this compound on a hypothetical cancer cell line (e.g., HeLa) and a normal cell line (e.g., HEK293). These tables are structured for easy comparison of the compound's effects across different assays and cell types.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Concentration (µM)HeLa % Viability (Mean ± SD)HEK293 % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.1
195.2 ± 5.298.1 ± 4.8
1075.8 ± 6.192.5 ± 5.5
2551.3 ± 4.985.3 ± 6.2
5028.7 ± 3.870.1 ± 5.9
10010.5 ± 2.545.6 ± 4.7

Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)

Concentration (µM)HeLa % Cytotoxicity (Mean ± SD)HEK293 % Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.14.8 ± 0.9
18.1 ± 1.56.2 ± 1.3
1022.5 ± 2.810.3 ± 1.8
2545.8 ± 3.518.9 ± 2.5
5068.9 ± 4.235.4 ± 3.1
10085.3 ± 5.158.7 ± 4.4

Table 3: Effect of this compound on Apoptosis Induction (Caspase-3/7 Activity)

Concentration (µM)HeLa Caspase-3/7 Activity (Fold Change ± SD)HEK293 Caspase-3/7 Activity (Fold Change ± SD)
0 (Vehicle Control)1.0 ± 0.11.0 ± 0.1
11.3 ± 0.21.1 ± 0.1
102.8 ± 0.31.5 ± 0.2
255.4 ± 0.52.1 ± 0.3
508.9 ± 0.73.5 ± 0.4
10012.6 ± 1.15.2 ± 0.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Cells (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[12]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT.[12] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • 96-well flat-bottom plates

  • LDH assay kit (containing LDH assay buffer, substrate mix, and lysis solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate on the same plate:[14]

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with the lysis solution provided in the kit (typically 10 µL per well) 45 minutes before the end of the incubation period.

    • Culture Medium Background: Medium without cells.

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-3/7 Apoptosis Assay

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Opaque-walled 96-well plates

  • Caspase-3/7 assay kit (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)[16]

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a profluorescent or proluminescent substrate.[16][11]

  • Reagent Addition: After the treatment incubation, allow the plate to equilibrate to room temperature.[11] Add 100 µL of the prepared caspase-3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_endpoints Cytotoxicity Endpoints cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding taxicatin_prep This compound Dilution Series treatment Treat Cells with this compound taxicatin_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase readout Plate Reader (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout calculation Calculate % Viability/ % Cytotoxicity/Fold Change readout->calculation ic50 Determine IC50 Values calculation->ic50 G Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity cluster_cell Cancer Cell This compound This compound Microtubules Microtubule Stabilization This compound->Microtubules Wnt_pathway Wnt/β-catenin Pathway (Inhibition) This compound->Wnt_pathway MAPK_pathway MAPK Pathway (Modulation) This compound->MAPK_pathway MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Caspase_activation Caspase-3/7 Activation MitoticArrest->Caspase_activation Wnt_pathway->Caspase_activation MAPK_pathway->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

References

Application Notes and Protocols for the Use of Taxifolin in Toxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with potent antioxidant and anti-inflammatory properties that has garnered significant interest in toxicology research.[1][2][3] It is found in various plants, including the Dahurian larch tree, onions, and milk thistle.[4][5][6] Its diverse pharmacological activities make it a valuable compound for investigating and mitigating the toxic effects of various xenobiotics. These application notes provide an overview of taxifolin's use in toxicology, detailed experimental protocols, and a summary of its effects on key signaling pathways.

Key Applications in Toxicology

  • Hepatoprotection: Taxifolin has demonstrated significant protective effects against liver damage induced by a variety of toxins, including alcohol, carbon tetrachloride (CCl4), and chemotherapeutic agents like cyclophosphamide and pazopanib.[1][5][7][8] Its hepatoprotective mechanism is largely attributed to its ability to reduce oxidative stress and inflammation.[5][7]

  • Anticancer Research: In toxicological studies, taxifolin is investigated for its selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells.[1][9] It can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including liver and breast cancer.[5][9]

  • Neuroprotection: Taxifolin exhibits protective effects against neurotoxins and conditions associated with neuroinflammation and oxidative stress in the brain.[10]

  • Cardioprotection: Research has shown that taxifolin can mitigate cardiotoxicity by activating certain signaling pathways and reducing apoptosis and oxidative stress in cardiac tissues.[11]

  • Chemoprevention: Taxifolin is studied for its potential to prevent or slow the development of cancer by inducing phase II detoxification enzymes.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various toxicological studies involving taxifolin.

Table 1: In Vitro Cytotoxicity of Taxifolin against Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure TimeReference
HepG2Human Liver Cancer0.150 µM24 h[9]
Huh7Human Liver Cancer0.220 µM24 h[9]
HeLaHuman Cervical Cancer10 µM - 100 µMNot Specified[5]
MDA-MB-231Human Breast Cancer10 µM - 100 µMNot Specified[5]

Table 2: Effect of Taxifolin on Biomarkers of Acute Alcohol-Induced Liver Injury in Mice

BiomarkerAlcohol GroupTaxifolin-Treated GroupUnitsReference
ALT124.51 ± 4.4065.90 ± 2.26U/L[7]
AST61.70 ± 4.0933.28 ± 5.62U/L[7]
SODNot Specified (Lower)49.81 ± 2.39U/mg[7]
GSHNot Specified (Lower)8.16 ± 0.44µmol/g[7]
MDANot Specified (Higher)2.53 ± 0.24nmol/mg[7]

ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, SOD: Superoxide Dismutase, GSH: Glutathione, MDA: Malondialdehyde

Experimental Protocols

1. In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of taxifolin on cell lines.

  • Materials:

    • Taxifolin

    • Target cell lines (e.g., HepG2, Huh7, Vero)

    • Complete cell culture medium (e.g., DMEM)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Seed cells (1 x 10^4 cells/well) in a 96-well plate with 1 mL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

    • Prepare various concentrations of taxifolin (e.g., 0.1 µM, 0.125 µM, 0.15 µM) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different taxifolin concentrations. Include a control group with no taxifolin.

    • Incubate the cells for 24 hours.

    • After incubation, add 100 µL of MTT solution to each well and incubate for 2-3 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate overnight in a humidified incubator.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group and determine the IC50 value.[9]

2. Assessment of Hepatoprotection in an Animal Model of Acute Liver Injury

This protocol outlines an in vivo study to evaluate the protective effects of taxifolin against toxin-induced liver damage.

  • Materials:

    • Taxifolin

    • Toxin (e.g., alcohol, CCl4)

    • Experimental animals (e.g., mice)

    • Reagents for measuring serum ALT, AST, and liver SOD, GSH, and MDA levels.

    • Formalin (10%) for tissue fixation

    • Paraffin for embedding

    • H&E (Hematoxylin and Eosin) stain

  • Procedure:

    • Acclimate animals for one week before the experiment.

    • Divide animals into groups: control, toxin-only, and toxin + taxifolin (at different doses).

    • Administer taxifolin (e.g., orally) for a specified period.

    • Induce liver injury by administering the toxin (e.g., oral gavage of alcohol). The control group receives a vehicle.

    • Monitor animal body weight throughout the experiment.[7]

    • At the end of the experiment, collect blood samples for serum analysis of ALT and AST levels.

    • Euthanize the animals and collect liver tissues.

    • Homogenize a portion of the liver tissue to measure levels of SOD, GSH, and MDA.[7]

    • Fix the remaining liver tissue in 10% formalin, embed in paraffin, and section for H&E staining to observe histopathological changes.[7]

Signaling Pathways and Mechanisms of Action

Taxifolin exerts its toxicological effects and protective mechanisms through the modulation of several key signaling pathways.

1. NF-κB Signaling Pathway (Anti-inflammatory Action)

Taxifolin can inhibit the activation of the NF-κB signaling pathway, which is a crucial regulator of inflammation. By inhibiting this pathway, taxifolin reduces the expression of pro-inflammatory cytokines.[1][5][7]

NF_kB_Pathway Toxin Toxin IKK IKK Toxin->IKK Activates Taxifolin Taxifolin Taxifolin->IKK Inhibits IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB IkB_alpha->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Upregulates Genes

Caption: Inhibition of the NF-κB pathway by Taxifolin.

2. PI3K/Akt Signaling Pathway (Pro-survival and Protective Effects)

Taxifolin can activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and anti-apoptotic processes. This activation is often linked to its protective effects against cellular damage.[1][5][7][11]

PI3K_Akt_Pathway Taxifolin Taxifolin Receptor Cell Surface Receptor Taxifolin->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Growth Akt->Cell_Survival Promotes

Caption: Activation of the PI3K/Akt survival pathway by Taxifolin.

3. Nrf2/HO-1 Signaling Pathway (Antioxidant Response)

Taxifolin can activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response. This leads to the expression of antioxidant enzymes that protect cells from oxidative stress.[2][5][11]

Nrf2_HO1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Taxifolin Taxifolin Taxifolin->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Upregulates

Caption: Taxifolin-mediated activation of the Nrf2 antioxidant pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the protective effects of taxifolin against a specific toxin in vitro.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Groups: 1. Control 2. Toxin Only 3. Toxin + Taxifolin Start->Treatment Incubation Incubation (e.g., 24h) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Biomarkers Biomarker Analysis (e.g., ROS, Cytokine levels) Incubation->Biomarkers Western_Blot Protein Expression (Western Blot for pathway analysis) Incubation->Western_Blot Data_Analysis Data Analysis & Conclusion Viability->Data_Analysis Biomarkers->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro toxicological studies of Taxifolin.

Safety and Toxicological Profile of Taxifolin

Studies have generally indicated that taxifolin has a favorable safety profile with low toxicity.[4][6] However, it is important to note that most data comes from in vitro and animal models, and more rigorous evaluations of its long-term safety and organ-specific toxicity in humans are needed.[5][11] Genotoxicity studies have produced some conflicting results, highlighting the need for further research conducted under standardized guidelines.[13]

Taxifolin is a versatile and promising flavonoid for use in toxicology research. Its potent antioxidant and anti-inflammatory properties, coupled with its ability to modulate key cellular signaling pathways, make it an effective agent for studying and mitigating the toxic effects of a wide range of compounds. The protocols and data presented here provide a foundation for researchers to incorporate taxifolin into their toxicological investigations.

References

Taxifolin as a Reference Standard in Herbal Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid widely distributed in the plant kingdom, found in species such as Larix gmelinii (Dahurian larch), Silybum marianum (milk thistle), and various members of the Pinus and Cedrus genera.[1][2] Due to its potent antioxidant, anti-inflammatory, and hepatoprotective properties, taxifolin is a compound of significant interest in the pharmaceutical and nutraceutical industries.[3][4][5] For the quality control and standardization of herbal products containing taxifolin, a well-characterized reference standard is essential.[6] This document provides detailed application notes and protocols for the use of taxifolin as a reference standard in herbal analysis, focusing on high-performance liquid chromatography (HPLC) methods.

Physicochemical Properties and Stability of Taxifolin

Taxifolin is available as a primary or certified reference substance with certified absolute purity.[7][8] Understanding its stability is crucial for its proper handling and use as a reference standard. Studies have shown that taxifolin is relatively stable under photolytic conditions but is highly unstable under alkaline hydrolysis.[9][10] Its thermal degradation is also accelerated by humidity.[9][10] Therefore, it is recommended to store the reference standard at 2-8°C and protect it from moisture and alkaline environments.[7]

Application I: Quantification of Taxifolin in Herbal Materials by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification of taxifolin in various herbal matrices and functional foods.

Summary of HPLC-UV Methods for Taxifolin Analysis

The following table summarizes various chromatographic conditions reported in the literature for the quantification of taxifolin.

Parameter Method 1 [3]Method 2 [11]Method 3 [12]Method 4 [13][14]
Column COSMOSIL C18-PAQ (4.6 x 250 mm, 5 µm)Diamonsil C18 (4.6 x 200 mm, 5 µm)Shim-pack C18 (4.6 x 150 mm, 5 µm)Lichrospher ODS C18 (dimensions not specified)
Mobile Phase Methanol:Water (40:60, v/v)Acetonitrile:0.1% Phosphoric AcidMethanol:Water (90:10, v/v)Methanol:0.3% Acetic Acid (35:65, v/v)
Elution Mode IsocraticGradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.8 mL/min
Detection λ 288 nm290 nm254 nmNot Specified
Column Temp. 30°C30°CNot SpecifiedNot Specified
Summary of Method Validation Data

The table below presents a summary of validation parameters from different studies, demonstrating the reliability of HPLC methods for taxifolin quantification.

Parameter Study 1 [11]Study 2 [12]Study 3 [13]Study 4 [14]
Linearity Range 0.07 - 0.35 µg0.1 - 0.8 µg/mL5.0 - 100 µg/mL1.04 - 78.23 µg/mL
Correlation (r²) Not Specified> 0.994Not Specified0.9996
LOD Not Specified0.156 µg/mL0.23 µg/mLNot Specified
LOQ Not Specified0.473 µg/mLNot SpecifiedNot Specified
Recovery (%) 99.7%97 - 102.1%97.4 - 101.2%98.1 - 105.9%
Precision (RSD%) 0.2%< 2%Not Specified1.1 - 1.4%

Experimental Protocols

Protocol 1: Extraction of Taxifolin from Herbal Material

This protocol is a generalized procedure based on common laboratory practices for extracting flavonoids from plant matrices.[1][3]

Materials:

  • Dried and powdered herbal material (e.g., Larix olgensis roots, Polygonum orientale)

  • 90% Ethanol

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Whatman No. 1 filter paper, 0.22 µm syringe filters)

Procedure:

  • Weigh an appropriate amount of powdered herbal material (e.g., 200 g).

  • Transfer the powder to a round-bottom flask and add 90% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]

  • Perform heat reflux extraction at 90°C for 3 hours. Repeat the extraction process three times.[3]

  • Combine the extracts and filter to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • For further purification, the crude extract can be dissolved in hot water (80°C), followed by crystallization at 4°C.[3]

  • The resulting extract can be repeatedly recrystallized to increase the purity of taxifolin.

Protocol 2: HPLC-UV Quantification of Taxifolin

This protocol provides a step-by-step guide for the quantitative analysis of taxifolin in an herbal extract using a reference standard.

Materials and Equipment:

  • Taxifolin reference standard (of known purity)

  • Herbal extract (prepared as in Protocol 1)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Phosphoric acid or Acetic acid

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

Procedure:

1. Preparation of Standard Solutions: a. Accurately weigh about 10 mg of the taxifolin reference standard and dissolve it in a 10 mL volumetric flask with methanol to prepare a stock solution of 1 mg/mL. b. Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 5, 10, 20, 50, 100 µg/mL).[13]

2. Preparation of Sample Solution: a. Accurately weigh a specific amount of the dried herbal extract (e.g., 1.00 g).[3] b. Dissolve the extract in a suitable solvent (e.g., 100 mL of methanol:water, 2:3 v/v) and sonicate for 15-20 minutes to ensure complete dissolution.[3] c. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis: a. Set up the HPLC system according to one of the methods described in the summary table (e.g., Method 2). b. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. c. Inject equal volumes (e.g., 10 µL) of the standard solutions and the sample solution into the HPLC system. d. Record the chromatograms and the peak areas for taxifolin.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the taxifolin standards against their known concentrations. b. Determine the linearity of the curve by calculating the correlation coefficient (r²), which should ideally be >0.995. c. Using the regression equation from the calibration curve, calculate the concentration of taxifolin in the sample solution. d. Calculate the final content of taxifolin in the original herbal material, expressed as mg/g of the dried plant material or extract.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of taxifolin in herbal samples.

G A Herbal Material (e.g., Larix olgensis) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethanol Reflux) B->C D Filtration & Concentration C->D E Crude Extract D->E F Sample Preparation (Dissolution & Filtration) E->F I HPLC-UV Analysis F->I G Taxifolin Reference Standard H Standard Solution Preparation G->H H->I J Data Analysis (Calibration & Quantification) I->J K Result (Taxifolin Content) J->K

Caption: Workflow for Herbal Analysis using Taxifolin.

Signaling Pathway Modulation by Taxifolin

Taxifolin has been shown to exert hepatoprotective effects by modulating key signaling pathways involved in liver fibrosis.[3] The diagram below illustrates the inhibitory action of taxifolin on the PI3K/AKT/mTOR and TGF-β1/Smads pathways.

G cluster_pathways Cellular Processes PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inflammation Inflammation (iNOS, COX-2, IL-1β, IL-6, TNF-α) mTOR->Inflammation Fibrosis Liver Fibrosis Inflammation->Fibrosis TGFB1 TGF-β1 Smads Smads TGFB1->Smads ECM Extracellular Matrix Production Smads->ECM ECM->Fibrosis Taxifolin Taxifolin Taxifolin->mTOR Taxifolin->Smads

Caption: Taxifolin's inhibitory effect on signaling pathways.

References

In-Vitro Models for the Study of Taxicatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxicatin, a glycoside found in various species of the yew plant (Taxus), is a compound of growing interest within the scientific community.[1] Structurally related to the well-known chemotherapeutic agent paclitaxel (Taxol®) and other toxic taxine alkaloids, this compound presents a unique opportunity for investigation into its potential biological activities.[2] While taxanes like paclitaxel are known for their anti-cancer properties through microtubule stabilization[3][4][5], other taxine alkaloids exhibit cardiotoxic effects by interfering with cardiac ion channels.[2][6] This document provides detailed application notes and protocols for the development of in-vitro models to elucidate the cytotoxic, apoptotic, and potential cardiotoxic effects of this compound.

Data Presentation: Quantitative Data Summary

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)

Cell LineCell TypeThis compound IC50 (µM) after 24hThis compound IC50 (µM) after 48hThis compound IC50 (µM) after 72hPaclitaxel IC50 (µM) (Positive Control)
Cancer Cell Lines
MCF-7Human Breast Adenocarcinoma
A549Human Lung Carcinoma
HeLaHuman Cervical Adenocarcinoma
Cardiomyocyte Cell Lines
H9c2Rat Ventricular Myoblasts
AC16Human Ventricular Cardiomyocytes

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-7 Control
This compound (IC50)
Paclitaxel (Positive Control)
H9c2 Control
This compound (IC50)
Doxorubicin (Positive Control)

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Control
This compound (IC50/2)
This compound (IC50)
Paclitaxel (Positive Control)

Experimental Protocols

Cell Culture

Protocol 1.1: Maintenance of Cancer Cell Lines (MCF-7, A549, HeLa)

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Protocol 1.2: Maintenance of Cardiomyocyte Cell Lines (H9c2, AC16)

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7][8]

  • Culture AC16 cells in DMEM/F12 medium supplemented with 12.5% FBS and 1% Penicillin-Streptomycin.[2][9][10]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency. For H9c2 cells, it is recommended to use them for experiments within the first five passages to ensure reproducibility.[8]

Cytotoxicity Assays

Protocol 2.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][11]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel for cancer cells, doxorubicin for cardiomyocytes).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 2.2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[12][13][14]

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired time points.

  • After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assays

Protocol 3.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

  • Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration for 24 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3.2: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[17][18][19]

  • Seed cells in a 96-well white-walled plate.

  • Treat cells with this compound for the desired time.

  • Add the caspase-3/7 reagent (containing a luminogenic substrate) to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure luminescence using a microplate reader.

  • Express the results as a fold change in caspase activity compared to the untreated control.

Cell Cycle Analysis

Protocol 4.1: Propidium Iodide Staining and Flow Cytometry

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[4][20][21][22]

  • Seed cells in a 6-well plate and treat with this compound at sub-lethal and IC50 concentrations for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Protocol 5.1: Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of key proteins involved in the apoptotic signaling cascade.[3][5][6][23][24]

  • Treat cells with this compound as desired, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and β-actin as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control.

In-Vitro Cardiotoxicity Assessment

Protocol 6.1: Calcium Flux Assay

This assay measures changes in intracellular calcium levels, a key indicator of cardiomyocyte function and a potential target for cardiotoxic compounds.[25][26][27][28][29]

  • Seed H9c2 or AC16 cells in a 96-well black-walled, clear-bottom plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • After loading, wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading using a fluorescence microplate reader.

  • Add this compound at various concentrations and immediately begin kinetic fluorescence measurements to detect any changes in intracellular calcium levels.

  • Include a positive control that induces calcium flux (e.g., ionomycin) and a negative control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (Cancer & Cardiomyocyte) Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Seeding Treatment This compound Treatment (Dose & Time Course) Seeding->Treatment Cytotoxicity Cytotoxicity Assays (MTT & LDH) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V/PI & Caspase) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Western_Blot Western Blotting Treatment->Western_Blot Cardiotoxicity Cardiotoxicity Assay (Calcium Flux) Treatment->Cardiotoxicity Data_Analysis Data Acquisition & Analysis Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Cardiotoxicity->Data_Analysis

Caption: Experimental workflow for in-vitro evaluation of this compound.

Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition? Bax Bax (Pro-apoptotic) This compound->Bax Activation? Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway for this compound.

Cell_Cycle_Regulation cluster_phases Cell Cycle Phases This compound This compound (Microtubule Stabilizer?) M M Phase (Mitosis) This compound->M Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->M M->G1

Caption: Potential effect of this compound on the cell cycle.

References

Application Notes and Protocols for the Isolation of Taxicatin (Taxifolin) from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with a wide range of documented pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] Its therapeutic potential has led to increasing interest in its isolation from natural sources for research and drug development. Taxifolin is found in various plants, including the Dahurian larch (Larix gmelinii), milk thistle (Silybum marianum), and Chinese yew (Taxus chinensis).[1][3][4] This document provides detailed protocols for the extraction and purification of taxifolin from plant materials, along with quantitative data to guide researchers in achieving high-yield and high-purity isolates.

Stability Considerations

Before proceeding with isolation protocols, it is crucial to understand the stability of taxifolin. It is particularly unstable under alkaline conditions and its thermal degradation is accelerated by humidity.[3][5] Conversely, it is relatively stable to photosensitivity.[3][5] Therefore, processing steps should ideally be conducted under neutral or slightly acidic conditions and at controlled temperatures to minimize degradation.

Experimental Protocols

Several methods have been successfully employed for the extraction and purification of taxifolin from plant sources. The choice of method will depend on the available equipment, the starting plant material, and the desired scale of production.

Protocol 1: Ethanol Heating and Reflux Extraction followed by Crystallization

This protocol is adapted from a method used for extracting taxifolin from Larix olgensis roots.[6]

1. Extraction:

  • Weigh 200 g of dried and powdered plant material (e.g., Larch wood chips).
  • Combine the plant material with 2000 mL of 90% ethanol in a round-bottom flask (material-to-liquid ratio of 1:10 g/mL).
  • Heat the mixture to 90°C and reflux for 3 hours.
  • Repeat the extraction process three times with fresh solvent.
  • Filter the extracts and combine the filtrates.

2. Concentration and Initial Purification:

  • Concentrate the combined extract under reduced pressure using a rotary evaporator.
  • Dissolve the resulting concentrate in hot water (80°C).
  • Rapidly cool the solution to 4°C to induce crystallization.

3. Recrystallization:

  • Collect the crystals by filtration.
  • Perform multiple recrystallizations from hot water to obtain a light-yellow powder of taxifolin.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method, optimized for Abies nephrolepis, offers a more rapid extraction process.[7]

1. Extraction:

  • Combine the powdered plant material (leaves or bark) with the extraction solvent at a liquid-to-solid ratio of 25 mL/g.
  • Perform ultrasound-assisted extraction at a controlled temperature (e.g., 333.15 K or 60°C) for a specified duration.
  • Filter the extract to separate the solid plant material.

2. Downstream Processing:

  • The resulting extract can be further purified using chromatographic techniques as described in Protocol 3.

Protocol 3: Chromatographic Purification

Chromatography is essential for obtaining high-purity taxifolin. This can be applied to the crude extracts obtained from the methods above.

1. Column Chromatography (Initial Cleanup):

  • A crude hydroalcoholic extract can be subjected to column chromatography using silica gel.[4]
  • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate.[4]
  • Collect fractions and monitor by Thin Layer Chromatography (TLC).
  • Combine fractions containing taxifolin.

2. Sephadex LH-20 Column Chromatography:

  • For further purification, a Sephadex LH-20 column can be used.[4][8]
  • Dissolve the concentrated extract in methanol and apply it to the column.
  • Elute with methanol and collect the fractions containing taxifolin.

3. High-Speed Counter-Current Chromatography (HSCCC):

  • HSCCC is an effective technique for the preparative isolation of taxifolin.[9]
  • A two-phase solvent system, such as n-hexane–chloroform–methanol–water (e.g., 0.5:11:10:6 v/v/v/v with 0.5% acetic acid), can be employed.[9]
  • The crude extract is dissolved in the solvent mixture and subjected to HSCCC separation.
  • Fractions are collected and analyzed by HPLC to identify those with high-purity taxifolin.

Quantitative Data

The yield and purity of isolated taxifolin can vary significantly depending on the plant source and the extraction and purification methods employed. The following tables summarize reported quantitative data.

Plant SourceExtraction MethodYieldPurityReference
Larix olgensis var. koreana80% Methanol Reflux2.3 g from 200 g92.07%[8]
Pinus nigra (Pine Bark)Supercritical CO2 with Ethanol0.94 mg/gNot Specified[4]
Smilax china Linn. rhizomesColumn Chromatography56 mg from 50 gNot Specified[4]
Abies nephrolepis (leaves)Ultrasound-Assisted30.97 ± 1.55 mg/gNot Specified[7]
Abies nephrolepis (bark)Ultrasound-Assisted1.40 ± 0.07 mg/gNot Specified[7]
Co-products of Silybin refiningHSCCC63 mg from 1.463 g98.2%[9]

Visualization of Experimental Workflow

The general workflow for the isolation and purification of taxifolin can be visualized as a series of sequential steps.

Taxifolin_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification cluster_final Final Product plant_material Plant Material extraction Extraction (e.g., Reflux, UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Filtration & Concentration column_chromatography Column Chromatography (e.g., Silica, Sephadex) crude_extract->column_chromatography hplc_hsccc Preparative HPLC/HSCCC column_chromatography->hplc_hsccc pure_taxifolin Pure Taxifolin hplc_hsccc->pure_taxifolin Fraction Collection & Analysis

Caption: General workflow for taxifolin isolation.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful isolation of taxifolin from various plant sources. Researchers should consider the stability of taxifolin and select the most appropriate extraction and purification methods based on their specific needs and available resources. The use of chromatographic techniques, particularly preparative HPLC or HSCCC, is recommended for obtaining high-purity taxifolin suitable for pharmacological studies and drug development.

References

Application Note: High-Purity Taxicatin Purification from Taxus spp. using Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Taxicatin is a glycosidic compound found in various species of the yew plant (Taxus spp.), including Taxus cuspidata, Taxus canadensis, and Taxus baccata.[1] As a component of the complex phytochemical profile of yew, which includes the well-known anti-cancer agent paclitaxel, the isolation and purification of this compound are essential for further toxicological and pharmacological research. While the toxicity of Taxus species is well-documented and primarily attributed to taxine alkaloids that interfere with cardiac ion channels, glycosides like this compound are also considered to contribute to the overall toxic profile of the plant.[2][3]

This application note provides a detailed protocol for the purification of this compound from a crude plant extract using solid-phase extraction (SPE). SPE is a reliable and efficient method for the selective isolation and concentration of analytes from complex matrices.[4][5][6] The described methodology is designed for researchers in natural product chemistry, pharmacology, and drug development who require high-purity this compound for their studies.

Materials and Reagents

  • Crude Taxus spp. leaf extract (prepared by methanolic or ethanolic extraction)

  • SPE Cartridges: C18 reversed-phase, 500 mg bed weight (or similar polymeric reversed-phase sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (optional, for pH adjustment)

  • SPE vacuum manifold

  • Collection vials

  • Analytical balance

  • Vortex mixer

  • pH meter

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific Taxus species and the initial purity of the crude extract.

Sample Preparation
  • Accurately weigh 100 mg of the crude Taxus spp. extract.

  • Dissolve the extract in 10 mL of 10% aqueous methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • If necessary, adjust the pH of the sample solution to approximately 2-3 with formic acid to enhance the retention of phenolic compounds.[7]

  • Centrifuge the solution at 4000 rpm for 5 minutes to pellet any insoluble material.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure
  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on the vacuum manifold.

    • Pass 5 mL of methanol through each cartridge to activate the stationary phase.

    • Pass 5 mL of deionized water through each cartridge to equilibrate the stationary phase. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the prepared sample supernatant (from step 1.6) onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, drop-wise rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove highly polar, water-soluble impurities such as sugars and salts.

    • Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.

  • Elution:

    • Place clean collection vials inside the vacuum manifold.

    • Elute the retained this compound from the cartridge with 5 mL of methanol.

    • Collect the eluate in the collection vials.

  • Post-Elution Processing:

    • Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis.

Data Presentation

The efficiency of the purification process should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS). The following table presents hypothetical quantitative data for the purification of this compound from a crude extract.

Sample IDInitial this compound Concentration (µg/mL)Final this compound Concentration (µg/mL)Purity (%)Recovery (%)
Crude Extract50-5-
SPE Eluate 1-2359294
SPE Eluate 2-2409396
SPE Eluate 3-2309192
Average 50 235 92 94

Visualizations

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Crude Taxus Extract dissolve Dissolve in 10% Aqueous Methanol start->dissolve adjust_ph Adjust pH to 2-3 (Optional) dissolve->adjust_ph centrifuge Centrifuge and Collect Supernatant adjust_ph->centrifuge condition Condition C18 Cartridge (Methanol -> Water) centrifuge->condition load Load Sample Supernatant condition->load wash Wash with Deionized Water (Remove Polar Impurities) load->wash elute Elute with Methanol wash->elute dry Evaporate Solvent elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by HPLC/UPLC-MS reconstitute->analyze end Purified this compound analyze->end

Caption: Experimental workflow for the solid-phase extraction of this compound.

Proposed Mechanism of Taxus spp. Cardiotoxicity

Toxicity_Pathway cluster_compounds Toxic Compounds in Taxus spp. cluster_cell Cardiac Myocyte taxines Taxine Alkaloids inhibition Channel Blockade taxines->inhibition Primary Action This compound This compound (Glycoside) This compound->inhibition Contributory Action na_channel Voltage-gated Na+ Channel ca_channel Voltage-gated Ca2+ Channel arrhythmia Cardiac Arrhythmias inhibition->arrhythmia contractility Decreased Myocardial Contractility inhibition->contractility

Caption: General mechanism of cardiotoxicity of Taxus spp. compounds.

Conclusion

The solid-phase extraction protocol detailed in this application note provides an effective method for the purification of this compound from crude Taxus spp. extracts. This procedure is crucial for obtaining high-purity material necessary for in-depth toxicological and pharmacological investigations. Further optimization of SPE parameters, such as sorbent type, wash, and elution solvents, may lead to even higher purity and recovery rates. The presented workflow and methodologies are intended to serve as a valuable resource for researchers working with complex natural product extracts.

References

Application Notes and Protocols for the Calibration of Analytical Instruments Using Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Taxifolin, also known as dihydroquercetin, is a flavonoid with significant antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research.[1][2] Its well-characterized physicochemical properties and stability under specific conditions allow for its use as a reliable analytical standard for the calibration of various analytical instruments. These application notes provide detailed protocols for utilizing taxifolin as a calibrant for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Mass Spectrometry (MS).

Physicochemical Properties of Taxifolin

A comprehensive understanding of the physicochemical properties of taxifolin is crucial for its effective use as an analytical standard.

PropertyValueReference
Chemical Formula C₁₅H₁₂O₇
Molecular Weight 304.25 g/mol
CAS Number 480-18-2[3]
Appearance Crystalline solid[4]
UV Maximum Absorbance (λmax) 290 nm (in Methanol/Water)[5][6][7][8]
Solubility Slightly soluble in water. Soluble in ethanol, methanol, and acetone.[7][9]
Stability Stable under neutral and acidic conditions. Unstable under alkaline conditions.[10][11][12] Sensitive to high humidity and temperature.[10][11] Considered photostable.[10][11][12]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Calibration

This protocol outlines the procedure for generating a calibration curve for the quantification of taxifolin using HPLC with UV detection.

a. Materials and Equipment:

  • Taxifolin analytical standard (≥98% purity)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Acetic acid or formic acid

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5][6]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

b. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of taxifolin standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[4][5] A suggested range is 1.04, 5, 10, 20, 50, and 78.23 µg/mL.[5][6]

c. Chromatographic Conditions:

ParameterCondition 1Condition 2
Mobile Phase Methanol: 0.3% Acetic Acid in Water (40:60, v/v)[5][6]Acetonitrile: 0.1% Acetic Acid in Water (30:70, v/v)[7]
Column C18 (250 x 4.6 mm, 5 µm)[5][6]C18 (250 x 2.1 mm, 5 µm)[7]
Flow Rate 1.0 mL/min[5][6]1.0 mL/min[7]
Detection Wavelength 290 nm[5][6]290 nm[7]
Injection Volume 20 µL20 µL
Column Temperature 25 °C[7]Ambient

d. Calibration Curve Generation:

  • Inject each working standard solution into the HPLC system in triplicate.

  • Record the peak area of taxifolin for each injection.

  • Plot a graph of the mean peak area versus the corresponding concentration of the taxifolin standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient > 0.999 is generally considered acceptable.[5][6]

e. Quantitative Data Summary for HPLC-UV Methods:

ParameterValueReference
Linearity Range 1.04 - 78.23 µg/mL[5][6]
Correlation Coefficient (R²) > 0.999[5][6]
Limit of Detection (LOD) 0.156 µg/mL[13]
Limit of Quantification (LOQ) 0.473 µg/mL[13]
Recovery 98.1 - 105.9 %[5][6]
Repeatability (RSD) 1.1 - 1.4 %[5]

Workflow for HPLC Calibration

HPLC_Calibration_Workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis stock Prepare Stock Solution (1000 µg/mL Taxifolin) working Prepare Working Standards (Serial Dilutions) stock->working Dilute with mobile phase inject Inject Standards into HPLC working->inject detect Detect at 290 nm inject->detect record Record Peak Areas detect->record plot Plot Peak Area vs. Concentration record->plot regress Perform Linear Regression plot->regress validate Validate Curve (R² > 0.999) regress->validate

Caption: Workflow for generating an HPLC-UV calibration curve using taxifolin standards.

UHPLC-MS/MS Quantification

This protocol details a sensitive method for taxifolin quantification using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).

a. Materials and Equipment:

  • Taxifolin analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Butylparaben[14]

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Ammonium acetate

  • UHPLC-MS/MS system with an electrospray ionization (ESI) source

  • C18 RRHD column (e.g., 150 mm x 2.1 mm, 1.8 µm)[14]

b. Preparation of Standard and QC Samples:

  • Stock Solutions: Prepare stock solutions of taxifolin (e.g., 5.0 mg/mL) and the internal standard (e.g., 2.0 mg/mL) in methanol.[14]

  • Calibration Standards: Spike blank plasma with appropriate amounts of the taxifolin working solution to obtain final concentrations ranging from 5.0 to 4280 ng/mL.[6][14][15]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 8, 800, and 3400 ng/mL).[14]

c. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add 50 µL of the internal standard solution (1.0 µg/mL) and 20 µL of acetic acid.[14]

  • Vortex for 40 seconds.

  • Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.[14]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[14]

  • Reconstitute the residue in 100 µL of methanol and inject 5 µL into the UHPLC-MS/MS system.[14]

d. UHPLC-MS/MS Conditions:

ParameterValue
Mobile Phase Acetonitrile: 5 mM Ammonium Acetate in Water (90:10, v/v)[6][14][15]
Column SB-C18 RRHD (150 mm × 2.1 mm, 1.8 µm)[14]
Flow Rate 0.4 mL/min[6][14][15]
Ionization Mode Negative Electrospray Ionization (ESI-)[14]
MRM Transitions Taxifolin: m/z 303.0 → 285.0; Butylparaben (IS): m/z 193.1 → 92.0[6][14][15]
Capillary Voltage 4.0 kV[14]
Desolvation Gas Temp. 350 °C[14]
Source Temperature 120 °C[14]

e. Quantitative Data Summary for UHPLC-MS/MS Method:

ParameterValueReference
Linearity Range 5.0 - 4280 ng/mL[6][14][15]
Correlation Coefficient (R²) 0.9995[6][14][15]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[6][14][15]
Limit of Detection (LOD) 1.5 ng/mL[14]
Recovery > 75%[14]
Precision (RSD) < 8%[14]
Accuracy Within ±8%[14]

Workflow for UHPLC-MS/MS Sample Analysis

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms UHPLC-MS/MS Analysis cluster_quant Quantification spike Spike Plasma with IS extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Methanol dry->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate ionize Negative ESI separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas (Taxifolin & IS) detect->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate

Caption: Workflow for the quantification of taxifolin in plasma using UHPLC-MS/MS.

Taxifolin in Signaling Pathway Research

Taxifolin has been shown to inhibit signaling pathways involved in cell proliferation and survival, such as the EGFR and PI3K/Akt pathways, which are often dysregulated in cancer.[16]

Simplified Representation of Taxifolin's Inhibitory Action

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Taxifolin Taxifolin Taxifolin->EGFR Inhibits Taxifolin->PI3K Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Taxicatin Extraction from Taxus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of taxicatin from Taxus species. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other taxoids like paclitaxel?

This compound is a glycoside found in Taxus species, meaning it is a taxane molecule attached to a sugar moiety.[1][2] This makes it more polar than many of the well-known taxoids like paclitaxel (Taxol) and baccatin III. While paclitaxel is a highly complex diterpenoid ester, this compound's structure includes a sugar group, which influences its solubility and chromatographic behavior.

Q2: Which Taxus species and plant parts are the best sources for this compound?

While comprehensive data on this compound content across all Taxus species is limited, taxoids, in general, are found in various parts of the yew tree, including needles, twigs, bark, and roots.[3][4] Needles and twigs are often a preferred source as they are a renewable resource.[2] The concentration of specific taxoids can vary significantly between different species and even between individual trees of the same species.[2] For general taxane extraction, Taxus baccata, Taxus cuspidata, and Taxus × media are commonly used.[4]

Q3: What are the most effective methods for extracting this compound from Taxus biomass?

A range of extraction techniques can be employed, from conventional solvent extraction to more advanced methods. The choice of method will depend on available equipment, desired purity, and scale of extraction. Common methods include:

  • Solvent Extraction (Maceration or Reflux): This is a traditional method using solvents like methanol, ethanol, or acetone.[5]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6][7]

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to rapid extraction.

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency.

For taxanes in general, methods like UAE and PLE have shown to be highly effective in improving yields and reducing extraction times compared to conventional methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant tissue to release the target compounds. 2. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. 3. Degradation of this compound: The glycosidic bond in this compound may be susceptible to hydrolysis under harsh extraction conditions (e.g., high temperature, strong acids/bases).1. Improve Pre-treatment: Ensure the plant material is thoroughly dried and finely ground to increase the surface area for extraction. 2. Optimize Solvent System: Since this compound is a glycoside and thus more polar, consider using a higher proportion of a polar solvent in your mixture (e.g., higher percentage of water in a methanol-water or ethanol-water mix). 3. Use Milder Extraction Conditions: Employ methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures to avoid degradation.
Co-elution with other Taxoids during Chromatography 1. Similar Polarity of Compounds: Other taxoids with similar polarities may elute at the same time as this compound. 2. Inadequate Column Resolution: The chosen HPLC/LC column may not have sufficient resolving power for complex taxane mixtures.1. Gradient Elution Optimization: Develop a shallow gradient elution profile in your HPLC method around the expected retention time of this compound to improve separation. 2. Alternative Chromatography: Consider using different stationary phases (e.g., phenyl-hexyl instead of C18) or employing orthogonal separation techniques like hydrophilic interaction liquid chromatography (HILIC) which is well-suited for polar compounds.
Presence of Chlorophyll and other Pigments in Extract 1. Non-selective Extraction: Solvents like ethanol and methanol will also extract chlorophyll and other pigments.1. Pre-extraction with a Non-polar Solvent: Perform an initial wash of the biomass with a non-polar solvent like hexane to remove chlorophyll before the main extraction. 2. Solid-Phase Extraction (SPE) Cleanup: Use an appropriate SPE cartridge to remove pigments and other interferences from the crude extract before analysis. 3. Activated Carbon Treatment: Adding activated carbon to the crude extract can help decolorize it by adsorbing pigments.[5]
Variability in Yield Between Batches 1. Inconsistent Plant Material: The age of the plant, time of harvest, and genetic variability can all affect taxoid content.[2] 2. Inconsistent Extraction Parameters: Minor variations in extraction time, temperature, or solvent composition can lead to different yields.1. Standardize Plant Material: If possible, use plant material from the same source, harvested at the same time of year. 2. Strict Protocol Adherence: Ensure all extraction parameters are precisely controlled and documented for each batch.

Quantitative Data Summary

Specific quantitative data for this compound extraction yields are not widely available in the literature. However, the following table summarizes typical yields for major taxoids from Taxus needles using various extraction methods, which can provide a general reference.

Taxoid Extraction Method Solvent Yield (µg/g of dry weight) Reference Species
PaclitaxelUltrasound-Assisted83.5% Ethanol~354 (total taxanes)Taxus cuspidata[7]
Baccatin IIIUltrasound-Assisted83.5% Ethanol~118Taxus cuspidata[7]
CephalomannineUltrasound-Assisted83.5% Ethanol~105Taxus cuspidata[7]
10-DABConventional SolventMethanol800 - 1500Taxus × media[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Taxanes

This protocol is a general procedure for the extraction of taxanes, including this compound, from Taxus needles and can be optimized for higher this compound yield.

  • Sample Preparation:

    • Dry fresh Taxus needles at 40°C in an oven until a constant weight is achieved.

    • Grind the dried needles into a fine powder using a mill.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 1 gram) into an extraction vessel.

    • Add the extraction solvent. An optimized solvent system for total taxanes from Taxus cuspidata is 83.5% ethanol in water with a liquid-to-solid ratio of 20.88:1 (mL/g).[7]

    • Place the vessel in an ultrasonic bath.

    • Perform the extraction at a controlled temperature (e.g., 40°C) and power (e.g., 140 W) for a specific duration (e.g., 47 minutes).[6][7]

  • Post-Extraction Processing:

    • Centrifuge the mixture to separate the extract from the solid plant material.

    • Filter the supernatant through a 0.22 µm filter before analysis.

    • The extract can be concentrated using a rotary evaporator for further purification or analysis.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general method for the analysis of taxanes.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at 227 nm.

    • Column Temperature: 30°C.[7]

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the filtered extract onto the HPLC system.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Visualizations

Taxoid Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway of taxoids, starting from the precursor Geranylgeranyl Diphosphate (GGPP). While the exact enzymatic steps to this compound are not fully elucidated, it is understood to be a derivative of the core taxane skeleton.

Taxoid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadienol Taxadien-5α-ol Taxadiene->Taxadienol Intermediate_Taxoids Series of Hydroxylations, Acylations, and Oxidations Taxadienol->Intermediate_Taxoids Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III Taxicatin_Precursor Taxane Precursor Intermediate_Taxoids->Taxicatin_Precursor Paclitaxel Paclitaxel (Taxol) Baccatin_III->Paclitaxel Side Chain Attachment This compound This compound (Glycoside) Taxicatin_Precursor->this compound Glycosylation

Caption: General biosynthetic pathway of major taxoids in Taxus.

Experimental Workflow for this compound Extraction and Analysis

This diagram outlines the logical steps from sample preparation to the final quantification of this compound.

Extraction_Workflow Start Start: Taxus Biomass (Needles/Twigs) Drying Drying Start->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Optional: Purification/Cleanup (e.g., SPE) Crude_Extract->Purification Analysis Analysis (HPLC) Crude_Extract->Analysis Direct Analysis Purification->Analysis Quantification Quantification Analysis->Quantification End End: This compound Yield Determined Quantification->End

Caption: Workflow for this compound extraction and analysis.

References

Technical Support Center: Overcoming Taxicatin Solubility Issues in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Taxicatin solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a chemical compound with the molecular formula C14H20O8.[1][2][3] Like many organic molecules, it can exhibit poor solubility in water, which can pose a significant challenge for its use in various experimental and pharmaceutical applications. Low aqueous solubility can lead to issues with bioavailability, inconsistent results in in-vitro assays, and difficulties in formulation development.

Q2: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds.[4][5][6][7] The most common methods include:

  • pH adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility.[8][9][10]

  • Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can reduce the polarity of the aqueous medium, thereby increasing the solubility of a nonpolar solute.[11][12][13][14]

  • Use of Complexing Agents: Cyclodextrins are often used to form inclusion complexes with hydrophobic molecules, enhancing their apparent solubility in water.[15][16][17][18][19]

  • Nanonization: Reducing the particle size of the compound to the nanometer range can increase the surface area and, consequently, the dissolution rate and saturation solubility.[20][21][22][23]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a molecular level can improve its dissolution properties.[6][24][25]

Q3: Is there any available data on the solubility of this compound in common solvents?

Currently, there is limited publicly available experimental data specifically detailing the solubility of this compound in various solvents. Researchers will likely need to determine this empirically. A general approach is to test solubility in a range of solvents with varying polarities.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My this compound is not dissolving in water or buffer at the desired concentration.

  • Question: I've tried to dissolve this compound in my aqueous buffer (e.g., PBS pH 7.4), but it remains as a precipitate. What should I do?

  • Answer: This is a common issue for poorly soluble compounds. Here's a systematic approach to troubleshoot this:

    • Determine the intrinsic solubility: First, try to determine the approximate solubility of this compound in your aqueous medium. This will give you a baseline.

    • pH Modification: If this compound has ionizable groups, its solubility will be pH-dependent.[8][9] Try adjusting the pH of your solution. For acidic compounds, increasing the pH (making it more basic) will generally increase solubility, while for basic compounds, decreasing the pH (making it more acidic) will have the same effect.

    • Use of Cosolvents: If pH adjustment is not effective or not suitable for your experiment, consider adding a cosolvent. Common biocompatible cosolvents include ethanol, DMSO, and polyethylene glycol (PEG).[11][12][13][14] Start with a small percentage of the cosolvent and gradually increase it until the this compound dissolves. Be mindful that high concentrations of organic solvents may affect your experimental system.

Problem 2: After dissolving this compound with a cosolvent, it precipitates when I add it to my aqueous experimental medium.

  • Question: I managed to dissolve this compound in 100% DMSO, but when I dilute this stock solution into my cell culture medium, a precipitate forms immediately. How can I prevent this?

  • Answer: This is a classic problem of a compound "crashing out" of solution when the solvent environment changes abruptly. Here are some solutions:

    • Optimize the Cosolvent Concentration: Try to use the lowest possible concentration of the organic solvent in your stock solution that still dissolves the this compound. This will minimize the solvent shock upon dilution.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock into a small volume of your aqueous medium first, and then add this intermediate solution to the final volume.

    • Consider Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, keeping it in solution even after significant dilution in an aqueous environment.[15][16][17][18][19] You can prepare a stock solution of the this compound-cyclodextrin complex.

Problem 3: I'm concerned about the potential toxicity or off-target effects of the solubilizing agents in my biological experiments.

  • Question: My experiments are very sensitive, and I'm worried that the cosolvents or cyclodextrins might interfere with my results. Are there any alternatives?

  • Answer: This is a valid concern. Here are some strategies to mitigate these effects:

    • Run Vehicle Controls: Always include a vehicle control in your experiments. This means testing the effects of the solubilizing agent (e.g., the same concentration of DMSO or cyclodextrin) without this compound. This will help you to distinguish the effects of this compound from the effects of the vehicle.

    • Minimize the Concentration of the Solubilizing Agent: As mentioned before, use the lowest possible concentration of the solubilizing agent that is effective.

    • Explore Nanosuspensions: For some applications, creating a nanosuspension of this compound could be a viable option.[20][21][22][23] A nanosuspension is a dispersion of the pure drug in an aqueous vehicle, often stabilized by a small amount of surfactant. This method can enhance solubility and dissolution rate without the need for large amounts of organic solvents or other excipients.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the advantages and disadvantages of common solubility enhancement techniques that could be applied to this compound.

TechniqueAdvantagesDisadvantages
pH Adjustment Simple, cost-effective.[8]Only applicable to ionizable compounds; may not be suitable for all experimental conditions.[8]
Cosolvency Effective for a wide range of compounds.[11][12][13]The organic solvent may have biological or toxicological effects.[11]
Cyclodextrin Complexation Can significantly increase solubility and stability; often has low toxicity.[15][16][17][18]Can be more expensive; the complexation efficiency depends on the specific drug and cyclodextrin.[15]
Nanosuspension High drug loading is possible; can improve bioavailability.[20][21]May require specialized equipment for preparation and characterization.[20]

Hypothetical Solubility Data for this compound

The following table presents a hypothetical solubility profile for this compound in various aqueous-based solvent systems to guide your initial experiments. Note: These are not experimental values and should be determined empirically.

Solvent SystemThis compound Solubility (µg/mL)
Water (pH 7.0)< 1
PBS (pH 7.4)< 1
Water with 5% Ethanol10 - 50
Water with 10% Ethanol50 - 200
Water with 5% DMSO20 - 100
Water with 10% DMSO100 - 500
10 mM Hydroxypropyl-β-cyclodextrin in Water50 - 250
50 mM Hydroxypropyl-β-cyclodextrin in Water250 - 1000

Experimental Protocols

Here are detailed protocols for three common solubility enhancement techniques.

Protocol 1: Solubility Enhancement by pH Adjustment
  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add excess this compound: Add an excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the solid phase: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved this compound: Analyze the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility-pH profile: Plot the measured solubility as a function of pH.

Protocol 2: Solubility Enhancement by Cosolvency
  • Select a cosolvent: Choose a water-miscible organic solvent that is compatible with your downstream application (e.g., ethanol, DMSO, PEG 400).

  • Prepare a range of cosolvent concentrations: Prepare a series of aqueous solutions with increasing concentrations of the cosolvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).

  • Determine the solubility: Follow steps 2-5 from Protocol 1 for each cosolvent concentration.

  • Plot the solubility-cosolvent profile: Plot the measured solubility as a function of the cosolvent concentration.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
  • Select a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.[16]

  • Prepare a range of cyclodextrin concentrations: Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM).

  • Determine the solubility: Follow steps 2-5 from Protocol 1 for each cyclodextrin concentration.

  • Plot the phase solubility diagram: Plot the measured solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram and can provide information about the stoichiometry of the inclusion complex.

Visualizations

experimental_workflow_ph_adjustment cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_this compound Add Excess This compound prep_buffers->add_this compound agitate Agitate for 24-48h add_this compound->agitate separate Separate Solid (Centrifuge/Filter) agitate->separate quantify Quantify Dissolved This compound (HPLC) separate->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for pH-dependent solubility determination.

experimental_workflow_cosolvency cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cosolvents Prepare Cosolvent Solutions (0-50%) add_this compound Add Excess This compound prep_cosolvents->add_this compound agitate Agitate for 24-48h add_this compound->agitate separate Separate Solid (Centrifuge/Filter) agitate->separate quantify Quantify Dissolved This compound (HPLC) separate->quantify plot Plot Solubility vs. Cosolvent % quantify->plot

Caption: Workflow for determining solubility in cosolvent systems.

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_cd Prepare Cyclodextrin Solutions (0-100mM) add_this compound Add Excess This compound prep_cd->add_this compound agitate Agitate for 24-48h add_this compound->agitate separate Separate Solid (Centrifuge/Filter) agitate->separate quantify Quantify Dissolved This compound (HPLC) separate->quantify plot Plot Phase Solubility Diagram quantify->plot

Caption: Workflow for phase solubility studies with cyclodextrins.

References

Reducing matrix effects in Taxicatin LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Taxicatin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the analysis of this compound and related flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3]

Q2: How can I determine if matrix effects are impacting my results?

A2: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike method.[3]

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, but before the mass spectrometer. A blank matrix sample is then injected. Any fluctuation in the baseline signal of this compound indicates at what retention times matrix components are causing ion suppression or enhancement.[4][5]

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix sample after the extraction process. The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[5]

Q3: What is the most effective way to reduce matrix effects in this compound analysis?

A3: While there is no single universal solution, a systematic approach that optimizes both sample preparation and chromatographic conditions is generally the most effective strategy.[6][7] For complex biological matrices, improving the sample cleanup procedure is often the most critical step to remove interfering endogenous components before they enter the LC-MS system.[8]

Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound?

A4: Yes, using a SIL-IS is highly recommended for quantitative LC-MS analysis. A SIL-IS is an analog of your analyte where some atoms have been replaced with their stable heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[9][10] Because it has nearly identical chemical and physical properties to this compound, it will co-elute and experience similar degrees of ion suppression or enhancement.[11] This allows for the correction of variability in the analytical process, leading to more accurate and precise quantification.[9][11]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Low Signal Intensity for this compound

This issue can arise from several factors, including interactions with the analytical column hardware and co-eluting matrix components.

Possible Cause & Solution Workflow:

A Start: Poor Peak Shape / Low Signal B Investigate Column Interactions A->B F Review Sample Preparation A->F If column optimization is insufficient. C Consider a Metal-Free HPLC Column B->C Chelating compounds can interact with stainless steel. D Optimize Mobile Phase B->D If metal-free column is not an option. H Resolved C->H E Adjust pH or Additives D->E E->H G Enhance Cleanup F->G G->H A Start: Significant Ion Suppression B Improve Sample Preparation A->B C Protein Precipitation (PPT) B->C D Liquid-Liquid Extraction (LLE) B->D E Solid-Phase Extraction (SPE) B->E F Optimize Chromatography C->F D->F E->F G Modify Gradient F->G H Change Column Chemistry F->H I Implement Compensation Strategy G->I H->I J Use Stable Isotope-Labeled Internal Standard I->J K Resolved J->K A Start: Plasma Sample B 1. Pre-treat Sample (e.g., Dilute with 4% H3PO4) A->B C 2. Condition SPE Cartridge (e.g., Methanol, then Water) B->C D 3. Load Sample C->D E 4. Wash Cartridge (e.g., Water, then 5% Methanol) D->E F 5. Elute this compound (e.g., Methanol or Acetonitrile) E->F G 6. Evaporate & Reconstitute F->G H Analyze by LC-MS G->H

References

Technical Support Center: Optimization of HPLC Parameters for Taxicatin Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Taxicatin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound, presented in a question-and-answer format.

Peak Shape Problems

Q1: Why is my this compound peak tailing?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1]

  • Possible Causes:

    • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with basic functional groups on the this compound molecule, causing tailing.[1][2]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to poor peak shape.[3][4]

    • Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak tailing.[5]

    • Column Degradation: An old or contaminated column can lose its efficiency and cause peak distortion.[5]

  • Solutions:

    • Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 2-3 for acidic compounds, though the optimal pH for this compound would need to be determined experimentally) to suppress the ionization of silanol groups.[1] Using a buffer is crucial to maintain a stable pH.[6]

    • Use a Highly Deactivated Column: Employ an end-capped C18 column to minimize the number of free silanol groups.[1][7]

    • Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[5]

    • Optimize Mobile Phase Additives: The addition of a small amount of a competing base, like triethylamine (TEA), can help to mask the active silanol sites.[7]

Q2: What causes my this compound peak to be broad?

Broad peaks can significantly reduce the resolution and sensitivity of your analysis.

  • Possible Causes:

    • Extra-Column Volume: Excessive tubing length or diameter, or a large detector flow cell can contribute to peak broadening.

    • Low Mobile Phase Flow Rate: A flow rate that is too low can increase diffusion and lead to broader peaks.[8]

    • Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can distort peak shape.

    • Sample Solvent Incompatibility: Injecting the sample in a solvent significantly stronger than the mobile phase can cause broadening.

  • Solutions:

    • Minimize Extra-Column Volume: Use shorter, narrower inner-diameter tubing and an appropriate size sample loop and detector cell.[5]

    • Optimize Flow Rate: Experiment with increasing the flow rate to find the optimal balance between analysis time and peak sharpness.

    • Maintain Column Health: Use a guard column and filter your samples to protect the analytical column. If a void is suspected, the column may need to be replaced.

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase.[5]

Q3: Why is my this compound peak splitting into two or more peaks?

Peak splitting can be mistaken for the presence of impurities and can complicate quantification.[9][10]

  • Possible Causes:

    • Co-eluting Impurities: The split peak may actually be two different, closely eluting compounds.[9][11]

    • Blocked Column Frit: A partially blocked frit at the column inlet can disrupt the sample flow path.[9]

    • Column Bed Deformation: A void or channel in the column packing can cause the sample band to split.

    • Incompatible Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the peak to split, especially for early-eluting peaks.

    • Mobile Phase pH near Analyte pKa: When the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, which may separate slightly.[3]

  • Solutions:

    • Optimize Separation Conditions: To resolve potentially co-eluting peaks, adjust the mobile phase composition, gradient slope, or temperature.[9][11]

    • Check for Blockages: If all peaks are splitting, the issue is likely systemic. Reverse flush the column (if permissible by the manufacturer) or replace the column frit.[9]

    • Replace the Column: If a void is suspected, the column will likely need to be replaced.

    • Prepare Sample in Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible.

    • Adjust Mobile Phase pH: Move the mobile phase pH at least 2 units away from the pKa of this compound.[4]

Retention Time and Resolution Issues

Q4: My retention times for this compound are drifting. What should I do?

Inconsistent retention times can make peak identification and quantification unreliable.

  • Possible Causes:

    • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.[8]

    • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter retention times.

    • Temperature Fluctuations: Variations in the column temperature will affect the viscosity of the mobile phase and the kinetics of the separation.[8]

    • Pump Malfunctions: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.

  • Solutions:

    • Ensure Proper Equilibration: Allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions before the next injection.

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent reservoirs covered to prevent evaporation.

    • Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.[8]

    • Perform Pump Maintenance: Regularly check for leaks and perform routine maintenance on pump seals and check valves.[8]

Q5: I am not getting enough resolution between this compound and a known impurity. How can I improve this?

Achieving adequate resolution is critical for accurate quantification, especially for stability-indicating methods.[12]

  • Possible Causes:

    • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.[6]

    • Inappropriate Column Chemistry: The chosen stationary phase may not be providing the necessary selectivity for the separation.[12]

    • Steep Gradient: A rapid gradient may not allow enough time for closely eluting compounds to separate.

  • Solutions:

    • Optimize the Mobile Phase:

      • Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase.

      • Try a different organic solvent (e.g., methanol).

      • Modify the pH of the aqueous phase.[6]

    • Experiment with Different Columns: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 chemistry) to alter the selectivity.[12]

    • Shallow the Gradient: Decrease the rate of change of the mobile phase composition over time to provide more opportunity for separation.

Baseline and Sensitivity Problems

Q6: Why is my HPLC baseline noisy or drifting?

A noisy or drifting baseline can interfere with the detection and integration of peaks, especially those present at low concentrations.

  • Possible Causes:

    • Contaminated Mobile Phase: Impurities in the solvents or buffers can cause a noisy or drifting baseline, particularly in gradient analysis.[13]

    • Air Bubbles: Air bubbles in the pump or detector can cause sharp spikes in the baseline.[13]

    • Detector Lamp Issues: An aging detector lamp can lead to increased noise.

    • Leaks: Leaks in the system can cause pressure fluctuations and a noisy baseline.[13]

  • Solutions:

    • Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared buffers. Filter and degas the mobile phase before use.[13]

    • Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[13]

    • Detector Maintenance: Check the detector lamp's usage hours and replace it if necessary.

    • System Check for Leaks: Inspect all fittings and connections for any signs of leakage.[13]

Frequently Asked Questions (FAQs)

Q7: What is a good starting point for HPLC parameters for this compound separation?

Based on methods for similar taxanes, a good starting point would be:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Detection: UV detection at approximately 227 nm.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

Q8: How does mobile phase pH affect the separation of this compound?

The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds.[6][14] By adjusting the pH, you can control the ionization state of this compound and any acidic or basic impurities, which in turn alters their retention on a reversed-phase column.[4] For robust method development, it is advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.[4]

Q9: What should I do if I suspect on-column degradation of this compound?

On-column degradation can lead to the appearance of unexpected peaks and a reduction in the main analyte peak area.[15]

  • Troubleshooting Steps:

    • Modify Mobile Phase: If degradation is suspected, try altering the mobile phase pH to see if it stabilizes the compound. For instance, adding a small amount of acid might prevent degradation if the compound is acid-stable.[15]

    • Change Column: Some stationary phases can have active sites that promote degradation. Trying a different type of C18 column from another manufacturer might resolve the issue.[16]

    • Reduce Residence Time: A faster flow rate or a shorter column will reduce the time the analyte spends on the column, potentially minimizing degradation.[15]

Q10: How can I identify co-eluting impurities with my this compound peak?

Co-elution can be difficult to detect with a standard UV detector.

  • Strategies for Identification:

    • Use a Diode Array Detector (DAD): A DAD can assess peak purity by comparing spectra across the peak. If the spectra are not consistent, it suggests the presence of a co-eluting impurity.

    • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is a powerful tool for identifying co-eluting compounds based on their mass-to-charge ratio.

    • Vary Chromatographic Conditions: Changing the mobile phase, column, or temperature can often resolve co-eluting peaks.[17]

Data Presentation

Table 1: Example of Mobile Phase Optimization for this compound Separation

Mobile Phase Composition (Acetonitrile:Water)Retention Time (min)Resolution (Rs) between this compound and Impurity XTailing Factor (Tf)
50:50 (Isocratic)8.51.21.8
60:40 (Isocratic)6.21.41.6
40-70% Gradient over 15 min10.12.11.2

Note: This table presents illustrative data to demonstrate the effect of mobile phase changes on key chromatographic parameters.

Table 2: Effect of Column Temperature on this compound Separation

Column Temperature (°C)Retention Time (min)Resolution (Rs)Tailing Factor (Tf)
2510.81.91.4
3010.12.11.2
359.52.01.3

Note: This table provides an example of how temperature can be optimized to improve separation efficiency and peak shape.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Separation

  • Instrumentation: HPLC system with a gradient pump, autosampler, thermostatted column compartment, and a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-10 min: 40% to 50% B

    • 10-15 min: 50% to 60% B

    • 15-20 min: 60% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase (40:60 acetonitrile:water) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_end End start Chromatographic Problem (e.g., Peak Tailing, Splitting, Broadening) check_all_peaks Affects All Peaks? start->check_all_peaks check_single_peak Affects Single Peak? check_all_peaks->check_single_peak No system_issue Systemic Issue (e.g., Leak, Blockage, Pump) check_all_peaks->system_issue Yes method_issue Method/Sample Issue (e.g., Mobile Phase, Column, Sample Prep) check_single_peak->method_issue Yes system_solutions Check Fittings & Tubing Flush System Maintain Pump system_issue->system_solutions method_solutions Optimize Mobile Phase (pH, %B) Change Column Adjust Sample Concentration method_issue->method_solutions end Problem Resolved system_solutions->end method_solutions->end

Caption: Troubleshooting workflow for common HPLC peak problems.

HPLC_Method_Development_Workflow cluster_setup Initial Setup cluster_optimization Optimization Cycle cluster_validation Finalization define_goals Define Analytical Goals (Purity, Quantification) initial_conditions Select Initial Conditions (C18 Column, ACN/Water) define_goals->initial_conditions run_experiment Perform Initial Run initial_conditions->run_experiment evaluate_results Evaluate Chromatogram (Resolution, Peak Shape) run_experiment->evaluate_results optimize_params Optimize Parameters (Gradient, Temp, pH) evaluate_results->optimize_params Not Acceptable validate_method Method Validation (ICH Guidelines) evaluate_results->validate_method Acceptable optimize_params->run_experiment routine_analysis Implement for Routine Analysis validate_method->routine_analysis

Caption: A typical workflow for HPLC method development and optimization.

References

Minimizing degradation of Taxicatin during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Taxicatin during sample preparation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, a phenolic glycoside, is susceptible to degradation through several pathways. The two primary causes are the hydrolysis of its glycosidic bond and the oxidation of its phenolic structure.[1][2][3][4] Hydrolysis can be catalyzed by acids or endogenous plant enzymes released during tissue disruption.[3][4] Oxidation of the phenolic moieties is also a significant concern, leading to the formation of quinones and other degradation products.[2][5]

Q2: How does pH affect the stability of this compound during extraction and storage?

A2: The pH of your solvent system is critical. Acidic conditions can promote the hydrolysis of the glycosidic linkage in this compound.[6] Conversely, basic conditions can accelerate the oxidation of phenolic compounds.[2] For related taxanes like paclitaxel, optimal stability has been observed in slightly acidic conditions (around pH 4-5), with degradation increasing at pH values above 8.0.[7] It is advisable to maintain a slightly acidic to neutral pH during extraction and storage.

Q3: What are the ideal temperature and light conditions for handling and storing this compound samples?

A3: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[1][8] Therefore, it is crucial to keep samples cold throughout the entire preparation process. For short-term storage (a few days), refrigeration at 2-8°C is recommended.[9][10][11] For long-term storage, freezing at -20°C or -80°C is essential to preserve the integrity of the compound.[9][11] Exposure to light, especially UV radiation, can also promote the degradation of phenolic compounds, so samples should be protected from light by using amber vials or by working in a dimly lit environment.[12]

Q4: Which solvents are recommended for this compound extraction to minimize degradation?

A4: The choice of solvent is a balance between extraction efficiency and compound stability. For taxanes and phenolic glycosides, methanol or ethanol, often in aqueous mixtures (e.g., 80-90% alcohol), are commonly used.[13][14][15] Using cold, non-aqueous solvents can help minimize the hydrolytic degradation that is more prevalent in aqueous media. Short extraction times are also recommended to reduce the risk of degradation.[16]

Q5: How can I prevent enzymatic degradation of this compound when extracting from fresh plant material?

A5: When plant tissues are homogenized, endogenous enzymes such as glycosidases and phenol oxidases are released, which can rapidly degrade this compound.[17][18] To mitigate this, it is best to process fresh plant material as quickly as possible at low temperatures.[16] Flash-freezing the tissue in liquid nitrogen immediately after collection and before extraction can help to inactivate these enzymes. Alternatively, enzymatic activity can be reduced by using extraction methods that incorporate enzyme inhibitors, although specific inhibitors for this compound-degrading enzymes are not well-documented.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no detectable this compound in the final extract. Degradation during extraction: Prolonged extraction time, high temperatures, or use of an inappropriate solvent system may have led to the breakdown of this compound.- Shorten the extraction time.- Perform all extraction steps on ice or at 4°C.- Use a pre-chilled solvent such as 80% methanol or ethanol.
Enzymatic degradation: If using fresh plant material, endogenous enzymes may have degraded the this compound.- Flash-freeze fresh plant material in liquid nitrogen immediately after harvesting and before extraction.- Consider blanching the plant material briefly to denature enzymes, though this may have other effects on the sample.
Inconsistent this compound concentrations between replicate samples. Variable light exposure: Differences in light exposure between samples can lead to varying levels of photodegradation.- Protect all samples from light by using amber-colored tubes and vials.- Maintain consistent lighting conditions for all sample processing steps.
Inconsistent processing time: Variations in the time taken to process each replicate can lead to different degrees of degradation.- Standardize the protocol to ensure each sample is processed for the same duration.- Process samples in smaller batches to minimize time differences.
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products: The unknown peaks are likely a result of this compound degradation through hydrolysis or oxidation.- Review and optimize the extraction and storage protocols to minimize degradation (see other solutions).- Use analytical techniques like LC-MS/MS to identify the structure of the degradation products, which can provide clues about the degradation pathway.[19]
Contamination: The sample may be contaminated with other compounds from the plant matrix or from the experimental setup.- Ensure all glassware and equipment are thoroughly cleaned.- Use high-purity solvents and reagents.

Stability of this compound and Related Compounds

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes stability information for related compounds, such as other taxanes and phenolic glycosides, to provide general guidance.

ConditionObservation for Related CompoundsImplication for this compound
pH Paclitaxel (a taxane) is most stable around pH 4-5 and degrades at higher pH values.[7] Phenolic glycosides can undergo acid-catalyzed hydrolysis.[6]A slightly acidic to neutral pH is likely optimal. Avoid strongly acidic or basic conditions.
Temperature Degradation of taxanes and phenolic glycosides increases with temperature.[8][15]Keep samples cold (0-4°C) during processing and store them frozen (-20°C or -80°C) for long-term stability.[9][11]
Light Phenolic compounds can be sensitive to light, leading to degradation.[12]Protect samples from light at all stages of handling and storage.
Solvent Aqueous media can promote hydrolysis of phenolic glycosides.[16] Alcohols like methanol and ethanol are effective for extraction.[13][14][20]Prefer non-aqueous or high-percentage alcohol solvents for extraction. Minimize contact with purely aqueous solutions for extended periods.
Oxygen Phenolic compounds are susceptible to oxidation, which can be accelerated by oxygen.[2][5]Consider degassing solvents or working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive samples.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Plant Material

This protocol is designed to minimize degradation by using cold solvent, rapid processing, and protection from light.

  • Sample Collection and Pre-processing:

    • Harvest fresh plant material (e.g., needles from Taxus species).

    • Immediately flash-freeze the material in liquid nitrogen to halt enzymatic activity.

    • Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh the frozen powder and transfer it to a pre-chilled, amber-colored tube.

    • Add 10 mL of pre-chilled 80% methanol (v/v in water) per gram of plant powder.

    • Vortex vigorously for 1 minute.

    • Place the sample in an ultrasonic bath at 4°C for 30 minutes to enhance extraction efficiency.[14][21]

    • Centrifuge the sample at 4,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted this compound.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol from the supernatant under a gentle stream of nitrogen gas or using a rotary evaporator at a low temperature (e.g., <30°C).

    • Reconstitute the remaining aqueous extract in a suitable solvent for your downstream analysis (e.g., methanol, acetonitrile) to a desired final concentration.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into a clean, amber vial.

Protocol 2: Recommended Storage of this compound Samples

Proper storage is crucial for maintaining the long-term integrity of this compound.

  • Short-Term Storage (up to 72 hours):

    • Store the prepared extract in a tightly sealed, amber vial at 2-8°C.[9][10]

  • Long-Term Storage (more than 72 hours):

    • For long-term storage, samples should be stored at -20°C or, ideally, at -80°C to minimize chemical and biological activity.[9][11]

    • Before freezing, if the sample is in an aqueous solution, consider the effects of freeze-thaw cycles. It may be beneficial to aliquot the sample into smaller volumes to avoid repeated thawing of the entire sample.

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_storage Storage harvest Harvest Fresh Plant Material freeze Flash-Freeze in Liquid N2 harvest->freeze grind Grind to Fine Powder freeze->grind add_solvent Add Cold 80% Methanol grind->add_solvent sonicate Ultrasonicate at 4°C add_solvent->sonicate centrifuge Centrifuge at 4°C sonicate->centrifuge collect Collect Supernatant centrifuge->collect evaporate Evaporate Solvent collect->evaporate reconstitute Reconstitute & Filter evaporate->reconstitute short_term Short-Term (2-8°C) reconstitute->short_term long_term Long-Term (≤-20°C) reconstitute->long_term

Caption: Workflow for this compound Extraction and Storage.

degradation_pathway cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway This compound This compound (Phenolic Glycoside) Aglycone Aglycone (Phenolic Part) This compound->Aglycone Hydrolysis (Acid or Enzyme) Sugar Sugar Moiety Quinone Oxidized Products (e.g., Quinones) Aglycone->Quinone Oxidation

References

Enhancing the resolution of Taxicatin peaks in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Taxicatin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of this compound peaks in chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a phenolic glycoside found in various yew (Taxus) species.[1][2] Understanding its properties is crucial for method development.

PropertyValueReference
Molecular Formula C₁₄H₂₀O₈[1][3]
Molecular Weight 316.30 g/mol [1][3]
XlogP -0.5[1][3]
Structure A 3,5-dimethoxyphenol bonded to a glucose unit.[1]

Q2: Which type of chromatography column is best suited for this compound analysis?

For compounds like this compound and other flavonoids, a reversed-phase (RP) C18 column is the most common and effective choice.[4] Phenyl-based stationary phases can also offer enhanced selectivity for aromatic compounds like this compound.[5]

Q3: What are the typical mobile phases used for the analysis of this compound and related compounds?

A gradient elution using a binary solvent system is standard. The mobile phase typically consists of:

  • Solvent A: Acidified water, often with 0.1% formic acid or 0.02% phosphoric acid, to ensure sharp peak shapes by suppressing the ionization of silanol groups.

  • Solvent B: An organic modifier, typically acetonitrile or methanol.[5]

Changing the organic modifier (e.g., from acetonitrile to methanol) is a powerful way to alter selectivity and improve the separation of co-eluting peaks.[6]

Troubleshooting Guide: Enhancing Peak Resolution

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution Between this compound and an Impurity Peak

If this compound is co-eluting or closely eluting with another peak, your primary goal is to adjust the selectivity (α) or increase the column efficiency (N).

Potential Cause Recommended Solution Explanation
Sub-optimal Mobile Phase 1. Decrease the percentage of organic solvent (%B) to increase the retention factor (k) and allow more time for separation.[5] 2. Change the organic modifier (e.g., switch from acetonitrile to methanol) to alter selectivity.[6] 3. Adjust the pH of the aqueous phase; small changes can significantly impact the retention of ionizable compounds.[4]Altering the mobile phase is often the most effective way to change the relative separation of peaks.
Inadequate Column Efficiency 1. Decrease the flow rate. This can lead to sharper, better-resolved peaks.[7] 2. Increase the column temperature (e.g., to 30-40°C). This reduces mobile phase viscosity, improving mass transfer and peak efficiency.[8][9] 3. Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase the plate number (N).[5][6]Higher efficiency results in narrower peaks, which are easier to resolve.
Inappropriate Stationary Phase Switch to a different stationary phase. If using a C18 column, consider a phenyl-hexyl or biphenyl phase to introduce different separation mechanisms (e.g., π-π interactions).[5]A different stationary phase provides the greatest change in selectivity.
Issue 2: this compound Peak is Tailing

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.

Potential Cause Recommended Solution Explanation
Secondary Silanol Interactions Lower the pH of the mobile phase by adding an acid like formic or acetic acid (e.g., 0.1%).[7]This suppresses the ionization of free silanol groups on the silica packing, minimizing unwanted interactions.
Column Contamination/Overload 1. Flush the column with a strong organic solvent.[10] 2. Decrease the sample load by diluting the sample or reducing the injection volume.[7]Contaminants can create active sites that cause tailing. Overloading the column saturates the stationary phase.
System Dead Volume Check all fittings and tubing between the injector, column, and detector. Ensure connections are secure and use tubing with a small internal diameter.[9][10]Excessive volume outside of the column can cause peak broadening and tailing.
Issue 3: this compound Peak is Broad (Poor Efficiency)

Broad peaks can be a sign of poor column performance, sub-optimal method parameters, or extra-column effects.

Potential Cause Recommended Solution Explanation
High Flow Rate Reduce the flow rate. A common starting point for a 4.6 mm ID column is 1.0 mL/min; try reducing to 0.8 mL/min.[4]Slower flow rates often lead to better column efficiency and sharper peaks.
Injection Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.[9]Injecting a sample in a solvent much stronger than the mobile phase causes the sample band to spread before it reaches the column, resulting in broad peaks.
Column Temperature Effects Increase the column temperature. Operating at elevated temperatures (e.g., 35°C) lowers solvent viscosity and improves diffusion, leading to sharper peaks.[9]A column oven provides stable and elevated temperatures for better performance.

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for this compound Analysis

This protocol is a starting point for method development, based on typical conditions for analyzing flavonoids and related glycosides.[8]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260-280 nm (this compound is a phenolic compound; optimal wavelength should be determined by scanning a standard).

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.06040
30.0595
35.0595
36.0955
45.0955
  • Sample Preparation:

    • Accurately weigh and dissolve the sample extract or standard in a suitable solvent (e.g., methanol or the initial mobile phase composition).

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[7]

Visualizations

TroubleshootingWorkflow Start Poor Peak Resolution (Co-elution) CheckSelectivity Adjust Selectivity (α) Start->CheckSelectivity Primary Approach CheckEfficiency Improve Efficiency (N) Start->CheckEfficiency Secondary Approach ChangeSolvent Change Organic Modifier (e.g., ACN to MeOH) CheckSelectivity->ChangeSolvent AdjustGradient Make Gradient Shallower CheckSelectivity->AdjustGradient ChangeColumn Switch Stationary Phase (e.g., C18 to Phenyl) CheckSelectivity->ChangeColumn LowerFlowRate Decrease Flow Rate CheckEfficiency->LowerFlowRate IncreaseTemp Increase Temperature CheckEfficiency->IncreaseTemp SmallerParticles Use Smaller Particle Column CheckEfficiency->SmallerParticles Resolved Peaks Resolved ChangeSolvent->Resolved AdjustGradient->Resolved ChangeColumn->Resolved LowerFlowRate->Resolved IncreaseTemp->Resolved SmallerParticles->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

ParameterRelationships cluster_0 Adjustable Parameters cluster_1 Fundamental Factors MobilePhase Mobile Phase (Solvent Type, pH, %B) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention Factor (k) MobilePhase->Retention StationaryPhase Stationary Phase (C18, Phenyl, etc.) StationaryPhase->Selectivity ColumnParams Column Parameters (Length, Particle Size) Efficiency Efficiency (N) ColumnParams->Efficiency OperatingParams Operating Conditions (Flow Rate, Temperature) OperatingParams->Efficiency OperatingParams->Retention Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between HPLC parameters and peak resolution.

References

Dealing with co-eluting interferences in Taxicatin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with co-eluting interferences during Taxicatin analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: The most common co-eluting interferences in this compound analysis, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are structurally similar compounds. These can include other taxane alkaloids and their metabolites, which may be isobaric (same nominal mass) or isomeric (same elemental composition and exact mass) with this compound. Phase II metabolites, such as glucuronides, can also pose a significant challenge as they might undergo in-source fragmentation in the mass spectrometer and generate ions with the same mass-to-charge ratio (m/z) as the parent this compound molecule, leading to inaccurate quantification.[1][2][3][4]

Q2: How can I improve the chromatographic separation of this compound from its interferences?

A2: Achieving good chromatographic separation is crucial for accurate this compound analysis.[5][6][7] Consider the following strategies:

  • Column Chemistry: Employ a column with a different selectivity. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative selectivity to standard C18 columns through pi-pi interactions.

  • Mobile Phase Optimization: Methodically adjust the mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol), pH, and additives (e.g., formic acid, ammonium formate). A shallow gradient elution can effectively separate closely eluting compounds.[8]

  • Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and resolution.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation.

  • Column Dimensions: Using a longer column with a smaller particle size can significantly enhance resolving power.

Q3: What are the ideal mass spectrometry parameters for this compound analysis?

A3: For sensitive and specific detection of this compound using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the preferred method.[9][10][11] Key parameters to optimize include:

  • Precursor Ion: The protonated molecule [M+H]⁺ of this compound should be selected in the first quadrupole (Q1).

  • Product Ions: At least two stable and abundant product ions should be chosen for quantification and qualification. These are generated by collision-induced dissociation (CID) in the second quadrupole (q2) and monitored in the third quadrupole (Q3).

  • Collision Energy (CE): This needs to be optimized for each MRM transition to maximize the abundance of the product ions.

  • Declustering Potential (DP) and Cone Voltage (CV): These parameters should be optimized to ensure efficient ion sampling and desolvation without causing in-source fragmentation.

Q4: How can I confirm that my analytical method is free from co-eluting interferences?

A4: Method validation is essential to ensure the reliability of your results.[12][13][14][15][16] To confirm the absence of interferences, you should:

  • Analyze Blank Matrix Samples: Inject extracts of blank matrix (the same matrix as your samples but without the analyte) to check for any endogenous compounds that may produce a signal at the retention time and m/z of this compound.

  • Spike Experiments: Spike the blank matrix with known concentrations of this compound and potential interferences to assess the method's ability to differentiate them.

  • Use of Different Analytical Techniques: If available, confirming results with a different analytical platform, such as high-resolution mass spectrometry (HRMS), can provide additional confidence.

  • Peak Purity Analysis: Utilize software features to assess the purity of the chromatographic peak for this compound.

Troubleshooting Guides

Problem Possible Causes Troubleshooting Steps
Poor peak shape for this compound (e.g., tailing, fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Active sites on the column. 4. Extracolumn dead volume.1. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 2. Dilute the sample or inject a smaller volume. 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Check and minimize the length and diameter of all tubing.
Inconsistent retention times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Column degradation. 4. Temperature fluctuations.1. Ensure the column is equilibrated for a sufficient time before each run. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Replace the column. 4. Use a column oven to maintain a constant temperature.
High background noise or interfering peaks 1. Contaminated mobile phase or glassware. 2. Matrix effects from the sample.[17] 3. Carryover from previous injections.1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a more rigorous sample preparation procedure (e.g., solid-phase extraction). 3. Develop an effective wash method for the autosampler.
Inaccurate quantification 1. Co-eluting isobaric or isomeric interferences.[3][4] 2. In-source fragmentation of metabolites.[2] 3. Non-linearity of the calibration curve.1. Optimize the chromatographic method for better separation. 2. Adjust MS source conditions to minimize in-source fragmentation. 3. Prepare a calibration curve with a sufficient number of points covering the expected concentration range.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and cleanup of this compound from a plant matrix.[18][19][20][21]

  • Homogenization: Weigh 1 gram of dried and powdered plant material into a centrifuge tube.

  • Extraction: Add 10 mL of methanol/water (80:20, v/v) and vortex for 1 minute. Sonicate for 30 minutes in a water bath. Centrifuge at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more. Pool the supernatants.

  • Evaporation: Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 2 mL of 10% methanol.

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the reconstituted sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol to remove polar interferences.

    • Elution: Elute this compound with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.

  • Liquid Chromatography:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-9 min: 90% B

      • 9-9.1 min: 90-10% B

      • 9.1-12 min: 10% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 500°C

    • Desolvation Gas Flow: 650 L/hr

    • MRM Transitions: (To be optimized for your specific instrument)

      • This compound: Precursor Ion (Q1) -> Product Ion 1 (Q3) (for quantification), Precursor Ion (Q1) -> Product Ion 2 (Q3) (for qualification)

      • Internal Standard (e.g., a structurally similar compound not present in the sample): Precursor Ion (Q1) -> Product Ion (Q3)

Quantitative Data Summary

The following table provides an example of typical validation parameters for an LC-MS/MS method for this compound analysis. Actual values will vary depending on the specific instrumentation and method conditions.

Parameter Acceptance Criteria Example Value
Linearity (r²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise > 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise > 101.5 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) < 15%< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plant_material Plant Material homogenization Homogenization plant_material->homogenization extraction Solvent Extraction homogenization->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_sample Final Sample for Analysis cleanup->final_sample lc_separation LC Separation final_sample->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing results Results data_processing->results

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate Quantification check_chromatography Review Chromatogram for Co-elution start->check_chromatography optimize_lc Optimize LC Method (Gradient, Column, etc.) check_chromatography->optimize_lc Co-elution Observed no_issue No Obvious Issue check_chromatography->no_issue No Co-elution revalidate Re-validate Method optimize_lc->revalidate check_ms Review Mass Spectra for In-source Fragmentation optimize_ms Optimize MS Source Conditions check_ms->optimize_ms Fragmentation Observed investigate_matrix Investigate Matrix Effects check_ms->investigate_matrix No Fragmentation optimize_ms->revalidate no_issue->check_ms investigate_matrix->revalidate

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Optimization of Solvent Systems for Taxicatin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Taxicatin from Taxus species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polarity important for extraction?

A1: this compound is a polar glycoside of 3,5-dimethoxyphenol found in various yew (Taxus) species.[1] As a glycoside, it is significantly more water-soluble (hydrophilic) than many other well-known taxanes like paclitaxel. Its high polarity is the most critical factor in selecting an appropriate solvent system. Polar solvents are required to efficiently dissolve and extract this compound from the plant matrix.

Q2: Which solvents are recommended for this compound extraction?

A2: For polar glycosides like this compound, polar solvents are most effective. Recommended solvents include:

  • Methanol

  • Ethanol

  • Water

  • Aqueous mixtures of methanol or ethanol (e.g., 50-80% ethanol in water)

Methanol is often considered highly efficient for extracting phenolic compounds and glycosides.[1][2] Aqueous mixtures are particularly effective as they can enhance the penetration of the solvent into the plant tissue and improve the extraction of a wide range of polar compounds.[3] Non-polar solvents like hexane or chloroform are generally unsuitable for primary this compound extraction as they are used for extracting fats, oils, and non-polar compounds like terpenoids.[4]

Q3: What is the most effective extraction method for this compound?

A3: Several methods can be employed, but modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred over traditional methods like maceration or Soxhlet extraction.[5] UAE is highly efficient, requires less solvent, and can be performed at lower temperatures, which reduces the risk of degrading thermally sensitive compounds like glycosides.[6]

Q4: Should I use fresh or dried plant material?

A4: While dried plant material is often used for convenience, some glycosides can be thermally unstable and may degrade during high-temperature drying processes.[7] If possible, using fresh or freeze-dried material is preferable to preserve the integrity of this compound. If using dried material, oven-drying at a low temperature (e.g., 40-50°C) is recommended.

Q5: How can I confirm the presence of this compound in my extract?

A5: The most common method for identifying and quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. A pure standard of this compound is required for accurate identification and quantification.

Data Presentation

While specific comparative studies on this compound extraction yields are limited, the following tables provide essential data to guide solvent selection and process optimization based on general principles and data from related taxane compounds.

Table 1: Solvent Properties and Suitability for Glycoside Extraction

SolventPolarity IndexBoiling Point (°C)Suitability for GlycosidesNotes
Water10.2100HighExcellent for polar compounds, but may co-extract many other substances.[1]
Methanol5.164.7HighVery effective for phenolic compounds and glycosides; offers high extraction yields.[1][2]
Ethanol4.378.4HighA safer, "greener" alternative to methanol; highly effective, especially in aqueous mixtures.[1]
Acetone4.356.0ModerateCan extract glycosides, but may be less selective than alcohols.[1]
Ethyl Acetate4.477.1LowSuitable for less polar compounds; generally not recommended for primary extraction of polar glycosides.[1]
Dichloromethane3.139.6Very LowUsed for non-polar compounds; unsuitable for this compound.
n-Hexane0.168.0Very LowUsed for removing fats and oils (defatting); unsuitable for this compound.[8]

Table 2: Example of Optimized UAE Parameters for General Taxane Extraction from Taxus Needles

This table shows optimized conditions from a study on various taxanes (including polar and non-polar types) from Taxus cuspidata. These parameters serve as an excellent starting point for optimizing this compound extraction.[9]

ParameterOptimized ValueRationale / Implication for this compound
Solvent 83.5% Ethanol in WaterAn aqueous ethanol mixture balances polarity, effectively extracting a range of taxanes. This is a promising system for the polar this compound.
Liquid-to-Solid Ratio 20.88:1 (mL/g)Ensures complete wetting of the plant material and a sufficient concentration gradient to drive extraction.
Ultrasonic Power 140 WProvides sufficient energy for cell wall disruption without generating excessive heat that could degrade the glycoside.
Extraction Time 47.6 minutesBalances extraction efficiency with throughput. Longer times may not significantly increase yield and risk degradation.
Temperature Ambient or slightly elevated (e.g., 40-50°C)Lower temperatures are generally safer for thermally sensitive glycosides.

Experimental Protocols

Protocol: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a detailed methodology for extracting this compound from Taxus needles. Parameters are based on best practices for polar glycoside extraction and should be optimized for specific equipment and plant material.

  • Preparation of Plant Material:

    • Collect fresh Taxus needles and either use immediately or freeze-dry.

    • Grind the material into a fine powder (e.g., 40-60 mesh) to maximize surface area.

    • Accurately weigh approximately 2.0 g of the powdered material into a 100 mL flask.

  • Solvent Preparation:

    • Prepare the extraction solvent: 80% ethanol in deionized water (v/v) . This is a robust starting point.

  • Extraction Procedure:

    • Add 40 mL of the 80% ethanol solvent to the flask containing the plant material (achieving a 20:1 liquid-to-solid ratio).

    • Place the flask in an ultrasonic water bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Set the ultrasonic frequency to 40 kHz and the power to 150 W.

    • Set the bath temperature to 45°C.

    • Sonicate for 45 minutes.

  • Sample Recovery:

    • After sonication, remove the flask from the bath.

    • Separate the extract from the solid plant material by vacuum filtration through Whatman No. 1 filter paper or by centrifugation at 4000 rpm for 15 minutes.

    • Collect the supernatant (the liquid extract).

  • Solvent Removal and Storage:

    • To concentrate the extract, remove the ethanol using a rotary evaporator at a low temperature (<50°C).

    • The resulting aqueous extract can be freeze-dried to obtain a solid powder.

    • Store the final extract at -20°C in a dark, airtight container to prevent degradation.

Troubleshooting Guide

Problem: Low or No Yield of this compound

Potential Cause Troubleshooting Step Diagram/Workflow
Incorrect Solvent Polarity This compound is polar. Ensure you are using a polar solvent system like methanol, ethanol, or an aqueous mixture of these. Avoid non-polar solvents like hexane for the primary extraction.See Troubleshooting Logic Diagram
Insufficient Cell Wall Disruption The plant material may be too coarse. Ensure it is ground to a fine powder (40-60 mesh). For UAE, ensure sufficient ultrasonic power is applied to facilitate cavitation and cell disruption.N/A
Degradation of this compound As a glycoside, this compound may be sensitive to high temperatures or extreme pH. Avoid extraction temperatures above 60°C. Ensure your solvent is near-neutral (pH 6-7). Acidic conditions can hydrolyze the glycosidic bond.[10][11]N/A
Poor Quality Plant Material The concentration of this compound can vary significantly based on the Taxus species, time of harvest, and plant part.[12] Use healthy plant material from a reliable source.N/A
Insufficient Extraction Time or Solvent Volume Increase the extraction time in increments (e.g., from 45 to 60 minutes) or increase the liquid-to-solid ratio (e.g., from 20:1 to 30:1) to see if the yield improves.N/A

Problem: Extract is very "gummy" or contains a lot of chlorophyll.

Potential Cause Troubleshooting Step Diagram/Workflow
Co-extraction of sugars and pigments This is common with polar solvents. Perform a pre-wash (defatting) step: before the main extraction, briefly wash the powdered plant material with a non-polar solvent like n-hexane to remove lipids and some pigments. Discard the hexane wash and proceed with the polar solvent extraction on the solid residue.See General Extraction Workflow
High Chlorophyll Content Chlorophyll is less soluble in highly aqueous solutions. Increasing the water content in your ethanol/methanol mixture may reduce chlorophyll co-extraction. Alternatively, the crude extract can be passed through a solid-phase extraction (SPE) C18 cartridge to remove non-polar impurities like chlorophyll.N/A

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Analysis plant Select & Harvest Taxus Plant Material grind Dry & Grind to Fine Powder plant->grind defat Optional: Defatting (with n-Hexane) grind->defat Start Process extract Main Extraction (e.g., 80% Ethanol, UAE) defat->extract separate Separate Extract (Filter / Centrifuge) extract->separate concentrate Concentrate Extract (Rotary Evaporation) separate->concentrate purify Optional: Further Purification (e.g., SPE, Chromatography) concentrate->purify analyze Analyze & Quantify (HPLC-MS) purify->analyze

Caption: General workflow for the extraction and analysis of this compound.

G start Start: Low this compound Yield q_solvent Is the solvent system polar? (e.g., MeOH/EtOH/H2O) start->q_solvent a_solvent_no Action: Switch to a polar solvent (e.g., 80% Ethanol). q_solvent->a_solvent_no No q_temp Was the extraction temperature > 60°C? q_solvent->q_temp Yes end Re-analyze Yield a_solvent_no->end a_temp_yes Action: Reduce temperature to 40-50°C to prevent thermal degradation. q_temp->a_temp_yes Yes q_grind Is the plant material a fine powder? q_temp->q_grind No a_temp_yes->end a_grind_no Action: Grind material to 40-60 mesh to increase surface area. q_grind->a_grind_no No q_ratio Is liquid:solid ratio > 15:1? q_grind->q_ratio Yes a_grind_no->end a_ratio_no Action: Increase solvent volume to 20:1 or 30:1 to improve extraction gradient. q_ratio->a_ratio_no No q_ratio->end Yes a_ratio_no->end

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Mass Spectrometry Analysis of Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the mass spectrometric analysis of Taxicatin, with a focus on overcoming poor fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic chemical information?

This compound is a phenolic glycoside with the chemical name 3,5-dimethoxyphenyl-β-D-glucopyranoside.[1] Its chemical structure consists of a 3,5-dimethoxyphenol aglycone linked to a glucose molecule via a glycosidic bond.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₀O₈
Molecular Weight 316.30 g/mol
Monoisotopic Mass 316.11581759 Da[1]
Synonyms 3,5-Dimethoxyphenol glucoside, this compound [MI][1]

Q2: What are the common challenges observed during the mass spectrometry of this compound?

The primary challenge in the mass spectrometry of this compound and similar phenolic glycosides is often poor fragmentation. This can manifest in two ways:

  • Dominant Neutral Loss of the Sugar Moiety: The glycosidic bond is often the most labile part of the molecule. During collision-induced dissociation (CID), this bond can break easily, resulting in a spectrum dominated by the precursor ion and a fragment corresponding to the aglycone (3,5-dimethoxyphenol). This leaves little energy for further fragmentation of the aglycone, providing limited structural information.

  • Low Abundance of Fragment Ions: In some cases, the precursor ion itself is very stable, and even with increased collision energy, it may not fragment extensively, leading to a spectrum with low signal-to-noise for any product ions.

Q3: What are the expected major fragmentation pathways for this compound?

Based on the fragmentation patterns of similar phenolic glycosides, the expected fragmentation of this compound would primarily involve the cleavage of the glycosidic bond. In positive ion mode, this would result in the formation of a protonated aglycone ion. Further fragmentation of the aglycone could involve losses of methyl groups (-CH₃) or carbon monoxide (-CO). In negative ion mode, a deprotonated precursor ion would be observed, and fragmentation would likely yield a deprotonated aglycone.

Troubleshooting Guide: Addressing Poor Fragmentation of this compound

This guide provides a systematic approach to improving the fragmentation of this compound in your mass spectrometry experiments.

Issue 1: The MS/MS spectrum is dominated by the precursor ion with little to no fragmentation.

This suggests that the collision energy is insufficient to induce fragmentation of the stable precursor ion.

Troubleshooting Steps:

  • Optimize Collision Energy (CE): Gradually increase the collision energy in your MS/MS method. It is recommended to perform a CE ramp experiment to identify the optimal energy that produces the desired fragmentation without excessive signal loss.

  • Select the Appropriate Ionization Mode: While Electrospray Ionization (ESI) is commonly used, the polarity can significantly impact fragmentation.

    • Negative Ion Mode: For phenolic compounds, negative ion mode (ESI-) can be more sensitive and may yield different fragmentation patterns.[2]

    • Positive Ion Mode: In positive ion mode (ESI+), consider the formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) as they can have different fragmentation behaviors.

  • Consider In-Source Fragmentation: In-source fragmentation, also known as in-source collision-induced dissociation (CID), can be a useful technique to induce fragmentation before the ions enter the mass analyzer.[3] This is achieved by increasing the fragmentor or cone voltage.

    • Experiment with Fragmentor/Cone Voltage: Systematically increase the fragmentor/cone voltage to find a balance between precursor ion intensity and the generation of fragment ions. An optimized value can provide both sensitive full-scan data and valuable fragmentation information.[3]

Table 2: Recommended Starting Parameters for MS Method Optimization

ParameterStarting RecommendationOptimization Strategy
Ionization Mode ESI NegativeCompare with ESI Positive for sensitivity and fragmentation.
Collision Energy 10-40 eVPerform a ramp experiment to find the optimal energy for desired fragments.
Fragmentor/Cone Voltage 100 VGradually increase to induce in-source fragmentation.
Collision Gas Pressure Manufacturer's recommendationCan be slightly increased to enhance collision frequency.
Issue 2: The MS/MS spectrum shows only the neutral loss of the glucose moiety and no further fragmentation of the aglycone.

This is a common issue with glycosides where the glycosidic bond is highly labile.

Troubleshooting Steps:

  • Utilize MSⁿ (Tandem MS) Experiments: If your instrument is capable, perform MS³ experiments.

    • Workflow: In the first stage (MS²), isolate the precursor ion and generate the aglycone fragment. In the second stage (MS³), isolate the aglycone fragment and apply further collision energy to induce its fragmentation. This will provide detailed structural information about the aglycone.

  • Employ Alternative Fragmentation Techniques: If available, explore alternative fragmentation methods that may impart energy more "softly" or to different parts of the molecule.

    • Higher-Energy Collisional Dissociation (HCD): Can sometimes provide more extensive fragmentation compared to CID.

    • Electron-based dissociation methods (ExD): Techniques like Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) can be useful for preserving labile modifications and may offer complementary fragmentation information, though they are more commonly used for peptides and proteins.[4][5]

  • Chemical Derivatization: While a more involved approach, derivatization of the hydroxyl groups on the sugar or aglycone can alter the fragmentation pathways and potentially lead to more informative spectra.

Experimental Protocols

Protocol 1: Generic Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Phenolic Glycosides

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 1.8 µm) is a suitable starting point.[2]

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode).[2]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or 5 mM ammonium acetate.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Protocol 2: Direct Infusion Analysis for MS Parameter Optimization

For initial optimization of MS parameters without chromatography:

  • Prepare a standard solution of this compound (or a related compound) in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 µg/mL.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • In the instrument control software, set the scan mode to MS/MS and select the precursor ion of this compound ([M-H]⁻ at m/z 315.1 in negative mode or [M+H]⁺ at m/z 317.1 in positive mode).

  • Vary parameters such as collision energy, fragmentor/cone voltage, and collision gas pressure to observe the effect on the fragmentation pattern in real-time.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample This compound Sample Standard Prepare Standard Solution (e.g., 1 µg/mL) Sample->Standard LC_MS LC-MS Analysis Standard->LC_MS Quantitative/Qualitative Analysis Direct_Infusion Direct Infusion for Parameter Optimization Standard->Direct_Infusion Initial Optimization MS_MS MS/MS Fragmentation LC_MS->MS_MS Direct_Infusion->MS_MS Interpret Interpret Spectra MS_MS->Interpret Troubleshoot Troubleshoot Poor Fragmentation Interpret->Troubleshoot Troubleshoot->Direct_Infusion Re-optimize

Caption: A general workflow for the mass spectrometric analysis of this compound.

troubleshooting_logic Start Start: Poor Fragmentation of this compound Issue1 Issue: Low to No Fragment Ions Start->Issue1 Issue2 Issue: Only Neutral Loss of Sugar Moiety Start->Issue2 Sol1_1 Increase Collision Energy Issue1->Sol1_1 Sol1_2 Optimize Ionization Mode (Positive vs. Negative) Issue1->Sol1_2 Sol1_3 Use In-Source Fragmentation Issue1->Sol1_3 Sol2_1 Perform MS³ Experiment on Aglycone Ion Issue2->Sol2_1 Sol2_2 Try Alternative Fragmentation (HCD, etc.) Issue2->Sol2_2

Caption: A decision tree for troubleshooting poor fragmentation of this compound.

fragmentation_pathway cluster_this compound This compound (Precursor Ion) cluster_fragments Potential Fragments This compound [C₁₄H₂₀O₈+H]⁺ m/z 317.1 Aglycone Aglycone Ion [C₈H₁₀O₃+H]⁺ m/z 155.1 This compound->Aglycone Glycosidic Bond Cleavage Neutral_Loss - C₆H₁₀O₅ (Glucose) - 162.1 Da This compound->Neutral_Loss Loss_CH3 [Aglycone - CH₃]⁺ m/z 140.1 Aglycone->Loss_CH3 - CH₃ Loss_CO [Aglycone - CO]⁺ m/z 127.1 Aglycone->Loss_CO - CO

Caption: A proposed fragmentation pathway for this compound in positive ion mode.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Taxicatin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical methods for the quantification of Taxicatin, a glucoside of the flavonoid taxifolin. This document outlines experimental protocols, presents comparative performance data, and offers visualizations to aid in method selection and validation.

High-Performance Liquid Chromatography (HPLC): A High-Standard for Quantification

HPLC is a widely adopted technique for the quantification of flavonoids and their glycosides due to its high resolution, sensitivity, and specificity. A validated HPLC method provides reliable and reproducible results, crucial for quality control and research purposes.

Experimental Protocol for HPLC Quantification of this compound

This protocol is based on established methods for the analysis of taxifolin and its glycosides.

1. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade), acidified with 0.1% formic acid or acetic acid.

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acidified water (Solvent A) and acetonitrile or methanol (Solvent B). A typical gradient might start at 15% B, increasing to 75% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol). The extract may require filtration through a 0.45 µm syringe filter before injection.

5. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Alternative Analytical Methods: A Comparative Overview

While HPLC is a robust method, other techniques can be employed for this compound quantification, each with its own advantages and limitations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.

  • Advantages:

    • Superior sensitivity and selectivity compared to HPLC-UV.

    • Ability to confirm the identity of the analyte based on its mass-to-charge ratio.

    • Lower limits of detection and quantification.[1][2]

  • Disadvantages:

    • Higher equipment and operational costs.

    • Requires more specialized expertise for method development and maintenance.

UV-Visible Spectrophotometry

This technique measures the absorption of UV-Vis light by the analyte in a solution.

  • Advantages:

    • Simple, rapid, and cost-effective.

    • Widely available instrumentation.

  • Disadvantages:

    • Lower specificity; susceptible to interference from other compounds in the sample that absorb at the same wavelength.[3]

    • Generally less sensitive than chromatographic methods.

Thin-Layer Chromatography (TLC) with Densitometry

TLC separates components of a mixture on a thin layer of adsorbent material, and densitometry allows for quantification of the separated spots.

  • Advantages:

    • Low cost and high sample throughput.

    • Simplicity of operation.

  • Disadvantages:

    • Lower resolution and sensitivity compared to HPLC.

    • Quantification can be less precise.

Performance Data Comparison

The following table summarizes typical performance data for the quantification of taxifolin and its glycosides using different analytical methods. This data can be considered representative for the analysis of this compound.

ParameterHPLC-UV[4]LC-MS/MS[1][2]UV-Vis Spectrophotometry[5]TLC-Densitometry (Representative)
Linearity Range 0.1 - 100 µg/mL5.0 - 4280 ng/mL0.5 - 25 µg/mL1 - 10 µ g/spot
Correlation Coefficient (r²) > 0.995> 0.999> 0.996> 0.99
LOD 0.077 µg/mL--~0.3 µ g/spot
LOQ 0.234 µg/mL5.0 ng/mL-~0.9 µ g/spot
Accuracy (% Recovery) 97 - 102.1%> 75%-98 - 102%
Precision (%RSD) < 2%< 8%-< 2%

Visualizing the Workflow and Method Selection

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for HPLC method validation and a decision-making process for selecting the appropriate analytical method.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Column & Mobile Phase MD2 Optimize Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 SA1 Prepare Standard & Sample Solutions V6->SA1 SA2 Perform HPLC Analysis SA1->SA2 SA3 Quantify this compound SA2->SA3

Caption: Experimental workflow for HPLC method validation.

Method_Selection Start Start: Need to Quantify this compound Q1 High Sensitivity & Specificity Required? Start->Q1 Q2 Complex Matrix? Q1->Q2 No LCMS LC-MS/MS Q1->LCMS Yes Q3 High Throughput & Low Cost Priority? Q2->Q3 No HPLC HPLC-UV Q2->HPLC Yes UVVIS UV-Vis Q3->UVVIS No TLC TLC-Densitometry Q3->TLC Yes

References

A Comparative Analysis of the Cytotoxic Effects of Paclitaxel and Taxifolin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of the established chemotherapeutic agent, paclitaxel, and the naturally occurring flavonoid, taxifolin. This guide addresses the current landscape of available research, presenting experimental data, methodologies, and signaling pathways.

Disclaimer: Initial literature searches for "Taxicatin" yielded limited to no publicly available data on its cytotoxic effects against cancer cell lines. Therefore, a direct comparison with paclitaxel could not be conducted. This guide instead provides a comparative analysis of paclitaxel and taxifolin (dihydroquercetin), a structurally related flavonoid for which anticancer research is available.

Executive Summary

Paclitaxel is a potent, widely used chemotherapeutic agent with a well-documented mechanism of action involving microtubule stabilization, leading to cell cycle arrest and apoptosis. In contrast, taxifolin, a flavonoid found in various plants, has demonstrated promising anti-cancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of signaling pathways such as Wnt/β-catenin and PI3K/Akt. While paclitaxel exhibits high cytotoxicity at nanomolar concentrations, taxifolin generally requires micromolar concentrations to achieve similar effects. This guide provides a detailed comparison of their cytotoxic profiles based on available in vitro studies.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values for paclitaxel and taxifolin in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Paclitaxel in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure Time
Ovarian Carcinoma (Panel)Ovarian Cancer0.7 - 1.8 nMNot Specified
Various Human Tumors (Panel)Various Cancers2.5 - 7.5 nM24 hours[1]
SSCCSkin Scar Carcinoma>20 µM (less effective)Not Specified[2]

Table 2: IC50 Values of Taxifolin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ConcentrationExposure Time
HepG2Hepatocellular Carcinoma0.15 µM24 hours[3]
Huh7Hepatocellular Carcinoma0.22 µM24 hours[3]
SSCCSkin Scar Carcinoma20 µMNot Specified[2]
HCT-116Colon Cancer32 µg/mLNot Specified[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability. In brief, cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound (paclitaxel or taxifolin) for a specified duration. Following treatment, the MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells, forming purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The IC50 value is then calculated from the dose-response curve.

2. Clonogenic Assay:

This assay assesses the ability of single cells to proliferate and form colonies. Cells are treated with the cytotoxic agent for a defined period, after which they are harvested, counted, and re-plated at a low density in fresh medium. After a period of incubation (typically 1-2 weeks), the resulting colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.

Apoptosis and Cell Cycle Analysis

1. Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry:

This method is used to detect and quantify apoptosis. Cells are treated with the test compound, harvested, and then stained with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2. DAPI (4',6-diamidino-2-phenylindole) Staining:

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology. Cells undergoing apoptosis exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed by fluorescence microscopy after DAPI staining.

3. Cell Cycle Analysis by Flow Cytometry:

Cells are treated with the cytotoxic agent, harvested, and fixed (e.g., with ethanol). They are then treated with RNase to remove RNA and stained with a fluorescent DNA-intercalating dye such as propidium iodide. The DNA content of individual cells is then measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity, allowing for the detection of cell cycle arrest at specific checkpoints.

Signaling Pathways and Mechanisms of Action

Paclitaxel: Microtubule Stabilization and Apoptotic Induction

Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to the β-tubulin subunit of microtubules, paclitaxel prevents their depolymerization, leading to the formation of abnormal microtubule bundles and asters. This disruption of microtubule dynamics arrests cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

paclitaxel_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Taxifolin: A Multi-Targeted Approach to Cancer Cell Cytotoxicity

Taxifolin has been shown to induce apoptosis and cell cycle arrest in various cancer cells through the modulation of several signaling pathways. One notable pathway is the Wnt/β-catenin signaling pathway. In some cancers, taxifolin can inhibit this pathway, which is often aberrantly activated and contributes to cell proliferation and survival.[1][5] Additionally, taxifolin has been reported to suppress the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[2]

taxifolin_pathway taxifolin Taxifolin pi3k_akt PI3K/Akt/mTOR Pathway Inhibition taxifolin->pi3k_akt wnt_beta_catenin Wnt/β-catenin Pathway Modulation taxifolin->wnt_beta_catenin proliferation_inhibition Inhibition of Cell Proliferation pi3k_akt->proliferation_inhibition wnt_beta_catenin->proliferation_inhibition apoptosis Induction of Apoptosis proliferation_inhibition->apoptosis cytotoxicity_workflow cell_culture Cancer Cell Line Culture treatment Treatment with Test Compound cell_culture->treatment incubation Incubation treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubation->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) incubation->cell_cycle_analysis data_analysis Data Analysis and IC50 Determination cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis

References

A Comparative Toxicity Analysis: Taxicatin vs. Taxine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of taxicatin and taxine B, two prominent compounds found in the yew tree (Taxus species). While both contribute to the plant's toxicity, a significant disparity exists in the available research, with a substantial body of evidence detailing the potent cardiotoxicity of taxine B, while quantitative toxicological data for this compound remains largely unavailable. This document summarizes the current state of knowledge, presents available data, and outlines experimental protocols relevant to the toxicological assessment of these compounds.

Executive Summary

Taxine B is widely recognized as the principal toxic alkaloid in yew, exerting its effects through the blockade of cardiac sodium and calcium channels, leading to severe cardiotoxicity. In contrast, this compound, a glycoside, is primarily utilized in forensic toxicology as a marker for yew ingestion, and its specific toxicity has not been quantitatively characterized. This guide will delve into the known toxicological parameters, mechanisms of action, and relevant experimental methodologies for both compounds.

Quantitative Toxicity Data

A significant challenge in directly comparing the toxicity of this compound and taxine B is the lack of specific quantitative data for this compound. The available acute toxicity data primarily pertains to a mixture of taxine alkaloids.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Confidence Interval (95%)
Taxine (mixture) MouseOral (p.o.)19.7216.84 - 23.09[1]
MouseIntraperitoneal (i.p.)21.8819.66 - 24.35[1]
RatSubcutaneous (s.c.)20.1818.35 - 22.20[1]
Taxine B --Not explicitly reported-
This compound --Data not available-

Note: Taxine B is consistently reported to be the most toxic of the taxine alkaloids, suggesting its individual LD50 value is likely lower than that of the taxine mixture.[2][3] The absence of LD50 data for this compound prevents a direct quantitative comparison.

Mechanism of Action

Taxine B: A Potent Cardiotoxin

Taxine B's mechanism of action is well-documented and centers on its profound effects on cardiac myocytes.[2][3] It functions as a potent antagonist of both voltage-gated sodium (Na+) and calcium (Ca2+) channels within these cells.[2][3]

This dual blockade disrupts the normal cardiac action potential, leading to:

  • Bradycardia: Slowing of the heart rate.

  • Depressed Myocardial Contractility: Reduced force of the heart's contractions.

  • Conduction Delays and Arrhythmias: Irregular heartbeats.[3]

The signaling pathway below illustrates the mechanism of taxine B-induced cardiotoxicity.

TaxineB_Toxicity_Pathway TaxineB Taxine B NaChannel Voltage-gated Sodium Channel (Nav1.5) TaxineB->NaChannel Blocks CaChannel Voltage-gated Calcium Channel (Cav1.2) TaxineB->CaChannel Blocks NaInflux Decreased Na+ Influx CaInflux Decreased Ca2+ Influx Depolarization Reduced Rate of Depolarization NaInflux->Depolarization Contractility Depressed Myocardial Contractility CaInflux->Contractility APDuration Altered Action Potential Duration Depolarization->APDuration Bradycardia Bradycardia Contractility->Bradycardia Arrhythmia Arrhythmias APDuration->Arrhythmia

Mechanism of Taxine B Cardiotoxicity
This compound: An Undefined Role in Toxicity

The specific mechanism of toxicity for this compound has not been elucidated. It is known to be a glycoside of 3,5-dimethoxyphenol. While the parent yew plant's toxicity is attributed to a combination of alkaloids and glycosides, the direct contribution and mechanism of this compound remain an area for future research.[4]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50 Determination)

The determination of the median lethal dose (LD50) is a standard method for assessing acute toxicity. The following protocol is based on the OECD 423 guideline (Acute Toxic Class Method).

Objective: To determine the LD50 of a test substance after a single oral dose.

Materials:

  • Test substance (this compound or Taxine B)

  • Vehicle for administration (e.g., water, corn oil)

  • Healthy, young adult rodents (e.g., rats or mice), typically females.

  • Oral gavage needles

  • Animal housing and care facilities

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: A single dose of the test substance is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.

  • Stepwise Procedure: The study proceeds in a stepwise manner, with subsequent groups of animals being dosed at higher or lower fixed doses depending on the outcome of the previous step.

  • LD50 Estimation: The LD50 is estimated based on the dose levels at which mortality is observed.

The logical workflow for this protocol is depicted below.

LD50_Workflow Start Start: Select Initial Dose Level (e.g., 300 mg/kg) Dose Administer Single Oral Dose to Group of 3 Animals Start->Dose Observe Observe for 14 Days (Mortality and Clinical Signs) Dose->Observe Outcome1 Outcome? Observe->Outcome1 DoseLower Dose Next Group at Lower Dose Level Outcome1->DoseLower Mortality ≥ 2/3 DoseHigher Dose Next Group at Higher Dose Level Outcome1->DoseHigher Mortality ≤ 1/3 Stop Stop: Estimate LD50 Outcome1->Stop Clear Outcome DoseLower->Dose DoseHigher->Dose

OECD 423 Acute Oral Toxicity Workflow
In Vitro Cardiotoxicity Assessment using Human iPSC-Derived Cardiomyocytes

This protocol outlines a method for assessing the cardiotoxic potential of compounds by measuring changes in intracellular calcium dynamics in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Objective: To evaluate the effects of this compound and taxine B on cardiomyocyte function in vitro.

Materials:

  • hiPSC-derived cardiomyocytes

  • Cell culture reagents and plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Test compounds (this compound and Taxine B) dissolved in a suitable vehicle (e.g., DMSO)

  • High-content imaging system or fluorescence plate reader

Procedure:

  • Cell Culture: hiPSC-CMs are cultured to form a spontaneously beating syncytium.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: Various concentrations of the test compounds are added to the cells.

  • Calcium Transient Measurement: The fluorescence intensity, which corresponds to intracellular calcium levels, is measured over time to record calcium transients (spikes).

  • Data Analysis: Parameters such as beat rate, peak amplitude, and decay time of the calcium transients are analyzed to assess compound-induced effects.

The workflow for this in vitro assay is visualized below.

in_vitro_cardiotoxicity_workflow start Start culture Culture hiPSC-derived cardiomyocytes start->culture dye_loading Load cells with calcium indicator dye culture->dye_loading compound_addition Add test compounds (this compound or Taxine B) dye_loading->compound_addition ca_imaging Measure calcium transients (fluorescence imaging) compound_addition->ca_imaging data_analysis Analyze beat rate, amplitude, and decay ca_imaging->data_analysis end End: Assess Cardiotoxicity data_analysis->end

In Vitro Cardiotoxicity Assay Workflow

Conclusion

The current body of scientific literature strongly indicates that taxine B is a significantly more toxic compound than this compound, primarily due to its potent cardiotoxic effects mediated by the blockade of crucial ion channels in cardiomyocytes. While this compound is a known constituent of the toxic yew plant, its individual toxicological profile remains undefined, and it is not considered the primary toxic agent. Further research, including direct comparative in vivo and in vitro studies as outlined in the experimental protocols, is necessary to quantitatively assess the toxicity of this compound and to fully understand its contribution to the overall toxicity of Taxus species. For drug development professionals, the well-established cardiotoxicity of taxine B serves as a critical cautionary example of natural product toxicity that necessitates rigorous screening for ion channel activity in new chemical entities.

References

A Comparative Guide to the Cross-Validation of Taxicatin Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Taxicatin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for closely related taxane alkaloids, providing a robust framework for the analysis of this compound.

Introduction to this compound Analysis

This compound, a glycoside found in various species of the yew plant (Taxus), is a compound of growing interest in phytochemical and pharmacological research.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts. This guide offers a comparative overview of the two most prevalent analytical techniques, HPLC-UV and LC-MS/MS, to assist researchers in selecting the most appropriate method for their specific needs. While direct cross-validation studies for this compound are not extensively documented, this guide constructs a comparison based on validated methods for analogous taxane compounds.

Comparative Analysis of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, contingent on the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods tailored for the analysis of taxane-like compounds.

ParameterHPLC-UV (Estimated)LC-MS/MS (for Taxine B)Reference
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.4 ng/g[3][4]
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL2 ng/g[3][4]
Linearity Range 1 - 100 µg/mL0.1 - 500 ng/g[3][4]
Accuracy (% Recovery) 98 - 102%~86% (SPE recovery)[3]
Precision (% RSD) < 2%< 15%
Selectivity ModerateHigh
Cost LowerHigher
Throughput HigherLower

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the key steps for both HPLC-UV and LC-MS/MS analysis of this compound, based on established protocols for similar analytes.

HPLC-UV Method

This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.

Sample Preparation:

  • Extraction: Macerate 1g of dried plant material or dissolve a known quantity of extract in 10 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 227 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices. The following protocol is adapted from a validated method for the analysis of taxine B.[3][5]

Sample Preparation (Solid-Phase Extraction - SPE): [3][5]

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load 1 mL of the sample (e.g., plasma, urine) onto the cartridge.

  • Washing: Wash the cartridge with water to remove interfering substances.

  • Elution: Elute this compound with methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined. For the related taxine B, the transition is m/z 584.2 -> 194.3.[3]

Visualization of Key Processes

General Analytical Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for this compound.

Analytical Method Workflow cluster_Dev Method Development cluster_Val Method Validation cluster_App Application Dev_Start Define Analytical Requirements Dev_Selection Select Method (HPLC-UV or LC-MS/MS) Dev_Start->Dev_Selection Dev_Optimization Optimize Parameters (Mobile Phase, Gradient, etc.) Dev_Selection->Dev_Optimization Val_Params Define Validation Parameters (LOD, LOQ, Linearity, etc.) Dev_Optimization->Val_Params Val_Execution Execute Validation Experiments Val_Params->Val_Execution Val_Analysis Analyze Data and Assess Performance Val_Execution->Val_Analysis App_Sample Sample Analysis Val_Analysis->App_Sample App_Report Report Results App_Sample->App_Report

Caption: General workflow for analytical method development and validation.

Proposed Signaling Pathway for Taxane Alkaloids

While the specific signaling pathway for this compound is not well-elucidated, taxine alkaloids, as a class, are known to exert their cytotoxic effects by modulating ion channel activity in excitable cells, such as cardiac myocytes.[6] This disruption of ion homeostasis can lead to apoptosis.

Taxane Alkaloid Signaling Pathway This compound This compound IonChannels Voltage-Gated Ca²⁺ & Na⁺ Channels This compound->IonChannels Inhibition IonInflux Disrupted Ion Homeostasis IonChannels->IonInflux Mitochondria Mitochondrial Dysfunction IonInflux->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of taxane-induced apoptosis via ion channel modulation.

Conclusion

The choice between HPLC-UV and LC-MS/MS for this compound analysis will depend on the specific research question and available resources. HPLC-UV provides a cost-effective and robust method for routine quantification, particularly for in-process controls and analysis of raw materials. In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity detection, and complex matrix analysis. For comprehensive characterization and validation, a cross-validation approach, where samples are analyzed by both methods, can provide the highest level of confidence in the analytical results.

References

Comparative Analysis of the Structural-Activity Relationship of Taxane Analogs from Taxus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Taxus, commonly known as yew, is a rich source of bioactive diterpenoids, with paclitaxel (Taxol®) being the most prominent example used in cancer chemotherapy. While the structural-activity relationship (SAR) of paclitaxel and its analogs is extensively studied, less is known about other taxane derivatives found in Taxus species, such as taxicatin, a glycoside. This guide provides a comparative analysis of the SAR of taxane analogs, drawing from available data on compounds isolated from Taxus species to infer potential relationships for less-studied molecules like this compound. The focus is on cytotoxic activity against cancer cell lines, with detailed experimental protocols and visualizations to aid in the design of future drug development studies.

Cytotoxic Activity of Taxchinin A and Brevifoliol Derivatives

While direct SAR studies on a series of this compound analogs are limited in the current literature, research on other taxanes from Taxus provides valuable insights. A study on the synthesis and cytotoxic evaluation of twenty-one derivatives of taxchinin A and brevifoliol against the human non-small cell lung cancer (A549) cell line offers a compelling case study.[1][2] Nine of these derivatives exhibited potent cytotoxic activity, with IC50 values ranging from 0.48 to 6.22 μM.[1][2]

CompoundModificationIC50 (μM) against A549 cells
Taxchinin A (Parent)-> 10
Brevifoliol (Parent)-> 10
11 (5-Oxo-13-TBDMS-taxchinin A)Oxidation at C5 and TBDMS protection at C130.48
15 (5-Oxo-13,15-epoxy-13-epi-taxchinin A)Oxidation at C5 and formation of an epoxide ring0.75
13 (5-Oxo-taxchinin A)Oxidation at C53.16
4 Modification at C56.22
6 Modification at C135.88
12 Modification at C5 and C134.56
17 Modification at C133.84
18 Modification at C134.12
19 Modification at C135.15
Cisplatin (Positive Control)-8.56

Key Findings from the SAR Analysis:

  • The presence of an exocyclic unsaturated ketone at ring C was identified as a crucial structural element for cytotoxic activity.[2]

  • In contrast, the α,β-unsaturated ketone moiety at ring A did not significantly impact activity.[2]

  • The enhanced cytotoxicity of derivatives 11 and 15 is suggested to be due to conformational changes in the taxane rings.[2]

Taxinine Analogs as Multidrug Resistance Reversal Agents

Interestingly, some taxane analogs exhibit biological activities other than direct cytotoxicity. A study on novel taxinine analogues demonstrated their potential as multidrug resistance (MDR) reversal agents in cancer cells.[3] Three synthesized taxinine analogs were shown to possess MDR-reversal activity in the KB/V cell line.[3] In vivo studies further confirmed that one of these analogs, in combination with the chemotherapeutic drug vincristine (VCR), significantly inhibited the growth of VCR-resistant tumor xenografts.[3] This highlights the diverse pharmacological profiles that can be achieved through structural modifications of the taxane scaffold.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the taxane analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound analogs or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 μM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Cellular Mechanisms

To better understand the relationships between chemical structures and their biological effects, as well as the underlying cellular mechanisms, graphical representations are invaluable.

SAR_Logic cluster_structure Chemical Structure Modification cluster_activity Biological Activity Assessment Parent_Compound Parent Taxane (e.g., Taxchinin A) Modification Structural Modification (e.g., Oxidation, Epoxidation) Parent_Compound->Modification Synthesis Analog Taxane Analog Modification->Analog Cytotoxicity Cytotoxic Activity (IC50 Value) Analog->Cytotoxicity Leads to MDR_Reversal MDR Reversal Activity Analog->MDR_Reversal Can lead to SAR Structure-Activity Relationship Cytotoxicity->SAR Informs MDR_Reversal->SAR Informs

Caption: Logical workflow for establishing the structure-activity relationship of taxane analogs.

MDR_Reversal Drug Chemotherapeutic Drug MDR_Cell Multidrug Resistant Cancer Cell Drug->MDR_Cell Enters Cell_Death Cell Death Drug->Cell_Death Induces Efflux_Pump Efflux Pump (e.g., P-glycoprotein) MDR_Cell->Efflux_Pump Expresses Efflux_Pump->Drug Pumps out MDR_Reversal_Agent MDR Reversal Agent (e.g., Taxinine Analog) MDR_Reversal_Agent->Efflux_Pump Inhibits

Caption: Mechanism of action for multidrug resistance (MDR) reversal agents.

Conclusion and Future Directions

The available data, primarily from taxane diterpenoids like taxchinin A and taxinine, suggest that specific structural modifications can significantly enhance cytotoxic activity or introduce novel pharmacological properties such as MDR reversal. While a comprehensive SAR for this compound glycoside analogs remains to be established, the findings from related compounds provide a solid foundation for future research.

Future studies should focus on the semi-synthesis or total synthesis of a library of this compound analogs with systematic modifications to both the aglycone and the glycosidic moieties. Evaluating these analogs in a panel of cancer cell lines will be crucial for elucidating the key structural features required for cytotoxicity and other biological activities. Such studies will not only expand our understanding of the SAR of this class of natural products but also pave the way for the development of novel and more effective anticancer agents derived from the rich chemical diversity of the Taxus genus.

References

Comparative Analysis of Taxicatin Content in Taxus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of taxicatin content in various Taxus species, tailored for researchers, scientists, and professionals in drug development. While direct comparative studies on this compound are limited, this document synthesizes available information and outlines established methodologies for its quantification.

Introduction to this compound

This compound is a cyanogenic glycoside found in plants of the Taxus genus, commonly known as yews. While much of the phytochemical research on Taxus species has focused on anticancer taxanes like paclitaxel, this compound and its aglycone, 3,5-dimethoxyphenol (3,5-DMP), are recognized as important markers for the identification of Taxus material.[1][2][3] The presence and concentration of this compound are of interest for taxonomic differentiation, toxicological studies, and understanding the biosynthesis of secondary metabolites in yews.

Quantitative Comparison of this compound Content

The following table provides an illustrative comparison of potential this compound content, presented as 3,5-DMP yield, in various Taxus species. Note: This data is hypothetical and intended for illustrative purposes to guide future comparative studies.

Taxus SpeciesPlant PartMethod of AnalysisEstimated 3,5-DMP Yield (µg/g dry weight)Reference
Taxus baccataNeedlesHPLC-MS/MS after enzymatic hydrolysis110 µg/L (in cardiac blood after ingestion)[4]
Taxus cuspidataNeedlesGC-MS after enzymatic hydrolysisData Not Available
Taxus brevifoliaBarkLC-MS/MS after enzymatic hydrolysisData Not Available
Taxus mediaNeedlesUPLC-MS/MS after enzymatic hydrolysisData Not Available

This value is from a toxicological report following ingestion and not a direct measurement from the plant material. It serves as an indicator of the presence of this compound.[4]

Experimental Protocols

Extraction and Quantification of this compound (via 3,5-DMP)

This protocol describes a general method for the quantification of this compound in Taxus plant material by measuring its aglycone, 3,5-dimethoxyphenol, after enzymatic hydrolysis.

Objective: To determine the concentration of this compound in different Taxus species by quantifying 3,5-DMP.

Materials:

  • Dried and powdered Taxus plant material (needles, bark, etc.)

  • Phosphate buffer (pH 6.0)

  • β-glucosidase solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol (HPLC grade)

  • 3,5-dimethoxyphenol standard

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Gas Chromatography-Mass Spectrometry (GC-MS) system (alternative to HPLC)

Procedure:

  • Sample Preparation: Weigh 1 gram of dried, powdered Taxus plant material into a centrifuge tube.

  • Extraction: Add 10 mL of phosphate buffer (pH 6.0) to the sample and vortex thoroughly.

  • Enzymatic Hydrolysis: Add 1 mL of β-glucosidase solution to the mixture. Incubate at 37°C for 2 hours to ensure complete hydrolysis of this compound to 3,5-DMP and glucose.

  • Liquid-Liquid Extraction: After incubation, add 10 mL of ethyl acetate to the tube. Vortex for 5 minutes and then centrifuge to separate the layers.

  • Collection of Organic Phase: Carefully collect the upper ethyl acetate layer, which contains the 3,5-DMP.

  • Drying: Pass the ethyl acetate extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol.

  • Analysis:

    • HPLC-UV/MS: Inject an aliquot of the reconstituted sample into the HPLC system. Use a C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile) for separation. Detect 3,5-DMP using a UV detector at an appropriate wavelength or a mass spectrometer for higher specificity and sensitivity.

    • GC-MS: For GC-MS analysis, the extracted 3,5-DMP may require derivatization to improve its volatility and chromatographic behavior.

  • Quantification: Prepare a calibration curve using the 3,5-dimethoxyphenol standard. Calculate the concentration of 3,5-DMP in the sample based on the calibration curve. The this compound content can then be estimated based on the molecular weights of this compound and 3,5-DMP.

Visualizations

Putative Biosynthetic Pathway of this compound

The specific biosynthetic pathway for this compound has not been fully elucidated. However, it is expected to follow the general pathway for cyanogenic glycosides derived from amino acids.[5][6][7]

Taxicatin_Biosynthesis AminoAcid Amino Acid (Precursor) N_Hydroxyamino_Acid N-Hydroxyamino Acid AminoAcid->N_Hydroxyamino_Acid CYP79 Aldoxime Aldoxime N_Hydroxyamino_Acid->Aldoxime Nitrile Nitrile Aldoxime->Nitrile CYP71 alpha_Hydroxynitrile α-Hydroxynitrile (Cyanohydrin) Nitrile->alpha_Hydroxynitrile CYP71 This compound This compound (Cyanogenic Glycoside) alpha_Hydroxynitrile->this compound UGT

Caption: Putative biosynthetic pathway of this compound in Taxus species.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the workflow for a comparative analysis of this compound content in different Taxus species.

Experimental_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison T_baccata Taxus baccata Drying Drying T_baccata->Drying T_cuspidata Taxus cuspidata T_cuspidata->Drying T_brevifolia Taxus brevifolia T_brevifolia->Drying Grinding Grinding Drying->Grinding Extraction Extraction Grinding->Extraction Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Extraction->Hydrolysis Quantification Quantification of 3,5-DMP (HPLC-MS/MS or GC-MS) Hydrolysis->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

References

Evaluating Taxicatin as a Biomarker for Yew Poisoning: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yew (genus Taxus) poisoning is a serious and often fatal occurrence due to the presence of a complex mixture of toxic alkaloids, primarily taxines. Rapid and accurate diagnosis is critical for patient management. Historically, diagnosis has relied on circumstantial evidence and the identification of plant material. However, modern analytical techniques have paved the way for the use of chemical biomarkers. This guide provides a comprehensive evaluation of taxicatin and its aglycone, 3,5-dimethoxyphenol (3,5-DMP), as biomarkers for yew poisoning, comparing their performance with the direct measurement of taxine alkaloids.

Executive Summary

The primary cardiotoxic agents in yew are taxine alkaloids, with taxine B being the most potent. While the detection of 3,5-dimethoxyphenol, a metabolic product of this compound, can indicate yew ingestion, it is not as reliable as the direct measurement of taxine alkaloids, particularly taxine B. In several documented cases, especially non-fatal poisonings, taxine alkaloids have been detected in biological samples even when 3,5-DMP was absent. Therefore, for a definitive diagnosis of yew poisoning, the analysis of taxine alkaloids is recommended.

Comparative Analysis of Biomarkers

The ideal biomarker for yew poisoning should be sensitive, specific, and its concentration should correlate with the severity of intoxication. Here, we compare this compound (via its metabolite 3,5-DMP) and taxine alkaloids based on these criteria.

BiomarkerAdvantagesDisadvantages
This compound (as 3,5-DMP) - Present in all Taxus species.[1] - Can be detected using GC-MS and LC-MS/MS.- Not specific to yew, as it is a component of other plants and fruits.[2] - May not be detected in all cases of yew poisoning, particularly in non-fatal intoxications.[2] - Shorter detection window compared to taxine alkaloids.
Taxine Alkaloids (Taxine A & B) - Direct indicators of exposure to the primary toxic compounds. - Highly specific to Taxus species. - Longer detection window in biological fluids. - Concentrations may correlate better with the severity of cardiotoxicity.- Taxine B can be unstable in post-mortem samples.[3] - Requires more specialized and sensitive analytical methods (LC-MS/MS).

Quantitative Data from Case Studies

The following tables summarize the concentrations of 3,5-DMP and various taxine alkaloids found in biological samples from fatal yew poisoning cases. It is important to note that concentrations can vary significantly based on the amount of yew ingested, the time elapsed since ingestion, and individual metabolic differences.

Table 1: Concentrations of 3,5-Dimethoxyphenol (3,5-DMP) in Fatal Yew Poisoning Cases

CaseBlood (ng/mL)Urine (ng/mL)Gastric Contents (ng/g)Bile (ng/mL)Reference
11465636050[1]
282PresentPresent-[4][5]
3417PresentPresent-[4][5]
431 - 528 (cardiac blood)PresentPresent-[6]
5110 (cardiac blood)7250 (23,000 after hydrolysis)PresentPresent[7]

Table 2: Concentrations of Taxoids in a Fatal Yew Poisoning Case

AnalyteCardiac Blood (µg/L)Femoral Blood (µg/L)Urine (µg/L)Bile (µg/L)Stomach Content (µg/L)
Paclitaxel (Taxol A)<0.5<0.514.94.5
10-Deacetyltaxol1.20.851510
Baccatin III2.51.5205030
10-Deacetylbaccatin III127.3200290132
Cephalomannine (Taxol B)<0.5<0.5286
3,5-DMP 110 -7250 --

Data from Grobosch et al., 2012[7]

Experimental Protocols

Accurate quantification of these biomarkers is essential. Below are summaries of commonly used analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3,5-Dimethoxyphenol

This method is suitable for the detection of 3,5-DMP in various biological matrices.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of sample (blood, urine, or bile) or 1 g of homogenized gastric content, add an internal standard (e.g., 5-methoxyresorcinol).

  • Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate.

  • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).

  • Incubate at 70°C for 20 minutes to form trimethylsilyl (TMS) derivatives of 3,5-DMP.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: VF-DA capillary column (12 m x 0.2 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.20 mL/min.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program: Initial temperature of 70°C, ramp to 180°C at 40°C/min, then to 300°C at 15°C/min, and hold for 2 minutes.

  • Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions of the derivatized 3,5-DMP and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Taxine Alkaloids and 3,5-DMP

LC-MS/MS offers higher sensitivity and specificity and is the preferred method for the simultaneous analysis of multiple yew toxins.

1. Sample Preparation (Solid-Phase Extraction or Liquid-Liquid Extraction):

  • For Taxine Alkaloids: Perform solid-phase extraction (SPE) using a C18 cartridge.

  • For 3,5-DMP and other taxoids: A liquid-liquid extraction under alkaline conditions can be employed.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: HPLC system such as Agilent 1200 series or equivalent.

  • Column: Kinetex C18 (100 x 3 mm, 2.6 µm) or similar reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both with additives like formic acid or ammonium formate.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., AB Sciex QTRAP 5500) with an electrospray ionization (ESI) source.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for the selective and sensitive quantification of each target analyte by monitoring specific precursor-to-product ion transitions.

Mechanism of Toxicity and Signaling Pathway

The primary toxic effects of yew are cardiotoxic, caused by the blockade of cardiac sodium and calcium channels by taxine alkaloids, particularly taxine B.[8][9][10] This disruption of ion flux leads to delayed atrioventricular conduction, arrhythmias, and potentially cardiac arrest.

yew_toxicity_pathway yew Yew Ingestion taxines Taxine Alkaloids (Taxine B) yew->taxines channels Cardiac Na+ and Ca2+ Channel Blockade taxines->channels ion_flux Disrupted Ion Flux channels->ion_flux conduction Delayed AV Conduction (Widened QRS) ion_flux->conduction arrhythmias Arrhythmias (Ventricular Tachycardia) ion_flux->arrhythmias arrest Cardiac Arrest conduction->arrest arrhythmias->arrest biomarker_workflow yew_ingestion Yew Ingestion This compound This compound (Glycoside) yew_ingestion->this compound taxine_alkaloids Taxine Alkaloids (Taxine A, Taxine B) yew_ingestion->taxine_alkaloids metabolism Metabolism This compound->metabolism detection Analytical Detection taxine_alkaloids->detection dmp 3,5-Dimethoxyphenol (3,5-DMP) metabolism->dmp dmp->detection gcms GC-MS detection->gcms 3,5-DMP lcmsms LC-MS/MS detection->lcmsms Taxines & 3,5-DMP

References

A Comparative Analysis of Taxicatin's Mechanism of Action Against Other Cardiotoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the molecular mechanisms of taxicatin, a cardiotoxic component of the yew plant (Taxus spp.), with other well-characterized cardiotoxins. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this document aims to serve as a valuable resource for researchers in toxicology and pharmacology.

Introduction to Cardiotoxins

Cardiotoxins are a diverse group of naturally occurring or synthetic substances that exert toxic effects on the heart. Their mechanisms of action are varied, often targeting critical components of cardiac myocyte function, such as ion channels, pumps, and receptors. Understanding these mechanisms is crucial for the development of novel therapeutics and for managing poisoning cases. This guide focuses on comparing the effects of this compound with other notable cardiotoxins, including the cardiac glycosides ouabain and digoxin, and the sodium channel activators grayanotoxin and aconitine.

Mechanisms of Action

The cardiotoxicity of these compounds stems from their distinct interactions with key proteins involved in cardiac electrophysiology and contractility.

This compound and Taxine Alkaloids

This compound is a glycoside found alongside other taxine alkaloids, with taxine B being the most cardiotoxic component. The primary mechanism of action for taxine alkaloids is the blockade of both voltage-gated sodium (Nav) and calcium (Cav) channels in cardiomyocytes. This dual blockade disrupts the normal cardiac action potential, leading to a range of effects including bradycardia, hypotension, and conduction delays[1][2][3][4][5][6][7]. The inhibition of these channels reduces the influx of positive ions necessary for depolarization and plateau phases of the action potential, ultimately depressing myocardial contractility[2][3].

Ouabain and Digoxin (Cardiac Glycosides)

Ouabain and digoxin are well-known cardiac glycosides that act by inhibiting the Na+/K+-ATPase pump on the cardiomyocyte membrane[8][9]. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the Na+/Ca2+ exchanger, causing a decrease in calcium efflux and a subsequent increase in intracellular calcium concentration. The increased availability of intracellular calcium enhances the contractility of the heart muscle, which is the basis for their therapeutic use in heart failure. However, at toxic concentrations, this mechanism can lead to calcium overload, resulting in arrhythmias and cell death.

Grayanotoxin and Aconitine (Sodium Channel Activators)

Grayanotoxin, found in plants of the Ericaceae family, and aconitine, from Aconitum species, are potent cardiotoxins that target voltage-gated sodium channels[10][11][12][13][14]. Unlike taxine alkaloids that block these channels, grayanotoxin and aconitine bind to neurotoxin binding site 2 on the alpha subunit of the sodium channel, causing the channel to remain persistently open[10][12][13]. This leads to a constant influx of sodium ions, prolonged depolarization of the cell membrane, and uncontrolled firing of action potentials, resulting in severe arrhythmias[10][11].

Quantitative Comparison of Cardiotoxin Potency

The following table summarizes the available quantitative data on the potency of the discussed cardiotoxins. It is important to note that obtaining precise IC50 or EC50 values for taxine alkaloids on specific cardiac ion channels is challenging due to their complex nature.

CardiotoxinTargetActionPotency (IC50/EC50/Kd)Species/TissueReference
Taxine B Nav & Cav ChannelsInhibitionData not readily available-[2][3][4]
Ouabain Na+/K+-ATPaseInhibition~10 µM (for signaling)Rat heart[8]
Aconitine Nav ChannelsActivation (Partial Agonist)30-100 µM (human Nav1.5)Human[11]
Aconitine Nav ChannelsActivation (Partial Agonist)Kd = 1.2 µM (rat Nav1.2)Rat[11]
Aconitine Synaptosomal Na+/Ca2+ increaseActivationEC50 ~3 µM-[10]
Grayanotoxin Nav ChannelsActivationData not readily available-[1][14]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of cardiotoxins. Below are representative protocols for key experiments.

Patch-Clamp Electrophysiology for Ion Channel Analysis

Objective: To measure the effect of a cardiotoxin on the function of specific ion channels (e.g., Nav or Cav channels) in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig) by enzymatic digestion.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution mimicking physiological conditions.

  • Pipette Solution: Fill a glass micropipette with an internal solution that mimics the intracellular environment.

  • Giga-seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a resting potential (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps to elicit ion channel currents. For example, to study sodium channels, step the voltage from -80 mV to various potentials between -60 mV and +40 mV.

    • Record the resulting currents.

  • Toxin Application: Perfuse the cell with the external solution containing the cardiotoxin at various concentrations.

  • Data Analysis: Measure the peak current amplitude and other kinetic parameters (e.g., activation, inactivation) before and after toxin application to determine the toxin's effect and calculate IC50 or EC50 values[15][16][17][18][19].

Na+/K+-ATPase Activity Assay

Objective: To measure the inhibitory effect of a cardiotoxin (e.g., ouabain) on the activity of the Na+/K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: Isolate a membrane fraction rich in Na+/K+-ATPase from a suitable tissue source (e.g., heart, kidney).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Mg2+, Na+, and K+.

  • Assay Principle: The activity of the Na+/K+-ATPase is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

  • Experimental Groups:

    • Total ATPase activity: Incubate the membrane preparation with the reaction mixture.

    • Ouabain-insensitive ATPase activity: Incubate the membrane preparation with the reaction mixture in the presence of a high concentration of ouabain (to completely inhibit Na+/K+-ATPase).

    • Toxin-treated groups: Incubate the membrane preparation with the reaction mixture and varying concentrations of the test cardiotoxin.

  • Incubation: Incubate all samples at 37°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the concentration of Pi in each sample using a colorimetric method (e.g., malachite green assay).

  • Data Analysis:

    • Calculate the Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity.

    • Determine the percentage of inhibition at each toxin concentration and calculate the IC50 value[8][9][20].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Taxicatin_Mechanism This compound This compound (Taxine Alkaloids) Nav_Channel Voltage-Gated Na+ Channel This compound->Nav_Channel Inhibits Cav_Channel Voltage-Gated Ca2+ Channel This compound->Cav_Channel Inhibits Na_Influx Decreased Na+ Influx Nav_Channel->Na_Influx Ca_Influx Decreased Ca2+ Influx Cav_Channel->Ca_Influx AP Altered Action Potential Na_Influx->AP Ca_Influx->AP Contractility Decreased Myocardial Contractility AP->Contractility

Mechanism of Action of this compound.

Ouabain_Mechanism Ouabain Ouabain / Digoxin NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibits Na_Intra Increased Intracellular [Na+] NaK_ATPase->Na_Intra NCX Na+/Ca2+ Exchanger (Reversed) Na_Intra->NCX Ca_Intra Increased Intracellular [Ca2+] NCX->Ca_Intra Contractility Increased Myocardial Contractility Ca_Intra->Contractility Arrhythmia Arrhythmias (at toxic doses) Ca_Intra->Arrhythmia

Mechanism of Action of Ouabain/Digoxin.

Grayanotoxin_Aconitine_Mechanism Toxin Grayanotoxin / Aconitine Nav_Channel Voltage-Gated Na+ Channel (Site 2) Toxin->Nav_Channel Binds to Persistent_Activation Persistent Activation Nav_Channel->Persistent_Activation Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Arrhythmia Severe Arrhythmias Depolarization->Arrhythmia

Mechanism of Grayanotoxin and Aconitine.

Patch_Clamp_Workflow Start Start Isolate_Cells Isolate Cardiomyocytes Start->Isolate_Cells Prepare_Solutions Prepare External & Internal Solutions Isolate_Cells->Prepare_Solutions Form_Seal Form Giga-seal Prepare_Solutions->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Ion Channel Currents Whole_Cell->Record_Baseline Apply_Toxin Apply Cardiotoxin Record_Baseline->Apply_Toxin Record_Toxin_Effect Record Currents in Presence of Toxin Apply_Toxin->Record_Toxin_Effect Analyze_Data Analyze Data & Determine Potency Record_Toxin_Effect->Analyze_Data End End Analyze_Data->End

Patch-Clamp Experimental Workflow.

ATPase_Assay_Workflow Start Start Prepare_Membranes Isolate Membrane Fractions (Na+/K+-ATPase source) Start->Prepare_Membranes Setup_Reactions Set up Reaction Mixtures: - Total ATPase - Ouabain-insensitive - Toxin concentrations Prepare_Membranes->Setup_Reactions Incubate Incubate at 37°C Setup_Reactions->Incubate Measure_Pi Measure Inorganic Phosphate (Pi) Release Incubate->Measure_Pi Calculate_Activity Calculate Na+/K+-ATPase Activity & Inhibition Measure_Pi->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Na+/K+-ATPase Assay Workflow.

Conclusion

The cardiotoxicity of this compound, primarily through the action of its aglycone taxine B, is mechanistically distinct from other major classes of cardiotoxins. While cardiac glycosides like ouabain target the Na+/K+-ATPase pump and toxins like grayanotoxin and aconitine persistently activate sodium channels, taxine alkaloids exert their effect by blocking both sodium and calcium channels. This comparative analysis highlights the diverse molecular strategies employed by natural toxins to disrupt cardiac function and underscores the importance of detailed mechanistic studies in toxicology and drug development. The provided experimental protocols offer a foundation for researchers to further investigate the quantitative aspects of these interactions.

References

A Comparative Guide to the Validation of Analytical Methods for Taxicatin Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds in biological matrices is paramount. This guide provides a detailed comparison of two prevalent analytical methods applicable to the detection of Taxicatin and related compounds: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Due to the limited availability of specific validation data for this compound, this guide utilizes data from closely related compounds as proxies. For the LC-MS/MS method, we reference a validated procedure for the detection of Taxine B, a major toxic pseudo-alkaloid from the yew plant, structurally related to this compound. For the HPLC-UV method, we refer to a validated procedure for Taxifolin (also known as dihydroquercetin), a flavonoid that shares structural similarities with the non-alkaloidal portion of this compound.

Method Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the key validation parameters for the LC-MS/MS and HPLC-UV methods, offering a clear comparison of their capabilities.

Table 1: Performance Characteristics of LC-MS/MS for Taxine B Analysis in Blood
Validation ParameterPerformance Metric
Linearity Range 0.1 - 500 ng/g[1]
Limit of Detection (LOD) 0.4 ng/g[1]
Limit of Quantification (LOQ) 2 ng/g[1]
Recovery 86%[1]
Precision (RSD%) Intra-day: 1.9% - 3.8%, Inter-day: 2.7% - 5.4%
Accuracy 97.56% to 106.31%
Table 2: Performance Characteristics of HPLC-UV for Taxifolin Analysis in Plasma
Validation ParameterPerformance Metric
Linearity Range 0.03 - 5.0 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.11 µg/mL
Recovery 98.1% - 105.9%[2]
Precision (RSD%) Intra-day: 1.1% - 1.4%, Inter-day: Not Specified[2]
Accuracy 98.1% - 105.9%[2]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are the methodologies for the LC-MS/MS and HPLC-UV techniques discussed.

LC-MS/MS Method for Taxine Alkaloids

This method is designed for the sensitive and specific quantification of taxine alkaloids in biological samples like blood and urine.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 0.5 g of a biological sample (e.g., blood), add 2 mL of 0.01 M ammonium carbonate buffer (pH 9.3) and an internal standard (e.g., Docetaxel)[1].

  • Homogenize and centrifuge the mixture.

  • Load the supernatant onto a pre-conditioned C18 SPE column[1].

  • Wash the column with 1 mL of water and 1 mL of 0.01 M carbonate buffer.

  • Dry the column under vacuum.

  • Elute the analytes with methanol.

  • Evaporate the eluent to dryness and reconstitute the residue in the initial HPLC mobile phase[1].

2. Chromatographic Separation

  • Column: RP-18 column[1].

  • Mobile Phase: A gradient of 0.02 M ammonium acetate and methanol[1].

  • Flow Rate: 200 µL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometric Detection

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1].

  • Precursor Ion (for Taxine B/Isotaxine B): m/z 584.2[1].

  • Product Ions (for Taxine B/Isotaxine B): m/z 194.3 and m/z 107.1[1].

HPLC-UV Method for Taxifolin

This method is suitable for the quantification of taxifolin and similar flavonoids in plasma samples.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To a plasma sample, add an internal standard (e.g., Biochanin A)[3].

  • Perform enzymatic hydrolysis using β-glucuronidase and sulfatase to release conjugated forms of taxifolin[3].

  • Extract the analytes from the plasma using an organic solvent such as ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Separation

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[2].

  • Mobile Phase: A mixture of methanol and 0.3% acetic acid solution (e.g., 40:60 v/v)[2].

  • Elution: Isocratic[2].

  • Flow Rate: 1.0 mL/min[2].

3. UV Detection

  • Wavelength: 290 nm[2][3].

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood) Buffer_IS Add Buffer & Internal Standard Sample->Buffer_IS Homogenize Homogenize & Centrifuge Buffer_IS->Homogenize SPE Solid-Phase Extraction (SPE) Homogenize->SPE Elute Elute & Evaporate SPE->Elute Reconstitute Reconstitute Elute->Reconstitute HPLC HPLC Separation (RP-18 Column) Reconstitute->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for LC-MS/MS detection of Taxine Alkaloids.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis LLE Liquid-Liquid Extraction (LLE) Hydrolysis->LLE Evaporate Evaporate & Reconstitute LLE->Evaporate HPLC HPLC Separation (C18 Column) Evaporate->HPLC UV UV Detection (290 nm) HPLC->UV Quantification Quantification UV->Quantification

Caption: Workflow for HPLC-UV detection of Taxifolin.

References

A Comparative Guide to Taxicatin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of Taxicatin (also known as Taxifolin) is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

This compound, a dihydroflavonol abundant in plants such as larch (Larix spp.), pine (Pinus spp.), and fir (Abies spp.), has garnered significant interest for its antioxidant, anti-inflammatory, and cardioprotective properties. The choice of extraction method can significantly impact the yield, purity, and ultimately, the biological activity of the final extract. This comparison covers both conventional and modern extraction techniques, offering insights into their respective advantages and limitations.

Performance Comparison of this compound Extraction Techniques

The following table summarizes the performance of various this compound extraction methods based on data from several studies. It is important to note that the results are derived from different plant sources and experimental conditions, which may influence the outcomes.

Extraction TechniquePlant MaterialSolvent(s)Key ParametersYield (mg/g)Purity (%)Reference
Conventional Methods
Heating/RefluxLarix olgensis roots90% Ethanol90°C, 3 hours (3 cycles)Not specified95.0[1]
MacerationLarix wood powder60% EthanolRoom temperature, 24 hoursLower than modern methodsNot specified[2]
Soxhlet ExtractionPinus brutia pineconeNot specifiedNot specified(for total flavonoids)Not specifiedN/A
Modern Methods
Ultrasound-Assisted Extraction (UAE)Abies nephrolepis leaves50% Ethanol45 kHz, 39.25 min, 160 W, 59°C31.03 ± 1.51Not specified[3][4]
Microwave-Assisted Extraction (MAE)Larix gmelinii1.00 M [C4mim]Br (Ionic Liquid)14 min, 406 W18.63Not specifiedN/A
Supercritical Fluid Extraction (SFE)Pinus nigra barkCO2 with Ethanol43°C, 138 min34% recoveryNot specified[5]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below to facilitate their implementation in a laboratory setting.

Conventional Method: Heating and Reflux Extraction

This protocol is adapted from a study on the extraction of taxifolin from Larix olgensis roots[1].

Materials:

  • Dried and powdered Larix olgensis root (30-mesh sieve)

  • 90% Ethanol

  • Heating mantle with a round-bottom flask and reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Weigh 200 g of the powdered plant material and place it in a 2000 mL round-bottom flask.

  • Add 2000 mL of 90% ethanol to achieve a solid-to-liquid ratio of 1:10 (g/mL).

  • Set up the reflux apparatus and heat the mixture to 90°C.

  • Maintain the reflux for 3 hours.

  • After cooling, filter the extract to separate the solid residue.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract using a rotary evaporator under reduced pressure.

  • Dissolve the concentrated extract in hot water (80°C) and allow it to crystallize at 4°C.

  • The resulting crystals can be further purified by recrystallization.

Modern Method: Ultrasound-Assisted Extraction (UAE)

This protocol is based on the optimized conditions for taxifolin extraction from Abies nephrolepis leaves[3][4].

Materials:

  • Dried and powdered Abies nephrolepis leaves

  • 50% Ethanol

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

  • HPLC for analysis

Procedure:

  • Mix the powdered plant material with a 50% ethanol solution at a liquid-to-solid ratio of 25:1 (mL/g).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Set the ultrasonic frequency to 45 kHz and the power to 160 W.

  • Maintain the extraction temperature at 59°C.

  • Sonicate for a duration of 39.25 minutes.

  • After extraction, cool the mixture and filter it to separate the extract.

  • The resulting extract can be analyzed for taxifolin content using HPLC.

Modern Method: Microwave-Assisted Extraction (MAE)

The following protocol is derived from a study on taxifolin extraction from Larix gmelinii using an ionic liquid-based MAE method.

Materials:

  • Dried and powdered Larix gmelinii wood

  • 1.00 M 1-butyl-3-methylimidazolium bromide ([C4mim]Br) solution

  • Microwave extractor

  • Filtration apparatus

Procedure:

  • Soak 0.5 g of the powdered plant material in 7.5 mL of 1.00 M [C4mim]Br solution (liquid-solid ratio of 15:1 mL/g) for 2 hours at room temperature.

  • Place the mixture in the microwave extractor.

  • Set the microwave irradiation power to 406 W.

  • Apply microwave irradiation for 14 minutes.

  • After extraction, allow the sample to cool and then filter to obtain the extract.

Visualizing Workflows and Biological Pathways

To provide a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflows

Extraction_Workflows cluster_conventional Conventional Extraction cluster_modern Modern Extraction a1 Plant Material (Powdered) a2 Solvent Addition (e.g., 90% Ethanol) a1->a2 a3 Heating & Reflux (e.g., 90°C, 3h x3) a2->a3 a4 Filtration a3->a4 a5 Concentration (Rotary Evaporator) a4->a5 a6 Crystallization a5->a6 a7 This compound Extract a6->a7 b1 Plant Material (Powdered) b2 Solvent Addition (e.g., 50% Ethanol) b1->b2 b3 Energy Application (Ultrasound/Microwave) b2->b3 b4 Filtration b3->b4 b5 Analysis (HPLC) b4->b5

Caption: Comparative workflows of conventional and modern this compound extraction.

This compound's Impact on Cellular Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and survival.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_tgf TGF-β/Smad Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-catenin Pathway Taxicatin_pi3k This compound PI3K PI3K Taxicatin_pi3k->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Taxicatin_tgf This compound TGFb_R TGF-β Receptor Taxicatin_tgf->TGFb_R modulates Smad2_3 Smad2/3 TGFb_R->Smad2_3 Smad4 Smad4 Smad2_3->Smad4 Fibrosis Fibrosis Smad4->Fibrosis Taxicatin_nfkb This compound IKK IKK Taxicatin_nfkb->IKK inhibits IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB releases Inflammation Inflammation NFkB->Inflammation Taxicatin_wnt This compound GSK3b GSK-3β Taxicatin_wnt->GSK3b modulates bCatenin β-catenin GSK3b->bCatenin inhibits degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: this compound's modulatory effects on key cellular signaling pathways.

Conclusion

The selection of an appropriate extraction technique for this compound is a trade-off between yield, purity, processing time, cost, and environmental impact. Conventional methods like heating and reflux can achieve high purity but are often time and energy-intensive. Modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer significant advantages in terms of reduced extraction time and solvent consumption, making them more efficient and environmentally friendly alternatives. Supercritical Fluid Extraction, while having a higher initial investment, provides a green and highly selective method for obtaining pure compounds.

This guide provides a foundation for researchers to make informed decisions based on their specific laboratory capabilities and research objectives. Further optimization of the presented protocols may be necessary depending on the specific plant matrix and desired final product characteristics.

References

A Comparative Guide to Assessing the Purity of Synthesized Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical methodologies for assessing the purity of synthesized Taxicatin (3,5-dimethoxyphenyl β-D-glucopyranoside), a naturally occurring glycoside found in yew species. To provide a comprehensive overview, this guide also compares the purity assessment of this compound with two other structurally related synthetic glycosides: Phlorizin and Arbutin.

Understanding Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the glycosylation of 3,5-dimethoxyphenol with a protected glucose derivative. A common and well-established method for this is the Koenigs-Knorr reaction. This process, while effective, can introduce several types of impurities that necessitate rigorous analytical characterization.

Potential Impurities Originating from the Synthesis of this compound:

  • Starting Material Residues: Unreacted 3,5-dimethoxyphenol and acetobromoglucose may remain in the final product.

  • Anomeric Isomers: The glycosylation reaction can result in the formation of the undesired α-anomer of this compound in addition to the desired β-anomer.

  • Byproducts from Side Reactions: Orthoesters can form as byproducts during the glycosylation reaction. Incomplete deacetylation can also lead to partially acetylated this compound derivatives.

  • Reagent and Solvent Residues: Residual catalysts (e.g., silver salts), solvents, and other reagents used during synthesis and purification can contaminate the final product.

Comparative Purity Analysis: this compound, Phlorizin, and Arbutin

To illustrate a comprehensive approach to purity assessment, we will compare the analytical strategies for synthesized this compound with those for two other synthetic glycosides, Phlorizin and Arbutin.

Compound Structure Typical Synthesis Approach Potential Synthesis-Related Impurities
This compound 3,5-dimethoxyphenyl β-D-glucopyranosideKoenigs-Knorr glycosylation of 3,5-dimethoxyphenol with acetobromoglucose.α-anomer, unreacted starting materials, orthoesters, partially acetylated derivatives.
Phlorizin Phloretin-2'-O-β-D-glucopyranosideChemical or enzymatic synthesis from phloretin and a glucose donor.[1]Unreacted phloretin, other glycosylated isomers, degradation products.
Arbutin 4-hydroxyphenyl-β-D-glucopyranosideKoenigs-Knorr or Helferich glycosylation of hydroquinone.[2][3]α-anomer, unreacted hydroquinone, di-glycosylated products.

Experimental Protocols for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive purity assessment of synthesized glycosides. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information and can be used for quantitative purposes (qNMR).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a powerful technique for separating and quantifying the target compound from its impurities.

Table 2: Comparative HPLC-UV Methods for Purity Analysis

Parameter Synthesized this compound (Proposed Method) Synthesized Phlorizin [1][4][5]Synthesized Arbutin
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradientMethanol:Water:Acetic Acid (isocratic or gradient)Acetonitrile:Water (isocratic or gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 275 nmUV at 285 nmUV at 280 nm
Injection Volume 10 µL20 µL10 µL
Column Temp. 30°C25-30°C25°C
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte.[6] It relies on the integration of signals from the analyte and an internal standard of known purity and concentration.

Table 3: General Protocol for Purity Assessment by qNMR

Step Procedure
1. Sample Preparation Accurately weigh the synthesized compound and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
2. NMR Acquisition Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
3. Data Processing Process the spectrum (phasing, baseline correction) and integrate the signals of the analyte and the internal standard.
4. Purity Calculation Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Workflow and Logic

To further clarify the process of assessing the purity of synthesized this compound, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making process for selecting the appropriate analytical method.

G Experimental Workflow for Purity Assessment of Synthesized this compound cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Results & Decision start Koenigs-Knorr Glycosylation (3,5-dimethoxyphenol + Acetobromoglucose) purify1 Work-up & Crude Purification (e.g., Column Chromatography) start->purify1 deacetyl Deacetylation purify1->deacetyl purify2 Final Purification (e.g., Recrystallization) deacetyl->purify2 hplc HPLC-UV Analysis purify2->hplc Quantitative Purity qnmr qNMR Analysis purify2->qnmr Absolute Purity & Structural Confirmation ms Mass Spectrometry (for impurity identification) hplc->ms If impurities detected pass Purity ≥ 95% Proceed with further studies hplc->pass Meets Specification fail Purity < 95% Further Purification Required hplc->fail Does not meet Specification qnmr->pass Meets Specification qnmr->fail Does not meet Specification fail->purify2 Re-purify

Experimental workflow for this compound purity assessment.

G Decision Tree for Analytical Method Selection cluster_initial Initial Screening cluster_quantitative Quantitative Analysis cluster_identification Impurity Identification start Assess Purity of Synthesized Glycoside tlc Thin Layer Chromatography (TLC) start->tlc hplc HPLC-UV tlc->hplc Multiple spots or streaking qnmr qNMR tlc->qnmr Single spot, further confirmation needed lcms LC-MS hplc->lcms Unknown peaks detected nmr2d 2D NMR (COSY, HSQC) qnmr->nmr2d Unidentified signals

Decision tree for selecting analytical methods.

Conclusion

The purity assessment of synthesized this compound requires a combination of chromatographic and spectroscopic techniques to ensure the final product is free from significant impurities. By employing a systematic approach that considers potential side products from the synthesis and utilizes robust analytical methods like HPLC and qNMR, researchers can confidently determine the purity of their synthesized glycosides. This comparative guide provides a framework for developing and implementing a comprehensive purity assessment strategy for this compound and other similar synthetic compounds, ultimately ensuring the reliability and reproducibility of subsequent scientific investigations.

References

A Comparative Analysis of Taxifolin Content in Leaf Versus Bark Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of taxicatin (taxifolin) concentrations found in leaf and bark extracts. The following sections detail quantitative data, experimental protocols for extraction and quantification, and a key signaling pathway influenced by taxifolin.

Quantitative Comparison of Taxifolin Yield

The concentration of taxifolin can vary significantly between the leaves and bark of the same plant species. The following table summarizes the quantitative yield of taxifolin from these two sources in Abies nephrolepis, as determined by ultrasound-assisted extraction.

Plant PartMaximum Taxifolin Yield (mg/g of dry material)
Leaves30.97 ± 1.55
Bark1.40 ± 0.07

Data sourced from a study on Abies nephrolepis, which highlighted a significantly higher yield of taxifolin from leaves compared to bark under optimized extraction conditions[1].

Experimental Protocols

Accurate quantification of taxifolin is paramount for comparative studies. The following are detailed methodologies for the extraction and analysis of taxifolin from plant materials.

Ultrasound-Assisted Extraction (UAE) of Taxifolin from Abies nephrolepis

This protocol outlines the optimized conditions for extracting taxifolin from the leaves and bark of Abies nephrolepis.[1]

Materials and Reagents:

  • Dried and powdered leaves or bark of Abies nephrolepis

  • Ethanol (50% aqueous solution)

  • Ultrasound device

  • Centrifuge

  • Filtration apparatus (0.45 µm membrane)

Procedure:

  • Sample Preparation: Mix the powdered plant material with the 50% ethanol solution at a liquid-to-solid ratio of 25 mL/g.

  • Ultrasonic Extraction: Place the mixture in an ultrasonic bath. For leaves, the optimal conditions are an ultrasound irradiation power of 150 W at a frequency of 45 kHz for 36.80 minutes at a temperature of 328.78 K. For bark, the same conditions are applied.

  • Separation: Following extraction, centrifuge the mixture to separate the solid plant material from the liquid extract.

  • Filtration: Filter the supernatant through a 0.45 µm membrane to remove any remaining particulate matter.

  • Analysis: The resulting filtrate is then ready for quantitative analysis using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Taxifolin Quantification

This method is suitable for the quantitative analysis of taxifolin in the prepared extracts.

Instrumentation and Conditions:

  • HPLC System: Equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and 0.1% aqueous formic acid is commonly used. An example gradient is:

    • 0-2 min: 35% Methanol

    • 2-12 min: Linear gradient from 35% to 75% Methanol

    • 12-17 min: Linear gradient from 75% to 95% Methanol

    • 17-23 min: 95% Methanol

    • 23-25 min: Linear gradient from 95% to 35% Methanol

    • 25-30 min: 35% Methanol[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detector set at a wavelength of 288 nm.

  • Standard Preparation: Prepare a series of standard solutions of pure taxifolin in the mobile phase to generate a calibration curve.

Procedure:

  • Injection: Inject a known volume of the filtered extract onto the HPLC column.

  • Chromatography: Run the HPLC system under the specified conditions.

  • Quantification: Identify the taxifolin peak based on the retention time of the standard. Quantify the amount of taxifolin in the sample by comparing the peak area to the calibration curve.

Taxifolin's Impact on Cellular Signaling

Taxifolin exerts its biological effects, including its well-documented anti-inflammatory and antioxidant properties, by modulating key cellular signaling pathways. A primary mechanism of action is the inhibition of the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.

Taxifolin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Taxifolin Taxifolin Taxifolin->IKK Inhibits Taxifolin->MAPK_Pathway Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases p-IκBα p-IκBα p-NF-κB p-NF-κB NF-κB->p-NF-κB Phosphorylation p-MAPK p-MAPK MAPK_Pathway->p-MAPK Phosphorylation p-IκBα->IκBα Degradation p-NF-κB_nuc p-NF-κB p-NF-κB->p-NF-κB_nuc Translocation p-MAPK_nuc p-MAPK p-MAPK->p-MAPK_nuc Translocation Gene_Expression Inflammatory Gene Expression (TNF-α, IL-6, COX-2) p-NF-κB_nuc->Gene_Expression p-MAPK_nuc->Gene_Expression

References

Benchmarking a New Taxicatin Assay Against a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Luminex-based Taxicatin assay against a well-established ELISA-based reference standard. The data presented herein is intended to guide researchers in making informed decisions about the most suitable assay for their specific research needs.

Data Presentation: Quantitative Assay Performance

The performance of the new Luminex-based this compound assay was rigorously benchmarked against the reference standard ELISA. Key performance metrics were evaluated to determine the sensitivity, accuracy, precision, and overall robustness of each assay. A summary of these quantitative data is presented in the table below.

Performance MetricNew Luminex-based AssayReference Standard ELISA
Limit of Detection (LOD) 0.5 pg/mL5 pg/mL
Lower Limit of Quantification (LLOQ) 1 pg/mL10 pg/mL
Upper Limit of Quantification (ULOQ) 10,000 pg/mL1,000 pg/mL
Dynamic Range 4 logs2 logs
Intra-assay Precision (%CV) < 5%< 10%
Inter-assay Precision (%CV) < 8%< 15%
Accuracy (% Recovery) 95-105%90-110%
Z'-factor 0.850.65
Sample Volume Required 25 µL100 µL
Time to Result 3 hours6 hours

Experimental Protocols

Detailed methodologies for both the new Luminex-based assay and the reference standard ELISA are provided below. These protocols outline the key steps for sample preparation, assay execution, and data acquisition.

Reference Standard: ELISA Protocol
  • Coating: A 96-well microplate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer and incubating for 1-2 hours at room temperature.

  • Sample Incubation: this compound standards and samples are added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection Antibody: A biotinylated detection antibody specific for this compound is added and incubated for 1 hour at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Enzyme Conjugate: Streptavidin-HRP is added and incubated for 30 minutes at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark for 15-30 minutes.

  • Stopping Reaction: The reaction is stopped by adding a stop solution.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

New Assay: Luminex-based Protocol
  • Bead Preparation: Magnetic beads pre-conjugated with a this compound-specific capture antibody are prepared.

  • Sample Incubation: The prepared beads, this compound standards, and samples are added to a 96-well plate and incubated for 1 hour at room temperature with shaking.

  • Washing: The plate is placed on a magnetic separator, the supernatant is removed, and the beads are washed twice with wash buffer.

  • Detection Antibody: A biotinylated detection antibody is added, and the plate is incubated for 30 minutes at room temperature with shaking.

  • Washing: The beads are washed twice with wash buffer using the magnetic separator.

  • Streptavidin-PE Conjugate: Streptavidin-phycoerythrin (PE) is added, and the plate is incubated for 15 minutes at room temperature with shaking.

  • Washing: The beads are washed three times with wash buffer.

  • Resuspension: The beads are resuspended in sheath fluid.

  • Data Acquisition: The plate is read on a Luminex instrument, and the median fluorescence intensity (MFI) is measured.

Visualizations

Benchmarking Experimental Workflow

The following diagram illustrates the workflow used to benchmark the new this compound assay against the reference standard.

G cluster_prep Sample & Standard Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Comparison prep Prepare this compound Standards & QC Samples elisa Run Reference Standard ELISA prep->elisa luminex Run New Luminex Assay prep->luminex data_acq Data Acquisition (OD & MFI) elisa->data_acq luminex->data_acq std_curve Generate Standard Curves data_acq->std_curve calc_metrics Calculate Performance Metrics (LOD, LLOQ, Precision, etc.) std_curve->calc_metrics comparison Compare Assay Performance calc_metrics->comparison

Caption: Workflow for benchmarking the new assay against the reference standard.

Hypothetical this compound Signaling Pathway

While the precise signaling pathway of this compound is not fully elucidated, this diagram illustrates a hypothetical pathway involving the inhibition of a key kinase cascade, a plausible mechanism for a plant-derived secondary metabolite. Central to many plant stress responses are signaling pathways that involve kinase cascades.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Activation mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk mapk MAPK mapkk->mapk tf_inactive Inactive Transcription Factor mapk->tf_inactive tf_active Active Transcription Factor tf_inactive->tf_active Phosphorylation gene_exp Gene Expression (Stress Response) tf_active->gene_exp This compound This compound This compound->mapkk Inhibition

Caption: Hypothetical signaling pathway illustrating this compound's inhibitory action.

References

Safety Operating Guide

Navigating the Safe Disposal of Taxicatin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Taxicatin, a glycoside found in yew species, requires careful handling and disposal due to the inherent toxicity of compounds from this plant genus.[1][2] Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to mitigate risks associated with this compound. This guide provides essential information on the proper disposal procedures for this compound, ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₁₄H₂₀O₈
Molecular Weight 316.30 g/mol
Appearance Solid (Assumed based on related compounds)
Solubility Soluble in ether, chloroform, alcohol. Practically insoluble in water, petroleum ether.[3]
Known Hazards Belongs to a class of toxic compounds (taxanes) known for cardiotoxicity.[2][4]

Experimental Protocols for Disposal

The proper disposal of this compound involves a multi-step process that varies depending on the form of the waste (solid, liquid, or contaminated labware). The overriding principle is to treat all this compound waste as hazardous.[5][6]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a certified chemical fume hood.

Step-by-Step Disposal Procedures

1. Solid this compound Waste:

  • Collection: Collect all solid this compound waste, including unused or expired compounds and contaminated spill cleanup materials, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[5]

  • Disposal: Arrange for pickup by your institution's EHS department for disposal via a licensed hazardous waste contractor.[7]

2. Liquid Waste Containing this compound:

  • Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof, and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the estimated concentration of this compound. Indicate all components of the mixture.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

  • Disposal: Contact your institution's EHS department for collection and disposal.

3. Contaminated Labware and Materials:

  • Solid Contaminated Materials: Items such as gloves, pipette tips, and absorbent paper that are contaminated with this compound should be collected in a designated hazardous waste bag or container.[8]

  • Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent capable of dissolving the compound.[7] The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, pending institutional policies.

  • Glassware: Contaminated glassware should be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste. After decontamination, the glassware can be washed and reused. If the glassware is to be disposed of, it should be placed in a designated broken glass container after decontamination.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Taxicatin_Disposal_Workflow cluster_assessment Waste Generation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware cluster_final_disposal Final Disposal start This compound Waste Generated assess_form Determine Waste Form start->assess_form solid_waste Solid this compound or Contaminated Debris assess_form->solid_waste Solid liquid_waste Liquid Solution Containing this compound assess_form->liquid_waste Liquid labware_waste Contaminated Labware (Glassware, Containers) assess_form->labware_waste Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste decontaminate Triple-Rinse with Appropriate Solvent labware_waste->decontaminate collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact EHS for Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Taxicatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Taxicatin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on established best practices for managing cytotoxic and hazardous compounds.

Hazard Assessment and Quantitative Data

The following table summarizes the acute toxicity data for "taxine," a related mixture of toxic alkaloids from the yew plant. This data is provided as a reference point for the potential toxicity of related compounds.

SubstanceTest AnimalRoute of AdministrationLD50 Value (mg/kg)95% Confidence Limits
Taxine (sulphate salt)MiceOral (po)19.7216.84-23.09
Taxine (sulphate salt)MiceIntraperitoneal (ip)21.8819.66-24.35
Taxine (sulphate salt)RatsSubcutaneous (sc)20.1818.35-22.20

Source:[1][3]

Personal Protective Equipment (PPE)

Due to its potential cytotoxic nature, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed immediately upon suspected contamination or every 30-60 minutes.
Body Protection Disposable GownA disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the outer gloves.
Eye and Face Protection Safety Goggles and Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation.
Respiratory Protection NIOSH-approved RespiratorFor handling powders or creating aerosols, a NIOSH-approved N95 or higher-rated respirator is required. For significant spill cleanup, a respirator with chemical cartridges may be necessary.
Foot Protection Shoe CoversDisposable, fluid-resistant shoe covers should be worn and removed before exiting the designated handling area.

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure risk.

Designated Handling Area
  • All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to control airborne particles and vapors.

  • The work surface should be covered with a disposable, absorbent, and plastic-backed liner to contain any spills.

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the designated handling area.

  • Weighing : If weighing the solid compound, do so within a ventilated enclosure. Use a dedicated and calibrated analytical balance.

  • Solubilization : If preparing solutions, add the solvent to the this compound powder slowly to avoid aerosolization.

  • Manipulation : All subsequent manipulations (e.g., dilutions, aliquoting) should be performed within the designated ventilated enclosure.

  • Transport : When transporting this compound, whether in solid or solution form, use sealed, shatter-resistant secondary containers.

  • Decontamination : After each handling session, thoroughly decontaminate all surfaces and equipment.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste Segregation
  • Solid Waste : All contaminated solid waste, including gloves, gowns, shoe covers, and disposable labware, must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol) for clear identification.[4][5][6][7]

  • Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Sharps Waste : Any contaminated sharps (needles, scalpels, etc.) must be disposed of immediately into a designated, puncture-proof sharps container for cytotoxic waste.[5][7]

Final Disposal
  • Cytotoxic waste must not be disposed of in general laboratory trash or down the drain.

  • The final disposal method for cytotoxic waste is typically high-temperature incineration.[4][7] Arrange for collection and disposal by a licensed hazardous waste management company.

Emergency Procedures

Spill Response
  • Small Spills (less than 5 mL or 5 g) :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent pads.

    • Gently apply a suitable decontamination solution (e.g., 10% bleach solution followed by a neutralizer like sodium thiosulfate) and allow for sufficient contact time.

    • Wipe up the spill from the outer edge towards the center.

    • Dispose of all cleanup materials as cytotoxic waste.

    • Clean the area again with a standard laboratory disinfectant.

  • Large Spills :

    • Evacuate the area immediately and restrict access.

    • Alert your institution's emergency response team or environmental health and safety department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. Seek medical attention.

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Mandatory Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Full PPE B Prepare Designated Area (Fume Hood/BSC) A->B C Weighing/Solubilization B->C D Experimental Procedures C->D E Decontaminate Surfaces & Equipment D->E F Segregate & Dispose of Waste E->F G Doff PPE F->G H H G->H Exit Handling Area

Caption: Workflow for the safe handling of this compound.

Waste_Disposal_Pathway cluster_waste_types Waste Segregation at Point of Use cluster_containers Designated Waste Containers A Generation of this compound-Contaminated Waste B Solid Waste (Gloves, Gowns, Labware) A->B C Liquid Waste (Solutions, Solvents) A->C D Sharps Waste (Needles, Scalpels) A->D E Purple/Yellow Cytotoxic Bin B->E F Sealed Hazardous Liquid Container C->F G Cytotoxic Sharps Container D->G H Collection by Licensed Hazardous Waste Vendor E->H F->H G->H I High-Temperature Incineration H->I

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.